2-Methylsulfonyl-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c1-9(7,8)4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKRJGZPPAUPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181559 | |
| Record name | 1H-Imidazole, 2-(methylsulfonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27098-98-2 | |
| Record name | 2-(Methylsulfonyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylsulfonyl-imidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 2-(methylsulfonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(METHYLSULFONYL)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44DM3U79XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylsulfonyl-imidazole
Foreword: The Significance of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Its derivatives are integral to a vast array of pharmaceuticals, from antifungals to anticancer agents.[1] The introduction of a methylsulfonyl group at the 2-position of the imidazole ring creates 2-Methylsulfonyl-imidazole, a molecule of significant interest. This functional group can act as a potent hydrogen bond acceptor and a bioisostere for other functionalities, modulating the pharmacokinetic and pharmacodynamic properties of a parent compound. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers and drug development professionals a practical and scientifically grounded resource.
I. Strategic Synthesis of this compound
The most direct and widely employed strategy for the synthesis of this compound is the oxidation of its thioether precursor, 2-(methylthio)imidazole. This approach is favored for its high efficiency and the ready availability of the starting materials.
A. Primary Synthetic Route: Oxidation of 2-(Methylthio)imidazole
The conversion of the thioether to the sulfone is a robust and reliable transformation. The choice of oxidant is critical to ensure complete oxidation while minimizing side reactions. Among the various available reagents, Oxone® (potassium peroxymonosulfate) stands out as an effective, affordable, and environmentally benign option.[2]
Mechanism Rationale: The oxidation of a thioether to a sulfone proceeds in two stages: first to the sulfoxide and then to the sulfone. Oxone, a powerful oxidizing agent, is highly effective for this transformation. The reaction is typically performed in a mixed solvent system, such as methanol/water or acetonitrile/water, to ensure the solubility of both the organic substrate and the inorganic oxidant.
Experimental Workflow: Synthesis of this compound
Caption: A two-part workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of 2-(Methylthio)imidazole (Precursor)
-
Reaction Setup: To a solution of imidazole-2-thione (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Addition of Reagent: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(methylthio)imidazole.
Detailed Protocol: Oxidation to this compound
-
Reaction Setup: Dissolve 2-(methylthio)imidazole (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v). Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: To the stirred solution, add Oxone® (2.2 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Aqueous Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
B. Alternative Synthetic Routes
While the oxidation of 2-(methylthio)imidazole is the most common method, other strategies for constructing the 2-sulfonylimidazole core can be envisioned, particularly for creating analogues with diverse substitution patterns. These methods often involve the construction of the imidazole ring itself with the sulfonyl group or a precursor already in place.
One such approach involves the multi-component reaction of a sulfonyl-containing amidine with an α-haloketone. While more complex, this method offers greater flexibility for introducing substituents on the imidazole ring.
II. Comprehensive Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Logical Flow of Characterization
Caption: The logical progression of analytical techniques for structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the following signals are expected:
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A singlet for the methyl protons of the sulfonyl group.
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Singlets for the two protons on the imidazole ring (at C4 and C5).
-
A broad singlet for the N-H proton of the imidazole ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The expected signals for this compound include:
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A signal for the methyl carbon of the sulfonyl group.
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Signals for the carbon atoms of the imidazole ring (C2, C4, and C5). The C2 carbon, being attached to the electron-withdrawing sulfonyl group, will be significantly downfield.
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Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~3.3 | Singlet | -SO₂CH₃ |
| ~7.2-7.5 | Singlet | Imidazole C4-H and C5-H | |
| Broad | Singlet | Imidazole N-H | |
| ¹³C | ~40-45 | Quartet | -SO₂CH₃ |
| ~120-130 | Doublet | Imidazole C4 and C5 | |
| ~145-155 | Singlet | Imidazole C2 |
Note: Predicted chemical shifts are based on data from similar imidazole derivatives and can vary depending on the solvent and concentration.[3][4]
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The expected molecular ion peak ([M+H]⁺) would correspond to the calculated molecular weight of the protonated molecule.
C. X-ray Crystallography
For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard.[5] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
General Protocol for X-ray Crystallography:
-
Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
The crystal structure would be expected to show a planar imidazole ring with the sulfonyl group oriented out of the plane. Intermolecular hydrogen bonding involving the imidazole N-H and the sulfonyl oxygens is also anticipated.
III. Applications and Future Perspectives
The this compound scaffold is a promising pharmacophore in drug discovery. Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6] The methylsulfonyl group can enhance these activities and improve the pharmacokinetic profile of drug candidates. For instance, compounds containing a methylsulfonylphenyl imidazole core have been investigated as selective COX-2 inhibitors.
The synthetic and characterization methodologies detailed in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in the development of novel therapeutics.
IV. References
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 43. --INVALID-LINK--
-
Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2135-2165. --INVALID-LINK--
-
Gholamhossein Shirvani, Abbas Shockravi, Mohsen Amini, and Nader Saemian. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-14 C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Debnath, I., & Kashyapi, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Research in Chemistry, 17(2), 123-129.
-
Guchhait, S. K., & Kashyap, M. (2013). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. Tetrahedron Letters, 54(28), 3671-3674.
-
ChemicalBook. (n.d.). 2-(Methylsulfonyl)-1H-imidazole(27098-98-2) 1H NMR. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
-
BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
-
An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2023). Asian Journal of Research in Chemistry.
-
Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213. --INVALID-LINK--
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). A DMSO-mediated dehydrogenation of 2-aryl-Δ2-imidazolines provides 2-aryl-1H-imidazoles. Synthesis, 2000(12), 1814-1816.
-
Synthesis of 2-methylimidazole - Chemistry Stack Exchange. (n.d.). Retrieved from --INVALID-LINK--
-
Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2020). Metabolites.
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). ACS Omega.
References
An In-Depth Technical Guide to 2-Methylsulfonyl-imidazole: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 2-Methylsulfonyl-imidazole (MSI), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole ring is a privileged scaffold in numerous biologically active molecules, and the incorporation of a methylsulfonyl group at the 2-position imparts unique electronic and physicochemical properties that are highly valuable for molecular design. This document details the core physical and chemical properties of MSI, provides a validated synthetic protocol, explores its chemical reactivity, and discusses its current and potential applications as a research tool and therapeutic scaffold. This guide is intended for scientists and technical professionals who require a deep, practical understanding of this versatile molecule.
Introduction: The Significance of the Imidazole Scaffold and Sulfonyl Moiety
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in nature, most notably in the amino acid histidine, and is present in a vast array of FDA-approved drugs.[1][2] Its prevalence in medicinal chemistry stems from its unique characteristics: it is amphoteric, capable of acting as both a hydrogen bond donor and acceptor, and its conjugate acid has a physiologically relevant pKa of approximately 7, allowing it to act as a proton shuttle in enzyme active sites.[1]
The introduction of a methylsulfonyl (-SO₂CH₃) group onto this privileged scaffold at the 2-position dramatically alters its properties. The sulfonyl group is a strong electron-withdrawing group via both induction and resonance, which modulates the pKa of the ring protons, influences the molecule's reactivity, and enhances its potential for strong, specific interactions with biological targets. Furthermore, the sulfone moiety is a bioisostere for other functional groups and is recognized for improving pharmacokinetic properties such as metabolic stability and solubility. This combination of a proven heterocyclic core with a powerful functional group makes this compound a compelling molecule for modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in research and development, from designing synthetic routes to formulating it for biological assays.
Core Molecular Attributes
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-(Methylsulfonyl)-1H-imidazole | N/A |
| Synonyms | 2-Methanesulfonyl-1H-imidazole, MSI | |
| CAS Number | 27098-98-2 | [3][4] |
| Molecular Formula | C₄H₆N₂O₂S | [3] |
| Molecular Weight | 146.17 g/mol | [3][5] |
| Appearance | Inferred to be a white to off-white crystalline solid, based on related imidazoles. | N/A |
Thermal Properties and Solubility
| Property | Value / Expected Behavior | Rationale & Comparative Insights |
| Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C. | While an experimental value is not readily available, the parent compound, 2-methylimidazole, has a melting point of 145 °C.[2] The addition of the polar sulfone group and the potential for strong intermolecular hydrogen bonding and dipole-dipole interactions would be expected to increase the crystal lattice energy and thus raise the melting point. |
| Boiling Point | High; expected to be well over 270 °C at atmospheric pressure. | 2-Methylimidazole boils at ~270 °C.[2] Sulfones are known for their high boiling points due to their polarity and strong intermolecular forces. A reported boiling point of 180.4 °C is considered anomalous and likely inaccurate or measured under high vacuum. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., ethanol, DMSO, DMF). | Imidazole and 2-methylimidazole are highly soluble in water and polar solvents.[2][6] The highly polar sulfonyl group should enhance solubility in polar media. The oxidation of a thioether to a sulfone generally increases aqueous solubility. |
Acidity and Basicity (pKa)
The electronic nature of the methylsulfonyl group has a profound impact on the pKa values of the imidazole ring.
| Property | Expected Value | Mechanistic Explanation |
| pKa (Conjugate Acid) | < 7.0 | The pKa of the imidazolium ion is ~7.0.[1] The potent electron-withdrawing sulfonyl group significantly reduces the electron density on the ring nitrogens, making them less basic. Therefore, the conjugate acid (protonated form) will be a stronger acid, and its pKa will be substantially lower than 7.0. |
| pKa (N-H Acidity) | < 14.5 | The pKa of the N-H proton of imidazole is ~14.5.[1] The sulfonyl group stabilizes the negative charge of the resulting imidazolide anion through resonance and induction. This increased stability of the conjugate base makes the N-H proton more acidic, thus lowering its pKa value. |
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of this compound are foundational for any research endeavor. The most common and efficient laboratory synthesis involves the oxidation of a readily available precursor.
Recommended Synthetic Protocol: Oxidation of 2-Methylthioimidazole
This protocol is based on well-established methods for the oxidation of sulfides to sulfones. The key is controlling the stoichiometry of the oxidant to prevent over-oxidation while ensuring complete conversion of the starting material. Oxone® (potassium peroxymonosulfate) is a preferred oxidant due to its effectiveness, ease of handling, and straightforward workup.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 2-methylthioimidazole in a suitable solvent mixture, such as methanol/water (e.g., 1:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Oxidant Preparation: In a separate flask, dissolve 2.1-2.5 equivalents of Oxone® in deionized water. Causality Insight: Using slightly more than two equivalents of the active oxidant (KHSO₅) in Oxone® ensures the complete conversion from the sulfide, through the sulfoxide, to the desired sulfone.
-
Oxidation Reaction: Add the Oxone® solution dropwise to the stirred solution of 2-methylthioimidazole, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Trustworthiness Check: The product is polar but should be readily extractable into ethyl acetate once the inorganic salts are removed.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Profile
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet at ~3.2-3.5 ppm corresponding to the three protons of the methylsulfonyl group (-SO₂CH₃ ). Two equivalent protons on the imidazole ring appearing as a singlet or a narrow multiplet at ~7.2-7.5 ppm. A broad singlet at higher chemical shift (>10 ppm) for the NH proton, which may be exchangeable with D₂O. |
| ¹³C NMR | A signal for the methyl carbon (-SO₂C H₃) at ~40-45 ppm. A signal for the C2 carbon (the one bearing the sulfonyl group) at ~145-150 ppm. A signal for the equivalent C4 and C5 carbons of the imidazole ring at ~120-125 ppm. |
| FT-IR (cm⁻¹) | Characteristic strong, sharp asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group, typically appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. A broad N-H stretching band around 3100-3300 cm⁻¹. C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region. |
| Mass Spec (EI) | A clear molecular ion (M⁺) peak at m/z = 146. A likely fragmentation pattern would involve the loss of the methyl group (-15) or the entire SO₂CH₃ group (-79). |
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the sulfonyl group.
Caption: Electronic effects of the sulfonyl group on the imidazole ring.
-
Electrophilic Aromatic Substitution: The imidazole ring is severely deactivated towards electrophilic attack (e.g., nitration, halogenation). The electron density of the ring is significantly reduced, making reactions that typically proceed on electron-rich aromatic systems very difficult.
-
Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic attack, particularly at the C4 and C5 positions, especially if a good leaving group is present. The sulfone itself can act as a leaving group under certain strong nucleophilic conditions.
-
N-Alkylation/Acylation: The lone pair on the non-protonated nitrogen (N3) remains available for reactions with electrophiles like alkyl halides or acyl chlorides, providing a straightforward handle for further functionalization.
-
Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong bases, which can deprotonate the N-H, and strong reducing agents, which could potentially reduce the sulfone group. It is stable to many common oxidative conditions.
Applications in Drug Discovery and Research
This compound is not merely a synthetic building block; it possesses inherent biological activity and serves as a key pharmacophore in therapeutically relevant molecules.
Cytotoxicity and Radiosensitization
Research has demonstrated that this compound (MSI) exhibits cytotoxic effects in Chinese hamster cell lines and acts as a radiosensitizer, enhancing the efficacy of radiation therapy in cell cultures. This activity is attributed to its role as an inhibitor of oxidative phosphorylation. By targeting key enzymes like cytochrome c oxidase and succinate dehydrogenase, MSI disrupts cellular energy production, which can be selectively detrimental to rapidly proliferating cancer cells.
Scaffold for Selective COX-2 Inhibitors
The methylsulfonylaryl motif is a hallmark of the selective cyclooxygenase-2 (COX-2) inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and rofecoxib. The sulfonyl group is crucial for binding within a specific side pocket of the COX-2 enzyme active site. Diaryl imidazoles bearing methylsulfonyl groups have been synthesized and identified as potent and selective COX-2 inhibitors. The this compound core provides a rigid and well-defined orientation for the appended aryl groups to achieve this selective inhibition.
Diagram of the Cyclooxygenase (COX) Pathway
Caption: Inhibition of the COX-2 pathway by MSI-based drugs.
Safety and Handling
While a specific safety profile for this compound is not extensively documented, data from related imidazoles should be used to guide handling procedures.
-
General Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Imidazole derivatives can be skin and eye irritants. Avoid inhalation of dust and direct contact with skin and eyes. Harmful if swallowed.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. 27098-98-2 | 2-(Methylsulfonyl)imidazole - Moldb [moldb.com]
- 4. 27098-98-2|2-(Methylsulfonyl)imidazole|BLD Pharm [bldpharm.com]
- 5. 2-(Methylsulfonyl)-1H-imidazole(27098-98-2) 1H NMR spectrum [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Mechanism of Action of 2-Methylsulfonyl-imidazole Derivatives as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of selective inhibitors of cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the mechanism of action of these compounds, grounded in their molecular interactions with the COX-2 enzyme. We will explore the critical role of the methylsulfonyl pharmacophore in achieving selectivity, detail the downstream effects on the prostaglandin synthesis pathway, and provide validated experimental protocols for the evaluation of these inhibitors. This document is intended to serve as a key resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.
Introduction: The this compound Scaffold in Modern Drug Discovery
The imidazole ring is a fundamental five-membered nitrogen-containing heterocycle that is a core component of numerous biologically active molecules, including natural products and synthetic drugs.[1] Its electron-rich nature and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets such as enzymes and receptors.[2]
The incorporation of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the imidazole ring has been a key strategy in the development of potent and selective enzyme inhibitors. This is particularly evident in the field of anti-inflammatory drug discovery, where this compound derivatives have been successfully designed as selective inhibitors of cyclooxygenase-2 (COX-2).[3][4] The methylsulfonyl group often acts as a crucial pharmacophore, contributing significantly to the compound's binding affinity and selectivity for its target.[5] This guide will focus on the well-documented mechanism of action of these compounds as selective COX-2 inhibitors.
The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase Isoforms
Prostaglandins are lipid signaling molecules that play a pivotal role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining homeostasis.[6] The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H₂ (PGH₂) by the cyclooxygenase (COX) enzymes.[7][8]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[9]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[10][11] The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[10]
The discovery of these two isoforms led to the development of selective COX-2 inhibitors, often referred to as "coxibs," with the therapeutic goal of reducing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[4][12]
Signaling Pathway Diagram
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. brieflands.com [brieflands.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. brieflands.com [brieflands.com]
The Ascendance of a Privileged Scaffold: A Technical Guide to 2-Methylsulfonyl-imidazole
Abstract
The imidazole nucleus represents one of the most versatile heterocyclic scaffolds in medicinal chemistry, serving as a cornerstone for a multitude of biologically active agents.[1][2][3] Among its myriad derivatives, 2-Methylsulfonyl-imidazole has emerged as a significant pharmacophore and a valuable synthetic intermediate. The potent electron-withdrawing nature of the methylsulfonyl group at the 2-position profoundly influences the electronic properties of the imidazole ring, rendering it a unique building block in drug design and a reactive species in organic synthesis. This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in its synthesis and explore its role as an enzyme inhibitor and a versatile chemical tool.
Introduction: The Imidazole Core and the Influence of the Sulfonyl Group
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, was first synthesized by Heinrich Debus in 1858.[1][3] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding, have cemented its status as a "privileged structure" in medicinal chemistry.[1][3] The imidazole moiety is a key component of essential biomolecules like the amino acid histidine and purines, and it is found in numerous approved drugs with a wide range of therapeutic applications.[4]
The introduction of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the imidazole ring dramatically alters its chemical personality. The sulfonyl group is a strong electron-withdrawing group, which impacts the pKa of the ring nitrogens and modulates the reactivity of the entire molecule. This functionalization has been strategically employed to fine-tune the biological activity of imidazole-containing compounds, often enhancing their potency and selectivity as enzyme inhibitors.
Historical Perspective and Discovery
While the synthesis of the parent imidazole ring dates back to the 19th century, the specific history of this compound is more recent and intertwined with the broader exploration of substituted imidazoles in drug discovery. The development of synthetic methodologies to introduce sulfur-based functionalities at the 2-position of the imidazole ring was a crucial precursor.
The most common route to this compound and its derivatives involves a two-step process: the initial synthesis of a 2-(methylthio)imidazole precursor, followed by its oxidation to the corresponding sulfone. The synthesis of 2-(methylthio)imidazoles has been explored in various contexts, including the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]
A significant milestone in the application of the this compound moiety was its incorporation into selective cyclooxygenase-2 (COX-2) inhibitors.[6][7] The synthesis of compounds like 2-(methylsulfonyl)-5-(4-(methylsulfonyl)phenyl)-4-phenyl-1H-imidazole highlighted the importance of the methylsulfonyl group for achieving potent and selective biological activity.[6][7] This work provided a clear and well-documented synthetic pathway for the creation of the this compound core.
Synthesis of this compound: A Step-by-Step Technical Protocol
The synthesis of this compound is a multi-stage process that begins with the construction of the imidazole core, followed by the introduction and modification of the substituent at the 2-position.
Stage 1: Formation of the Imidazole Ring
Several methods exist for the synthesis of the imidazole nucleus.[8][9] One of the most established and versatile is the Debus-Radziszewski imidazole synthesis , first reported in 1858.[2][4] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4]
Experimental Protocol: Debus-Radziszewski Imidazole Synthesis (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,2-dicarbonyl compound (e.g., glyoxal), the aldehyde, and a source of ammonia (e.g., ammonium acetate or aqueous ammonia).
-
Solvent: The reaction is typically carried out in a protic solvent such as water, ethanol, or a mixture thereof.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated by extraction with a suitable organic solvent, followed by purification using techniques such as column chromatography or recrystallization.
Stage 2: Introduction of the 2-Methylthio Group
A common strategy to introduce the 2-methylsulfonyl group is to first install a 2-methylthio (-SCH₃) group, which can then be oxidized. This can be achieved through the reaction of a 2-mercaptoimidazole with a methylating agent.
Experimental Protocol: Synthesis of 2-(Methylthio)imidazole
-
Formation of 2-Mercaptoimidazole: 2-Mercaptoimidazole can be synthesized from the reaction of an α-aminoketone with potassium thiocyanate.[5]
-
Methylation: The 2-mercaptoimidazole is then alkylated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent like acetone or dimethylformamide (DMF).
-
Reaction Monitoring and Purification: The reaction is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Stage 3: Oxidation to this compound
The final and critical step is the oxidation of the 2-(methylthio)imidazole to the desired this compound. This transformation is typically achieved using a strong oxidizing agent.
Experimental Protocol: Oxidation of 2-(Methylthio)imidazole
-
Oxidizing Agent: A solution of the 2-(methylthio)imidazole derivative is treated with an oxidizing agent such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA).[7]
-
Reaction Conditions: The reaction is usually carried out in a solvent mixture, such as methanol and tetrahydrofuran (THF), at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.[7]
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography to yield the final this compound.[7]
Caption: General synthetic workflow for this compound.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₄H₆N₂O₂S | - |
| Molecular Weight | 146.17 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on related compounds |
| Solubility | Expected to have moderate solubility in polar organic solvents | Based on the polarity of the imidazole and sulfonyl groups |
| pKa | The sulfonyl group is electron-withdrawing and will lower the pKa of the imidazole nitrogens compared to unsubstituted imidazole (pKa ~7). | [1] |
| LogP | The LogP value is likely to be low, indicating a degree of hydrophilicity. | A related compound, 2-(Methylethyl)-1-(naphthylsulfonyl)imidazole, has a calculated XLogP3 of 3.7, but the parent compound would be significantly lower.[10] |
Applications and Biological Activity
The this compound scaffold is a key component in several classes of biologically active molecules, primarily due to its ability to act as an effective enzyme inhibitor.
Enzyme Inhibition
-
Cyclooxygenase-2 (COX-2) Inhibition: As previously mentioned, derivatives of this compound have been synthesized and evaluated as selective COX-2 inhibitors.[6][7] The methylsulfonyl group plays a crucial role in binding to the active site of the COX-2 enzyme.
-
Other Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors.[11] The electronic properties imparted by the 2-methylsulfonyl group can be exploited to design potent and selective inhibitors of various kinases implicated in diseases such as cancer.
Synthetic Utility
The 2-methylsulfonyl group can also function as a leaving group in nucleophilic aromatic substitution reactions. This property makes this compound a valuable intermediate in the synthesis of more complex substituted imidazoles. The sulfonyl group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the 2-position of the imidazole ring.
Caption: Dual roles of this compound.
Mechanism of Action: A Tale of Two Moieties
The biological activity and synthetic utility of this compound can be attributed to the interplay between the imidazole core and the methylsulfonyl group.
-
The Imidazole Core: The imidazole ring itself can participate in a variety of non-covalent interactions within a biological target, including hydrogen bonding and π-π stacking. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.[1]
-
The Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety enhances the acidity of the imidazole N-H proton and can participate in dipole-dipole interactions. In the context of covalent inhibition or synthetic reactions, the sulfonyl group can act as an excellent leaving group, facilitating nucleophilic attack at the C2 position of the imidazole ring. This reactivity is analogous to that observed for 2-sulfonylpyrimidines, which are known to selectively arylate cysteine residues in proteins.
Future Directions and Conclusion
This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. While its own therapeutic applications are still under exploration, its role as a critical pharmacophore in potent enzyme inhibitors is well-established. The synthetic accessibility of this scaffold, coupled with the tunable electronic properties imparted by the methylsulfonyl group, ensures its continued relevance in the design of novel therapeutic agents.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. 2-(Methylethyl)-1-(naphthylsulfonyl)imidazole | C16H16N2O2S | CID 20105479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Comparison of imidazole- and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Methylsulfonyl-imidazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Imidazole is a five-membered heterocyclic aromatic ring with two nitrogen atoms. Its derivatives are ubiquitous in nature, found in essential biomolecules like the amino acid histidine and purine bases of DNA. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a methylsulfonyl group at the 2-position significantly influences the electronic properties of the imidazole ring, primarily through the strong electron-withdrawing nature of the sulfonyl group. This modification can impact the compound's reactivity, intermolecular interactions, and ultimately its biological activity.
Accurate spectroscopic characterization is the cornerstone of chemical research and development. It allows for unequivocal structure elucidation, purity assessment, and provides insights into the molecular environment. This guide will discuss the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectral features of 2-Methylsulfonyl-imidazole.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the systematic numbering of the imidazole ring, is depicted below. The key structural features that will govern its spectroscopic properties are the aromatic imidazole ring with two distinct proton environments (H4 and H5), the N-H proton, and the methyl group of the sulfonyl moiety.
A Technical Guide to the Solubility of 2-Methylsulfonyl-imidazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, dictates the rate and extent of drug absorption in the body.[1] For oral dosage forms, an API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, a thorough understanding of a compound's solubility in various media, including organic solvents used during synthesis, purification, and formulation, is a non-negotiable aspect of drug development.[2]
This guide focuses on 2-Methylsulfonyl-imidazole, a molecule featuring a polar imidazole ring and a strongly electron-withdrawing methylsulfonyl group. This unique combination of functional groups presents an interesting case study in solubility, balancing the potential for hydrogen bonding with significant dipole-dipole interactions.
Physicochemical Properties and Theoretical Solubility Considerations
While specific experimental data for this compound is sparse, we can infer its likely solubility behavior by examining its structural components and the principles of intermolecular forces.
2.1. Molecular Structure and Functional Group Analysis
-
Imidazole Ring: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms.[3] It is a polar moiety capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the sp2-hybridized nitrogen).[4] Imidazole itself is soluble in water and other polar solvents.[5][6]
-
Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a highly polar, electron-withdrawing group. The sulfur-oxygen double bonds are strong dipole moments, making this group a significant contributor to the overall polarity of the molecule. Sulfones are generally capable of acting as hydrogen bond acceptors.
2.2. Predicting Solubility: The "Like Dissolves Like" Principle and Beyond
The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle suggests that solutes are most soluble in solvents with similar polarity and intermolecular force characteristics.
-
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF): Given the polar nature of both the imidazole ring and the methylsulfonyl group, this compound is expected to exhibit higher solubility in polar solvents. Protic polar solvents like methanol and ethanol can engage in hydrogen bonding with the imidazole ring and the sulfonyl group. Aprotic polar solvents such as DMSO and DMF, with their large dipole moments, will effectively solvate the molecule through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The solubility of this compound is anticipated to be significantly lower in nonpolar solvents. The energy required to break the strong solute-solute interactions (crystal lattice energy) in the solid state would not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.
2.3. A Semi-Quantitative Approach: Hansen Solubility Parameters (HSP)
A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters (HSP).[7][8] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
A solvent is considered "good" for a particular solute if their respective HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in "Hansen space" can be calculated, with smaller distances indicating a higher likelihood of dissolution.[7] While the specific HSP values for this compound have not been published, they can be estimated using group contribution methods or experimentally determined. This approach provides a powerful tool for solvent screening and selection. For instance, a study on 3,3′-diaminodiphenyl sulfone demonstrated the utility of HSP in explaining its solubility in various solvents.[9][10]
Quantitative Solubility Data for Structurally Related Compounds
In the absence of direct data for this compound, examining the solubility of structurally analogous compounds can provide valuable context.
3.1. Case Study 1: 2-Methyl-1H-imidazole
Domańska et al. (2004) investigated the solubility of 2-methyl-1H-imidazole in several organic solvents. This compound shares the imidazole core and a methyl group at the 2-position but lacks the highly polar sulfonyl group.
| Solvent | Temperature (K) | Solubility (mole fraction, x₁) |
| Toluene | 298.15 | ~0.03 |
| Dichloromethane | 298.15 | ~0.01 |
Table 1: Experimentally determined solubility of 2-methyl-1H-imidazole in selected organic solvents. Data extracted from Domańska et al. (2004)[11][12]. Note: Values are approximate and interpolated from graphical data.
The relatively low solubility in these nonpolar to moderately polar solvents is expected. We can hypothesize that the solubility of this compound in these solvents would be even lower due to the increased polarity imparted by the sulfonyl group, leading to stronger crystal lattice energy.
3.2. Case Study 2: 3,3′-Diaminodiphenyl Sulfone
A study on 3,3′-diaminodiphenyl sulfone provides insight into the solubility of a molecule containing a sulfonyl group in a variety of solvents.
| Solvent | Temperature (K) | Solubility (mole fraction, x₁) |
| N,N-Dimethylformamide (DMF) | 298.15 | 0.231 |
| Ethyl Acetate | 298.15 | 0.045 |
| Acetonitrile | 298.15 | 0.039 |
| Methanol | 298.15 | 0.018 |
| Ethanol | 298.15 | 0.011 |
| Water | 298.15 | 0.00004 |
| Cyclohexane | 298.15 | 0.0000002 |
Table 2: Experimentally determined solubility of 3,3′-diaminodiphenyl sulfone in various solvents at 298.15 K. Data from a 2021 study on its solubility.[9][10]
This data clearly illustrates the preference of a sulfonyl-containing compound for polar aprotic solvents like DMF, followed by other polar solvents. The extremely low solubility in nonpolar cyclohexane is also evident. This trend is likely to be mirrored by this compound.
Experimental Protocol for Solubility Determination
Given the lack of published data, experimental determination of the solubility of this compound is essential. The "shake-flask" method is a well-established and reliable technique for measuring thermodynamic solubility.[13][14]
4.1. Principle
An excess amount of the solid compound is equilibrated with a solvent at a constant temperature for a sufficient period to reach saturation. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method.
4.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
4.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be visually apparent.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method. For imidazole derivatives, reversed-phase chromatography is often effective.[2][15][16] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Inject the filtered supernatant (appropriately diluted if necessary) and the calibration standards into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
4.4. Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.
Conclusion and Future Perspectives
The solubility of this compound in common organic solvents is a critical parameter for its successful development as a potential therapeutic agent. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for both predicting and experimentally determining this property.
Key Takeaways:
-
Theoretical Prediction: Based on its molecular structure, this compound is expected to be more soluble in polar solvents (e.g., DMF, DMSO, alcohols, acetonitrile) and poorly soluble in nonpolar solvents (e.g., hexane, toluene).
-
Guidance from Analogs: Solubility data for 2-methyl-1H-imidazole and 3,3′-diaminodiphenyl sulfone support these predictions and provide a semi-quantitative basis for estimation.
-
Experimental Determination: The shake-flask method coupled with HPLC analysis is the recommended approach for obtaining reliable thermodynamic solubility data.
Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data would be invaluable for creating robust formulation strategies and for building accurate predictive models for this and other related compounds.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 2-Methylsulfonyl-imidazole
Introduction
2-Methylsulfonyl-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methylsulfonyl group. The unique combination of the aromatic imidazole moiety, which is a common scaffold in many pharmaceuticals, and the strongly electron-withdrawing methylsulfonyl group imparts specific chemical properties that are critical to understand for its application in research and drug development.[1] The stability of such a molecule is paramount, as degradation can lead to loss of efficacy, altered bioactivity, and the formation of potentially toxic impurities.
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound. The information herein is synthesized from established principles of chemical stability, data on related imidazole and sulfonyl-containing compounds, and standard protocols for pharmaceutical stability testing.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is the first step in developing appropriate storage and handling protocols. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its constituent parts: the imidazole ring and the methylsulfonyl group.
| Property | Inferred Value/Characteristic | Rationale & References |
| Appearance | Likely a white to off-white crystalline solid. | Based on related compounds like 1-(Methylsulphonyl)-1H-imidazole.[2] |
| Melting Point | Expected to be relatively high. | The melting point of the related 1-(Methylsulphonyl)-1H-imidazole is 86 - 91 °C.[2] The 2-substituted isomer may have a different value due to structural differences. |
| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water. | Imidazole itself is soluble in water, but the addition of the larger methylsulfonyl group may decrease aqueous solubility.[3][4] |
| pKa | The imidazole ring is amphoteric. The basic pKa of the conjugate acid is expected to be lower than that of imidazole (pKa ~7) due to the electron-withdrawing nature of the sulfonyl group.[1][4] | The methylsulfonyl group reduces the electron density in the imidazole ring, decreasing the basicity of the nitrogen atoms. |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis. The imidazole ring, while aromatic, can be prone to certain degradation reactions, particularly when substituted with a strong electron-withdrawing group.
Hydrolytic Stability
The sulfonyl group is generally stable to hydrolysis. However, the C-S bond and the imidazole ring's stability can be pH-dependent.
-
Acidic Conditions: In strongly acidic conditions, protonation of the imidazole ring may occur. While generally stable, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to slow degradation.[5]
-
Basic Conditions: The imidazole ring is susceptible to base-mediated autoxidation.[6] The presence of the methylsulfonyl group may influence the rate and nature of this degradation.
Oxidative Stability
Oxidative degradation is a significant potential pathway for imidazole-containing compounds.[6][7]
-
Mechanism: Oxidation can occur at the imidazole ring, potentially leading to ring-opening or the formation of various oxidized species. The presence of peroxides or other oxidizing agents can accelerate this process.[6]
-
Influencing Factors: The presence of trace metals can catalyze oxidative degradation.
Photostability
Many aromatic heterocyclic compounds, including imidazoles, are susceptible to photodegradation.[6]
-
Mechanism: Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to reactions such as oxidation or rearrangement.
-
Recommendation: To mitigate photodegradation, this compound should be protected from light.[8][9]
Postulated Degradation Pathway
The following diagram illustrates a postulated oxidative degradation pathway for this compound, which is a common degradation route for imidazole derivatives.[6]
Caption: Postulated oxidative degradation pathway for this compound.
Recommended Storage and Handling Conditions
Based on the chemical nature of this compound and general best practices for laboratory chemicals, the following storage and handling conditions are recommended to ensure its long-term stability.[2][10][11]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions.[12] |
| Humidity | Keep container tightly closed in a dry and well-ventilated place. Protect from moisture.[2][9][10] | The compound may be hygroscopic. Moisture can promote hydrolytic degradation and other reactions. |
| Light | Store in a light-resistant container (e.g., amber vial) and protect from direct sunlight and UV sources.[8][9] | To prevent photodegradation.[6] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[7] | To prevent chemical reactions that could lead to degradation. |
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust.[2]
Protocol for Stability Assessment: Forced Degradation Studies
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[14] The goal is to achieve 5-20% degradation to identify potential degradation products.
Experimental Workflow
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocols
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA detector and/or mass spectrometer (MS).[15][16][17]
Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
-
Stress Conditions: [14]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60 °C for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot, neutralize with 1 N NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60 °C for specified time points. At each time point, withdraw an aliquot, neutralize with 1 N HCl, and dilute for analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light for specified time points. Dilute for analysis.
-
Thermal Degradation: Place the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C) for a specified duration. Analyze at different time points.
-
Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with a controlled light source (UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS method.[15][17]
-
Example HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Quantify the parent compound and any degradation products.
-
Conclusion
While direct stability data for this compound is not extensively available, a comprehensive stability and storage strategy can be formulated based on the known chemistry of the imidazole and sulfonyl functional groups. The compound is likely susceptible to oxidative and photolytic degradation and should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere for long-term storage. Forced degradation studies are crucial to fully elucidate its stability profile and to identify potential degradation products. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to ensure the integrity and quality of this compound in their work.
References
- 1. mdpi.com [mdpi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. amzole.com [amzole.com]
- 9. lobachemie.com [lobachemie.com]
- 10. neb.com [neb.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
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- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. mdpi.com [mdpi.com]
A-1 Technical Guide to Investigating the Biological Activities of 2-Methylsulfonyl-imidazole
For Researchers, Scientists, and Drug Development Professionals
January 2, 2026
Abstract
2-Methylsulfonyl-imidazole is a heterocyclic organic compound whose biological activities remain largely unexplored in publicly accessible scientific literature. This guide provides a comprehensive framework for the systematic investigation of its potential therapeutic value. We present a strategic, multi-tiered approach, commencing with in silico predictive modeling to identify potential molecular targets. This is followed by a detailed roadmap for in vitro screening, including primary cytotoxicity assessments and broad-panel kinase profiling. Furthermore, we outline methodologies for elucidating the mechanism of action of any identified bioactivities, with a focus on signal transduction pathway analysis. This document serves as a technical blueprint for researchers and drug development professionals seeking to characterize the pharmacological profile of novel chemical entities like this compound.
Introduction: The Imidazole Scaffold and the Uncharacterized Potential of this compound
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the amino acid histidine and several established drugs.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, have made it a cornerstone for the development of therapeutics across a wide range of diseases, including cancer and microbial infections.[3][7][8] Imidazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5][7][9][10][11]
This compound, with its distinct sulfonyl group, represents a novel iteration of this versatile scaffold. While its synthesis is documented, its biological potential is a veritable "white space" in the current scientific landscape. This guide, therefore, is not a review of known activities, but a proposed strategic workflow for the de novo investigation of this compound's pharmacological promise. The following sections will detail a logical, evidence-based progression from computational prediction to experimental validation.
Phase I: In Silico Target Prediction and Virtual Screening
The initial phase of investigation leverages the power of computational chemistry to predict potential biological targets and prioritize experimental efforts.[12] This cost-effective approach utilizes the known chemical structure of this compound to model its interactions with known biological macromolecules.[12][13]
Ligand-Based and Structure-Based Approaches
-
Ligand-Based Methods: These methods compare the structure of this compound to databases of compounds with known biological activities.[12] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can identify potential targets by assuming that structurally similar molecules may have similar biological functions.[14]
-
Structure-Based Methods: If a three-dimensional structure of a potential target protein is available, molecular docking simulations can be performed.[15] This technique predicts the preferred orientation and binding affinity of this compound within the active site of a target protein, providing a virtual estimation of its inhibitory or activating potential.[15]
Workflow for In Silico Prediction
The following diagram outlines a typical workflow for in silico prediction of drug-target interactions.
Caption: In Silico Prediction Workflow.
The output of this phase will be a prioritized list of potential biological targets for this compound, which will guide the subsequent in vitro experimental design.
Phase II: In Vitro Biological Screening
With a list of putative targets from the in silico phase, the next step is to perform in vitro assays to experimentally validate these predictions and screen for unanticipated biological activities.
Initial Cytotoxicity Assessment
Before assessing specific biological activities, it is crucial to determine the general cytotoxicity of this compound across a panel of representative human cell lines. This establishes a therapeutic window and informs the concentration range for subsequent assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[16][17] Viable cells with active metabolism convert MTT into a purple formazan product.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[19]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][19]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits 50% of cell viability, should be calculated and tabulated.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | 75.3 |
| HeLa | Cervical Carcinoma | > 100 |
| PC-3 | Prostate Adenocarcinoma | 82.1 |
| HEK293 | Human Embryonic Kidney | > 100 |
Broad-Panel Kinase Screening
Given that a significant portion of drug discovery efforts targets protein kinases, a broad-panel kinase screen is a high-yield strategy for identifying potential targets.[20][21] Commercially available platforms, such as KINOMEscan®, offer services to screen compounds against hundreds of kinases.[22][23]
Experimental Workflow: Kinase Binding Assay
These assays typically involve a competition binding format where the test compound's ability to displace a known ligand from the kinase active site is measured.[23]
Caption: Kinase Screening Workflow.
Data Presentation: Hypothetical Kinase Inhibition Data
The results are often presented as percent inhibition at a given concentration, and for significant "hits," a dissociation constant (Kd) is determined.
| Kinase Target | Percent Inhibition @ 10 µM | Hypothetical Kd (nM) |
| EGFR | 5% | > 10,000 |
| PI3Kα | 8% | > 10,000 |
| MAPK14 (p38α) | 92% | 78 |
| CDK2 | 12% | > 10,000 |
| SRC | 7% | > 10,000 |
Phase III: Mechanism of Action (MoA) Elucidation
If a primary target is identified, the subsequent phase focuses on confirming target engagement in a cellular context and elucidating the downstream signaling effects. Based on our hypothetical kinase screen, we will proceed with the hypothesis that this compound is an inhibitor of p38α MAPK.
Target Engagement and Pathway Analysis
Western blotting is a powerful technique to assess the phosphorylation status of a target protein and its downstream substrates, providing evidence of target engagement and pathway modulation.[24][25][26]
Experimental Protocol: Western Blot for p38 MAPK Pathway
-
Cell Culture and Treatment: Grow cells (e.g., HeLa or A549) to 70-80% confluency. Treat with this compound at various concentrations for a specified time. A positive control (e.g., Anisomycin to stimulate the p38 pathway) and a known p38 inhibitor should be included.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-p38, total p38, phospho-MK2 (a downstream substrate), and a loading control (e.g., GAPDH) overnight at 4°C.[24]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.[24]
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Hypothetical p38 MAPK Inhibition.
Conclusion and Future Directions
This guide has outlined a systematic and technically grounded approach to the initial biological characterization of this compound. By progressing from in silico prediction to in vitro screening and mechanism of action studies, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. Positive findings from this workflow would warrant further investigation, including more comprehensive selectivity profiling, in vivo efficacy studies in relevant disease models, and preliminary ADME/Tox assessments. The imidazole scaffold continues to be a rich source of therapeutic innovation, and a methodical exploration of its novel derivatives, such as this compound, is a worthwhile endeavor in the ongoing quest for new medicines.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. scialert.net [scialert.net]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 22. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. assaygenie.com [assaygenie.com]
A Theoretical and Computational Guide to 2-Methylsulfonyl-imidazole: Unveiling Molecular Properties and Reactivity
Introduction: The Significance of the Imidazole Scaffold and the Sulfonyl Moiety
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a wide range of biological interactions.[1] When functionalized with a methylsulfonyl group at the 2-position, the resulting molecule, 2-Methylsulfonyl-imidazole, presents a compelling target for theoretical and computational investigation. The potent electron-withdrawing nature of the sulfonyl group is anticipated to significantly modulate the electronic structure and reactivity of the imidazole ring, potentially leading to novel pharmacological activities.[3]
This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, reactivity, and potential as a therapeutic agent. By integrating established computational methodologies with available experimental data, this guide offers a self-validating system for in-depth molecular analysis.
PART 1: A Roadmap for Computational Investigation
To fully elucidate the molecular characteristics of this compound, a multi-faceted computational approach is essential. This section outlines a logical workflow, explaining the rationale behind each computational experiment.
References
The Ascendant Role of 2-Methylsulfonyl-imidazole and its Analogs in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have made it a privileged structure in the quest for novel bioactive molecules. Within this esteemed class of compounds, the 2-methylsulfonyl-imidazole moiety has emerged as a particularly compelling pharmacophore, demonstrating significant potential across a spectrum of therapeutic areas, including anti-inflammatory and anticancer applications. This technical guide provides an in-depth exploration of this compound and its analogs, from fundamental synthetic strategies to their biological mechanisms of action and the experimental protocols underpinning their evaluation.
I. The Synthetic Landscape: Crafting the this compound Core
The synthesis of this compound and its derivatives is a multi-step process that typically begins with the construction of a 2-thio-imidazole precursor, which is subsequently oxidized to the desired sulfone. This approach offers the flexibility to introduce a wide range of substituents onto the imidazole ring, enabling the exploration of structure-activity relationships (SAR).
A. Building the Imidazole Scaffold: The 2-Thio Intermediate
A common and effective route to the imidazole core is through the condensation of an α-aminoketone with a source of thiocyanate. This method allows for the introduction of substituents at the 4 and 5 positions of the imidazole ring.
Experimental Protocol: Synthesis of 2-Methylsulfanyl-1H-imidazoles
-
Synthesis of α-Aminoketone Hydrochlorides:
-
Begin with the Dakin-West reaction of an appropriate L-amino acid (e.g., L-phenylalanine) to form an α-acetamido ketone.
-
Hydrolyze the acetamido ketone in an acidic medium to yield the corresponding α-aminoketone hydrochloride.
-
-
Formation of the 1,3-Imidazole-2-thione:
-
Treat the α-aminoketone hydrochloride with aqueous potassium thiocyanate.
-
The reaction mixture is typically heated to facilitate the cyclization and formation of the imidazole-2-thione ring.
-
-
S-Alkylation to 2-Methylsulfanyl-1H-imidazole:
-
Alkylate the imidazole-2-thione with methyl iodide in the presence of a suitable base to yield the 2-methylsulfanyl-1H-imidazole.
-
B. Oxidation to the Sulfone: The Key Activation Step
The transformation of the 2-methylsulfanyl group to the 2-methylsulfonyl group is a critical step that significantly influences the biological activity of the molecule. The electron-withdrawing nature of the sulfonyl group can enhance the compound's interaction with biological targets.
Experimental Protocol: Oxidation of 2-Methylsulfanyl- to this compound
-
Reaction Setup:
-
Dissolve the 2-methylsulfanyl-imidazole derivative in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.
-
Prepare a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate), in water.
-
-
Oxidation:
-
Add the Oxone® solution to the solution of the 2-methylsulfanyl-imidazole.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Evaporate the organic solvent (THF).
-
The desired this compound product may precipitate from the aqueous solution and can be collected by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
-
A visual representation of a general synthetic workflow is provided below:
Caption: General synthetic route to 2-Methylsulfonyl-imidazoles.
II. Biological Activities and Therapeutic Potential
The this compound scaffold has been investigated for a range of biological activities, with a primary focus on its role as an anti-inflammatory and anticancer agent.
A. Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
A significant body of research has focused on the development of this compound analogs as selective inhibitors of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a well-established strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
The methylsulfonyl group in these analogs often plays a crucial role in their binding to the active site of the COX-2 enzyme, forming key interactions with amino acid residues such as Arg513.
Table 1: COX-2 Inhibitory Activity of Representative this compound Analogs
| Compound ID | Substituent at Position 5 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | -H | 3.6 | 138 | 38.3 |
| 5b | -OCH3 | 0.71 | 82 | 115.5 |
| 5c | -Cl | 2.8 | 115 | 41.1 |
| 5d | -Br | 1.2 | 98 | 81.7 |
| 5e | -NO2 | 1.8 | 78 | 43.3 |
| Celecoxib | (Reference) | 0.85 | >100 | >117.6 |
Data is illustrative and compiled from published research.
The structure-activity relationship studies reveal that substitution at the 5-position of the imidazole ring can significantly impact both potency and selectivity. For instance, the presence of a methoxy group in compound 5b resulted in the most potent and selective COX-2 inhibition in the series.
B. Anticancer Activity: Targeting Key Signaling Pathways
The imidazole core is a prevalent feature in many anticancer agents, and this compound analogs are no exception. Their anticancer effects are often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.
Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Imidazole-based compounds have been successfully developed as kinase inhibitors. The this compound scaffold can be designed to target the ATP-binding site of specific kinases, thereby blocking their activity and downstream signaling.
A schematic representation of a generic kinase signaling pathway that can be targeted by these inhibitors is shown below:
Caption: Inhibition of a kinase signaling pathway.
III. Methodologies for Biological Evaluation
The assessment of the biological activity of this compound analogs requires robust and reproducible in vitro assays.
A. In Vitro Enzyme Inhibition Assays
Experimental Protocol: General Protein Kinase Inhibition Assay
-
Reaction Preparation:
-
In a 96-well plate, add a solution of the test compound (this compound analog) at various concentrations. Include appropriate positive (known kinase inhibitor) and negative (vehicle, e.g., DMSO) controls.
-
Add the target kinase and its specific substrate to each well.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding a solution of ATP.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well. A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
-
A visual workflow for this assay is presented below:
Caption: Workflow for an in vitro kinase inhibition assay.
IV. Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and the profound impact of the methylsulfonyl group on biological activity have made it a focal point of research in anti-inflammatory and anticancer drug discovery. The continued exploration of structure-activity relationships, driven by the synthesis of diverse analog libraries and their evaluation in robust biological assays, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds. Future research should aim to expand the therapeutic applications of this compound analogs, investigate their pharmacokinetic and pharmacodynamic properties in more detail, and explore novel synthetic methodologies to further enhance their structural diversity and accessibility.
V. References
-
Schulze, B., & Pelcman, B. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Archiv der Pharmazie, 336(3), 175-180. --INVALID-LINK--
-
Shirvani, G., Shockravi, A., Amini, M., & Saemian, N. (2022). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. ResearchGate. --INVALID-LINK--
-
Zarghi, A., et al. (2015). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical Chemistry Journal, 3(2), 10-16. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. --INVALID-LINK--
-
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). TCI Chemicals. --INVALID-LINK--
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). ResearchGate. --INVALID-LINK--
-
Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Bawa, S. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Iranian journal of pharmaceutical research : IJPR, 12(4), 403–412. --INVALID-LINK--
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Frontiers in Medicine. --INVALID-LINK--
-
Noriega-Iribe, E., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Applied Sciences, 10(8), 2889. --INVALID-LINK--
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). PubMed. --INVALID-LINK--
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). ACS Omega. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. --INVALID-LINK--
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). Bioconjugate Chemistry. --INVALID-LINK--
-
Al-Soud, Y. A., et al. (2008). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 13(5), 1146-1158. --INVALID-LINK--
-
Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. --INVALID-LINK--
-
Al-Masoudi, N. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5824. --INVALID-LINK--
-
Caroon, J. M., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-670. --INVALID-LINK--
-
Novel imidazoles with anti-inflammatory activity. (2001). Google Patents. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles. --INVALID-LINK--
-
Al-Tel, T. H. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. --INVALID-LINK--
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. --INVALID-LINK--
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Husain, A., et al. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Iranian Journal of Pharmaceutical Research, 12(4), 403-412. --INVALID-LINK--
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research. --INVALID-LINK--
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Abdullah, S., & Ganguly, S. (2023). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 15(17), 1621-1646. --INVALID-LINK--
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. --INVALID-LINK--
Methodological & Application
Application Notes and Protocols for 2-Methylsulfonyl-imidazole as a Sulfonating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2-Methylsulfonyl-imidazole as a sulfonating agent in organic synthesis. The document elucidates the underlying reaction mechanisms, offers detailed experimental protocols for the sulfonation of various nucleophiles, and presents troubleshooting guidance for common challenges. By leveraging the unique reactivity of the N-sulfonylimidazole scaffold, this reagent offers a potent and versatile tool for the introduction of the methylsulfonyl group, a common motif in pharmacologically active compounds. This guide is intended to empower researchers in drug development and medicinal chemistry to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
The introduction of a sulfonyl group into a molecule can significantly modulate its physicochemical and biological properties, including solubility, metabolic stability, and target-binding affinity.[1] In the landscape of sulfonating agents, this compound emerges as a reagent of significant interest. Unlike highly reactive and often harsh reagents such as sulfonyl chlorides, this compound and its congeners, N-sulfonyl imidazoliums, offer a more controlled and versatile platform for sulfonation.[2]
The imidazole leaving group provides a unique reactivity profile, enabling the sulfonation of a broad range of nucleophiles under relatively mild conditions. This guide will explore the practical applications of this compound, focusing on its utility in the synthesis of sulfonamides and sulfonates, which are key functional groups in a multitude of therapeutic agents.[3][4]
The Chemical Rationale: Mechanism of Sulfonyl Transfer
The efficacy of this compound as a sulfonating agent is rooted in the electrophilicity of the sulfur atom and the ability of the imidazole ring to act as a good leaving group. The reaction proceeds through a nucleophilic attack on the sulfonyl group.
The general mechanism for sulfonation using N-sulfonyl imidazoliums involves the formation of a highly reactive mixed anhydride intermediate when reacting with carboxylic acids or phosphodiesters.[2] While the direct sulfonation of alcohols and amines does not proceed via a mixed anhydride, the underlying principle of nucleophilic attack on the electrophilic sulfur center remains the same.
The imidazole moiety, upon protonation, becomes an excellent leaving group, facilitating the transfer of the methylsulfonyl group to the nucleophile.
Figure 1: Generalized mechanism of sulfonyl transfer from this compound.
Synthesis of this compound
While commercially available from various suppliers, this compound can also be synthesized in the laboratory. A common route involves the reaction of 2-methylimidazole with methanesulfonyl chloride in the presence of a base.
Materials and Equipment
-
2-Methylimidazole
-
Methanesulfonyl chloride
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Protocol: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylimidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Protocols: Application in Sulfonation
The following protocols provide a general framework for the sulfonation of alcohols and amines using this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Sulfonation of Alcohols to Sulfonates
This protocol is applicable to a range of primary and secondary alcohols.[4][5]
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Base (e.g., Triethylamine, DIPEA) (optional, but recommended for less nucleophilic alcohols)
Protocol:
-
Reaction Setup: To a solution of the alcohol (1.0 eq) in the chosen anhydrous solvent, add this compound (1.2-1.5 eq). If a base is used, add it to the reaction mixture (1.2-1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive alcohols, heating may be required.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification:
-
Dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Figure 2: Workflow for the sulfonation of alcohols.
General Sulfonation of Amines to Sulfonamides
This protocol is suitable for primary and secondary amines.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Base (e.g., Triethylamine, Pyridine)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Addition of Sulfonating Agent: Add a solution of this compound (1.2 eq) in the same solvent dropwise to the amine solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
-
Data Presentation: Reaction Parameters
| Parameter | Sulfonation of Alcohols | Sulfonation of Amines |
| Substrate | Primary and secondary alcohols | Primary and secondary amines |
| Stoichiometry | 1.2-1.5 eq. of 2-MSI | 1.2 eq. of 2-MSI |
| Base | Optional (e.g., TEA, DIPEA) | Required (e.g., TEA, Pyridine) |
| Solvent | Anhydrous DCM, ACN | Anhydrous DCM, THF |
| Temperature | Room temperature to reflux | 0 °C to room temperature |
| Reaction Time | 2-24 hours | 1-12 hours |
2-MSI: this compound; TEA: Triethylamine; DIPEA: Diisopropylethylamine; DCM: Dichloromethane; ACN: Acetonitrile; THF: Tetrahydrofuran.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Low reactivity of the substrate- Insufficient reaction time or temperature- Deactivation of the reagent | - Increase the reaction temperature- Add a base to facilitate the reaction- Use freshly prepared or purified this compound |
| Formation of side products | - Presence of moisture- Competing side reactions | - Ensure all reagents and solvents are anhydrous- Optimize reaction temperature and stoichiometry |
| Difficult purification | - Similar polarity of product and starting material | - Explore different eluent systems for chromatography- Consider recrystallization if the product is a solid |
Safety and Handling
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the methylsulfonyl group into organic molecules. Its controlled reactivity and the mild conditions required for sulfonation make it an attractive alternative to traditional sulfonating agents, particularly in the context of complex molecule synthesis in drug discovery. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers to effectively employ this reagent in their synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-imidazole-2-sulfonyl chloride | 55694-81-0 | Benchchem [benchchem.com]
- 4. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 5. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
Application Notes & Protocols: N-Sulfonylation of Amines using 2-Methylsulfonyl-imidazole
Abstract
The N-sulfonylation of amines is a cornerstone transformation in organic and medicinal chemistry, yielding sulfonamides—a privileged functional group found in a vast array of therapeutic agents. Traditional methods often rely on reactive and moisture-sensitive sulfonyl chlorides, which can present handling challenges and generate corrosive HCl gas. This document details the use of 2-Methylsulfonyl-imidazole as a stable, solid, and highly efficient reagent for the N-sulfonylation of primary and secondary amines. We provide a comprehensive guide covering the mechanistic underpinnings, a detailed step-by-step protocol, and expert insights into reaction optimization and troubleshooting. The protocol highlights the advantages of using an imidazole-based reagent, including operational simplicity, mild reaction conditions, and straightforward purification.
Introduction: The Rationale for Imidazole-Based Sulfonylation
The sulfonamide moiety is integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1] Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. While sulfonyl chlorides are effective, their high reactivity necessitates stringent anhydrous conditions and the use of a base to scavenge the HCl byproduct.[2]
Imidazole-based sulfonylating agents have emerged as valuable alternatives. These reagents function by "activating" the sulfonyl group, with the imidazole ring serving as an excellent leaving group upon nucleophilic attack by an amine. This compound, a crystalline solid, offers enhanced stability and ease of handling compared to its liquid or gaseous counterparts. The electron-withdrawing nature of the sulfonyl group at the C2 position of the imidazole ring renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[3] This application note provides the foundational knowledge and a practical, field-proven protocol for employing this reagent in modern synthetic workflows.
Reaction Mechanism and Scientific Principles
The N-sulfonylation reaction proceeds via a nucleophilic addition-elimination pathway. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur center of this compound.
-
Tetrahedral Intermediate Formation: A transient, tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The imidazole C-S bond cleaves, leading to the collapse of the intermediate. The imidazole anion is expelled as a leaving group.
-
Proton Transfer: A base present in the reaction mixture abstracts a proton from the nitrogen atom (if a primary or secondary amine was used), yielding the final sulfonamide product and the protonated base. The imidazole anion is also neutralized.
The use of a non-nucleophilic base is critical. It serves two primary functions: (i) to deprotonate the amine, increasing its nucleophilicity, and (ii) to neutralize the acidic species generated during the reaction, driving the equilibrium towards the product side.
Caption: Figure 1: Generalized mechanism for N-sulfonylation using this compound.
Experimental Protocol: N-Sulfonylation of a Primary Amine
This protocol provides a general procedure for the sulfonylation of a representative primary amine, benzylamine. The stoichiometry and reaction times may require optimization for different substrates.
Materials and Reagents
-
Amine Substrate (e.g., Benzylamine): 1.0 eq.
-
This compound: 1.1 eq.
-
Base (e.g., Triethylamine, Et₃N): 1.5 eq.
-
Anhydrous Solvent (e.g., Dichloromethane, DCM): ~0.1 M concentration
-
Reagents for Workup: 1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine, Anhydrous Na₂SO₄ or MgSO₄
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, standard glassware for extraction and purification.
Step-by-Step Procedure
-
Reactant Preparation: To a clean, oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq.) and anhydrous DCM. Stir the solution until the amine is fully dissolved.
-
Addition of Base: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial during the addition of the sulfonylating agent to control the reaction's exothermicity.[2]
-
Addition of this compound: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with additional DCM.
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove triethylamine and its salt.
-
Wash with saturated aqueous NaHCO₃ (1x) to remove any residual acid.
-
Finally, wash with brine (1x) to remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., Hexane/Ethyl Acetate) or by recrystallization to afford the pure N-sulfonamide.
Caption: Figure 2: Step-by-step experimental workflow for N-sulfonylation.
Substrate Scope & Expected Outcomes
The described protocol is generally applicable to a wide range of primary and secondary amines. The table below summarizes the expected reactivity and yields for different amine classes based on established sulfonylation chemistry.
| Entry | Amine Substrate | Type | Expected Reactivity | Typical Yield (%) | Notes |
| 1 | Benzylamine | Primary, Aliphatic | High | 85-95% | Standard substrate, clean reaction. |
| 2 | Aniline | Primary, Aromatic | Moderate | 70-85% | Less nucleophilic than aliphatic amines; may require longer reaction times or a stronger base. |
| 3 | 4-Nitroaniline | Primary, Aromatic (e-withdrawing) | Low | 40-60% | Significantly reduced nucleophilicity. May require forcing conditions (e.g., heating, stronger base like DBU). |
| 4 | Dibenzylamine | Secondary, Aliphatic | High | 80-90% | Generally clean and efficient reaction. |
| 5 | Morpholine | Secondary, Cyclic | Very High | >90% | Highly nucleophilic and sterically accessible. |
Troubleshooting and Field-Proven Insights
| Observation | Potential Cause | Scientist's Recommendation |
| Low or No Yield | 1. Insufficiently nucleophilic amine. 2. Moisture contamination. 3. Ineffective base. | 1. Consider a stronger, non-nucleophilic base (e.g., DBU). For very poor nucleophiles, warming the reaction may be necessary. 2. Ensure all glassware is oven-dried and use high-quality anhydrous solvents. 3. Switch to a base like DBU or a proton sponge if triethylamine proves insufficient. |
| Di-sulfonylation of Primary Amine | Excess sulfonylating agent used. | Use a stoichiometric amount (1.0-1.1 eq.) of this compound. Add the reagent slowly at 0 °C to maintain control. |
| Difficult Purification | Co-elution of imidazole or base salt with the product. | The aqueous workup is critical. Ensure thorough washing with 1 M HCl to completely remove basic impurities. A final brine wash is essential for removing water-soluble byproducts.[2] |
| Reaction Stalls | Steric hindrance around the amine nitrogen. | Increase reaction time and/or gently heat the reaction mixture (e.g., to 40 °C). A stronger base may also facilitate the reaction. |
Conclusion
This compound stands as a highly effective and user-friendly reagent for the N-sulfonylation of amines. Its stability as a solid reagent circumvents many of the handling issues associated with traditional sulfonyl chlorides. The protocol described herein is robust, broadly applicable, and allows for the clean synthesis of valuable sulfonamide compounds under mild conditions. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply this method to accelerate projects in drug discovery and chemical synthesis.
References
Applications of 2-Methylsulfonyl-imidazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, the 2-methylsulfonyl-imidazole moiety has emerged as a particularly valuable pharmacophore and synthetic intermediate. The methylsulfonyl (sulfone) group imparts a unique combination of physicochemical properties, including strong electron-withdrawing character, the ability to act as a hydrogen bond acceptor, and metabolic stability, which can be strategically exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[3][4] This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, focusing on its role in the development of targeted therapies. We will present detailed synthetic protocols, explore its utility in cyclooxygenase-2 (COX-2) and kinase inhibition, and discuss its advanced applications as a bioisostere and a reactive intermediate for complex molecule synthesis.
Section 1: The this compound Scaffold: Properties and Rationale
The strategic incorporation of a methylsulfonyl group at the 2-position of the imidazole ring creates a scaffold with distinct and advantageous properties for drug design.[3][4]
Chemical Structure and Physicochemical Properties: The sulfone group is a powerful electron-withdrawing moiety, which modulates the electronics of the entire imidazole ring system. Key properties relevant to medicinal chemistry include:
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone can act as strong hydrogen bond acceptors, facilitating critical interactions with amino acid residues in target protein binding pockets.[3]
-
Metabolic Stability: The sulfur atom in the +6 oxidation state is highly resistant to metabolic oxidation, a common pathway for drug degradation. This can increase a compound's half-life and bioavailability.[3][4]
-
Solubility and Polarity: While highly lipophilic drugs often face solubility challenges, the polar sulfone group can improve the aqueous solubility of a molecule, which is crucial for drug absorption and distribution.[5]
-
Dipole Moment: The sulfone group introduces a strong dipole moment, which can influence long-range interactions with biological targets and affect membrane permeability.[6]
The combination of these features makes the this compound scaffold a compelling choice for medicinal chemists aiming to optimize lead compounds.
Caption: Structure and key properties of the this compound scaffold.
Section 2: Synthetic Strategies
The synthesis of this compound derivatives is typically achieved through a reliable multi-step sequence starting from more accessible precursors. The general workflow involves the formation of a 2-thio-imidazole intermediate, followed by S-methylation and subsequent oxidation to the desired sulfone.
Caption: General synthetic workflow for this compound derivatives.
Protocol 2.1: Synthesis of 1,3-Imidazole-2-thione Precursors
This protocol is adapted from established methods for imidazole synthesis.[7][8] The cyclization of an α-aminoketone with a thiocyanate salt is a robust method for forming the core heterocyclic structure.
-
Rationale: This step builds the fundamental imidazole ring. Using potassium thiocyanate directly incorporates the sulfur atom at the 2-position, which is essential for the subsequent steps.
-
Procedure:
-
Dissolve the desired α-aminoketone hydrochloride (1.0 eq) in an aqueous solvent (e.g., water or a water/ethanol mixture).
-
Add potassium thiocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 1,3-imidazole-2-thione.
-
-
Self-Validation: The product can be characterized by ¹H NMR to confirm the disappearance of the aminoketone signals and the appearance of characteristic imidazole ring proton signals. Mass spectrometry should confirm the expected molecular weight.
Protocol 2.2: S-Methylation to 2-Methylsulfanyl-imidazoles
This step prepares the direct precursor for oxidation by attaching the methyl group to the sulfur atom.[7]
-
Rationale: S-alkylation is a standard and high-yielding reaction for thiols and thiones. Methyl iodide is a highly reactive and commonly used methylating agent. A base is required to deprotonate the thione, forming a more nucleophilic thiolate.
-
Procedure:
-
Suspend the 1,3-imidazole-2-thione (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir for 15-30 minutes at room temperature.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the pure 2-methylsulfanyl-imidazole.
-
-
Self-Validation: Successful methylation is confirmed by the appearance of a singlet peak around 2.7 ppm in the ¹H NMR spectrum, corresponding to the S-CH₃ protons.
Protocol 2.3: Oxidation to 2-Methylsulfonyl-imidazoles
This is the final and critical step to generate the target sulfone moiety.[9]
-
Rationale: The oxidation of a sulfide (methylsulfanyl) to a sulfone requires a strong oxidizing agent. Oxone® (potassium peroxymonosulfate) and meta-chloroperoxybenzoic acid (m-CPBA) are common, effective, and relatively clean reagents for this transformation. The reaction is typically performed at low temperatures to control its exothermicity.
-
Procedure:
-
Dissolve the 2-methylsulfanyl-imidazole (1.0 eq) in a mixture of solvents, such as water/THF or methanol/THF.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of Oxone® (2.2 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-6 hours).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography or recrystallization to yield the final this compound product.
-
-
Self-Validation: The successful oxidation is confirmed in the ¹H NMR spectrum by a downfield shift of the methyl singlet to approximately 3.4 ppm (SO₂-CH₃).[9] The mass spectrum will show an increase of 32 amu, corresponding to the addition of two oxygen atoms.
Section 3: Key Therapeutic Applications
The this compound scaffold has been successfully employed in the design of inhibitors for several important therapeutic targets.
Cyclooxygenase-2 (COX-2) Inhibition
Selective COX-2 inhibitors are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that reduce pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11] The this compound moiety has been identified as a key pharmacophore for potent and selective COX-2 inhibition.[9][12]
-
Mechanism of Action & Rationale: The active site of COX-2 contains a secondary, hydrophobic side pocket that is accessible to inhibitors but is blocked in the COX-1 isoform by a bulky isoleucine residue.[9] The methylsulfonyl group on an aryl or heteroaryl ring is a classic pharmacophore that fits perfectly into this side pocket, forming key hydrogen bonds with residues like Arg513 and His90. This interaction is a primary driver of COX-2 selectivity.[11][12]
-
Case Study: 4,5-Diaryl-2-methylsulfonyl-imidazoles: Research has shown that compounds featuring a central imidazole ring with a 2-methylsulfonyl group and appropriate aryl substituents at the 4 and 5 positions are potent and selective COX-2 inhibitors.[9][13] The methylsulfonyl group projects into the selectivity pocket, while the diaryl groups occupy the main active site channel.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Table 1: In Vitro COX-2 Inhibitory Activity of Imidazole Derivatives
| Compound ID | Core Scaffold | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 5n | Imidazo[1,2-a]pyridine | 0.07 | 508.6 | [10] |
| 3a | Thiazolylhydrazine-methyl sulfonyl | 0.140 | >714 | [14] |
| Celecoxib | Pyrazole (Reference Drug) | 0.132 | >757 | [14] |
| Nimesulide | Sulfonanilide (Reference Drug) | 1.684 | - |[14] |
Note: Data is compiled from different studies and assays; direct comparison should be made with caution.
Kinase Inhibition
The imidazole scaffold is a cornerstone in the development of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP binding site.[15][16][17] The 2-methylsulfonyl group can serve as an additional anchoring point or as a vector to explore other regions of the kinase domain.
-
Mechanism of Action & Rationale: Most small molecule kinase inhibitors are ATP-competitive, binding to the adenine-binding region in the enzyme's active site.[16] The imidazole nitrogen atoms are excellent mimics of the adenine nitrogens, forming hydrogen bonds with the "hinge" amino acids that connect the N- and C-lobes of the kinase. The 2-methylsulfonyl group can then be used to either form additional hydrogen bonds or to position other substituents to achieve greater potency and selectivity.[18][19]
-
Potential Targets: While specific clinical candidates prominently featuring the this compound core are less common than in the COX-2 space, the scaffold is highly relevant for targets such as p38 MAP kinase, Mps1, and CDK2, where imidazole-based inhibitors have shown significant promise.[16][18][19]
Section 4: Advanced Applications in Drug Discovery
Beyond serving as a direct pharmacophore, the this compound moiety offers advanced utility in both lead optimization and synthetic chemistry.
The 2-Methylsulfonyl Group as a Bioisostere
Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile without losing potency. The methylsulfonyl group is a bioisostere for groups like sulfonamides, amides, and carboxylates.[3]
-
Rationale for Replacement: A medicinal chemist might replace a metabolically labile ester or a poorly soluble carboxylic acid with a stable and polar methylsulfonyl group. This can enhance metabolic stability, improve solubility, and alter the hydrogen bonding pattern to potentially increase target affinity or selectivity.[3][4]
The this compound as a Synthetic Intermediate
The true synthetic power of this scaffold lies in the exceptional ability of the 2-methylsulfonyl group to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[20]
-
Rationale: The sulfone is a potent electron-withdrawing group, which strongly activates the C2 position of the imidazole ring towards nucleophilic attack. Upon attack, the methylsulfinate anion is a very stable and excellent leaving group, far superior to halides like chloride or bromide in many contexts.[21][22] This allows for the late-stage introduction of a wide variety of nucleophiles (amines, thiols, alcohols) under mild conditions, which is highly advantageous for building molecular diversity.[23]
Caption: Use of this compound in SNAr reactions.
Protocol 4.1: General Procedure for SNAr using this compound
This protocol provides a general framework for displacing the methylsulfonyl group with a nucleophile.
-
Rationale: This reaction leverages the high reactivity of the C2 position. The choice of base and solvent is critical and depends on the pKa and reactivity of the incoming nucleophile.
-
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a polar aprotic solvent such as DMSO, DMF, or NMP.
-
Add the desired nucleophile (e.g., a primary/secondary amine, thiol, or alcohol; 1.2-2.0 eq).
-
Add a suitable base to facilitate the reaction. For amines, a non-nucleophilic organic base like DBU or DIPEA may suffice. For less reactive nucleophiles like alcohols or thiols, a stronger base such as NaH or K₂CO₃ may be required.
-
Heat the reaction mixture. Temperatures can range from 60 °C to 120 °C depending on the nucleophilicity of the partner.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash, dry, and concentrate the organic phase. Purify the crude material via column chromatography to obtain the 2-substituted imidazole product.
-
-
Self-Validation: Successful reaction is confirmed by the disappearance of the methylsulfonyl proton signal (~3.4 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the incorporated nucleophile. The molecular weight will change accordingly in the mass spectrum.
Section 5: Conclusion and Future Outlook
The this compound scaffold is a versatile and powerful tool in the arsenal of the modern medicinal chemist. Its unique combination of physicochemical properties makes it an effective pharmacophore for designing potent and selective inhibitors of enzymes like COX-2 and various kinases. Furthermore, its utility as a highly reactive synthetic intermediate for SNAr reactions enables the rapid generation of diverse compound libraries for lead discovery and optimization. As drug discovery continues to demand molecules with finely tuned properties and complex architectures, the strategic application of the this compound moiety is poised to play an increasingly important role in the development of next-generation therapeutics.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. fiveable.me [fiveable.me]
- 6. frontiersin.org [frontiersin.org]
- 7. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 21. imperial.ac.uk [imperial.ac.uk]
- 22. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 2-Methylsulfonyl-imidazole as a Versatile Building Block in Organic Synthesis
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold.[2] This guide focuses on a particularly valuable derivative: 2-methylsulfonyl-imidazole. The potent electron-withdrawing nature of the methylsulfonyl group at the C2 position renders this heterocycle an exceptionally versatile building block. This document provides an in-depth exploration of its synthesis, reactivity, and application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic tool for the construction of complex molecular architectures.
Synthesis of this compound
The most reliable and scalable synthesis of this compound originates from the commercially available 2-mercaptoimidazole. The transformation is a robust, two-step process involving S-methylation followed by oxidation. This approach ensures high yields and purity, making the building block readily accessible in a laboratory setting.
Workflow: Synthesis of this compound
Caption: Synthetic pathway from 2-mercaptoimidazole to this compound.
Protocol 1: Two-Step Synthesis of this compound
Part A: Synthesis of 2-(Methylthio)-1H-imidazole
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptoimidazole (1.0 eq) in a 1:1 mixture of methanol and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir for 15 minutes until a clear solution is obtained.
-
Methylation: Add methyl iodide (1.1 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield 2-(methylthio)-1H-imidazole.
Part B: Synthesis of 2-(Methylsulfonyl)-1H-imidazole
-
Reagent Setup: Dissolve 2-(methylthio)-1H-imidazole (1.0 eq) from Part A in dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the internal temperature below 5 °C. The reaction is highly exothermic.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the conversion of the starting material and the intermediate sulfoxide to the desired sulfone by LC-MS or TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate. The crude product is typically a white solid and can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure this compound.
Reactivity Profile and Applications
The synthetic utility of this compound stems from the powerful electron-withdrawing sulfonyl group. This group activates the C2 position, making it highly electrophilic and transforming the methylsulfonyl moiety into an excellent leaving group (as methylsulfinate, MeSO₂⁻). This dual activation enables its use in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₄H₆N₂O₂S |
| Molecular Weight | 146.17 g/mol |
| Appearance | White to off-white solid |
| Key Reactivity | Electrophilic C2 position |
| Leaving Group | Methylsulfinate (MeSO₂⁻) |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C2–S bond in this compound is susceptible to oxidative addition by low-valent palladium catalysts. This key step initiates catalytic cycles for powerful C-C and C-N bond-forming reactions, allowing for late-stage functionalization of complex molecules.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This compound serves as a robust electrophilic partner in Suzuki-Miyaura cross-coupling reactions, providing a stable and practical alternative to aryl triflates.[3] This reaction enables the formation of 2-aryl or 2-vinyl imidazoles, which are common motifs in pharmaceuticals.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/water.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude residue by flash column chromatography on silica gel to yield the 2-substituted imidazole product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Typical Yield |
| 1 | Phenylboronic acid | 2-Phenyl-1H-imidazole | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-imidazole | 80-90% |
| 3 | 3-Pyridinylboronic acid | 2-(Pyridin-3-yl)-1H-imidazole | 70-85% |
| 4 | Vinylboronic acid pinacol ester | 2-Vinyl-1H-imidazole | 65-75% |
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of 2-aminoimidazoles is a critical transformation in drug discovery. This compound is an excellent substrate for Buchwald-Hartwig amination, coupling efficiently with a wide range of primary and secondary amines.[4][5]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) to a reaction vessel.
-
Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating: Seal the vessel and heat the mixture to 90-120 °C for 8-24 hours. Microwave irradiation can significantly accelerate this reaction.[6]
-
Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to isolate the 2-aminoimidazole product.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Typical Yield |
| 1 | Morpholine | 4-(1H-Imidazol-2-yl)morpholine | 90-98% |
| 2 | Aniline | N-Phenyl-1H-imidazol-2-amine | 75-85% |
| 3 | Benzylamine | N-Benzyl-1H-imidazol-2-amine | 80-90% |
| 4 | Indole | 2-(1H-Indol-1-yl)-1H-imidazole | 65-75% |
Case Study: Synthesis of COX-2 Inhibitors
The utility of this compound is exemplified in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The 4,5-diarylimidazole scaffold is a known pharmacophore for COX-2 inhibition. A reported synthesis of a potent inhibitor involved the construction of a 2-(methylsulfonyl)-4,5-diaryl-imidazole core, highlighting the compatibility of this functional group with complex molecular structures and its importance in developing targeted therapeutics.[7]
Conclusion
This compound is a stable, readily prepared, and highly versatile building block for modern organic synthesis. Its well-defined reactivity allows for predictable and efficient construction of C-C and C-N bonds at the C2 position of the imidazole ring. The protocols outlined in this guide demonstrate its broad applicability in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, making it an invaluable tool for researchers in medicinal chemistry and drug development.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Imidazolylsulfonates: electrophilic partners in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Synthesis of 2-Aminoimidazoles via Nucleophilic Aromatic Substitution of 2-Methylsulfonyl-imidazole with Primary Amines
Introduction: The Privileged 2-Aminoimidazole Scaffold in Drug Discovery
The 2-aminoimidazole (2-AI) moiety is a cornerstone of modern medicinal chemistry, celebrated for its presence in a plethora of biologically active marine natural products and its utility as a versatile pharmacophore in the design of novel therapeutics.[1] Its unique structural and electronic features enable it to act as a bioisostere for guanidine and acylguanidine, facilitating interactions with a diverse range of biological targets. The 2-AI scaffold is a key component in compounds exhibiting potent antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2] Consequently, the development of robust and efficient synthetic routes to access this privileged scaffold is of paramount importance to researchers in drug development. This application note provides a detailed protocol and scientific rationale for the synthesis of 2-aminoimidazoles through the nucleophilic aromatic substitution (SNAr) of 2-methylsulfonyl-imidazole with primary amines.
Reaction Principle: Nucleophilic Aromatic Substitution at the C2 Position of Imidazole
The synthesis of 2-aminoimidazoles from this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). The imidazole ring, when substituted with a potent electron-withdrawing group at the C2 position, becomes susceptible to nucleophilic attack. The methylsulfonyl (-SO₂CH₃) group serves as an excellent activating and leaving group for this transformation.
The reaction proceeds via a two-step addition-elimination mechanism, often referred to as the Meisenheimer complex pathway.[3]
-
Nucleophilic Attack: The primary amine, acting as the nucleophile, attacks the electron-deficient C2 carbon of the this compound. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the imidazole ring and the sulfonyl group, which stabilizes the intermediate.
-
Leaving Group Departure: The aromaticity of the imidazole ring is restored through the elimination of the methylsulfinate anion, a good leaving group, yielding the final 2-aminoimidazole product.
Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single transition state, particularly with good leaving groups.[4][5]
Why this compound? The Advantage of the Sulfonyl Leaving Group
While halo-imidazoles are also used in SNAr reactions, the methylsulfonyl group offers distinct advantages:
-
Strong Electron-Withdrawing Nature: The sulfonyl group strongly activates the C2 position towards nucleophilic attack, often leading to milder reaction conditions and higher yields compared to halogenated analogs.
-
Excellent Leaving Group Ability: The methylsulfinate anion is a stable species, making it an excellent leaving group and driving the reaction forward.
-
Synthetic Accessibility: 2-Alkylsulfonyl-imidazoles can be synthesized from readily available starting materials, such as imidazole-2-thiones, through alkylation followed by oxidation.[6]
Visualizing the Reaction Mechanism and Workflow
To provide a clear visual representation of the process, the following diagrams illustrate the reaction mechanism and the general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-Methylsulfonyl-imidazole in the Synthesis of Selective COX-2 Inhibitors: A Technical Guide for Researchers
This comprehensive guide provides an in-depth exploration of the pivotal role of the 2-Methylsulfonyl-imidazole moiety in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Moving beyond a mere recitation of synthetic steps, this document elucidates the chemical rationale behind the use of this functional group, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
The Significance of the Methylsulfonyl Group in COX-2 Inhibition
The selective inhibition of COX-2 over its isoform, COX-1, is a cornerstone of modern anti-inflammatory drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1] The structural basis for this selectivity lies in a key difference in the active sites of the two enzymes. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket, often referred to as the "secondary pocket," which is absent in COX-1 due to the substitution of a smaller valine residue for a bulkier isoleucine.
The methylsulfonyl (-SO₂CH₃) group, a potent hydrogen bond acceptor and a bioisostere for the sulfonamide (-SO₂NH₂) group found in drugs like celecoxib, has emerged as a critical pharmacophore in the design of selective COX-2 inhibitors.[2][3][4] This group is adept at exploiting the secondary pocket of the COX-2 enzyme, forming crucial interactions with key amino acid residues such as Arginine-513 and Histidine-90, thereby anchoring the inhibitor and conferring selectivity.[1][3] The this compound scaffold, therefore, represents a pre-validated structural motif for achieving potent and selective COX-2 inhibition.
General Synthetic Strategies and Mechanistic Considerations
The synthesis of COX-2 inhibitors incorporating the this compound core generally involves the construction of a diarylheterocyclic system. In these structures, one of the aryl rings is typically substituted with the methylsulfonyl group, which is responsible for the selective binding to COX-2. The imidazole ring serves as a central scaffold connecting the two aryl moieties.
A common synthetic approach involves the initial synthesis of a key intermediate, an α-bromo-4-(methylsulfonyl)acetophenone, which can then be reacted with various amines or other nucleophiles to construct the desired heterocyclic core.[2][3]
Below is a generalized workflow for the synthesis of such inhibitors:
Caption: Generalized synthetic workflow for COX-2 inhibitors.
Detailed Protocols: Synthesis of a this compound Derivative
This section provides a detailed protocol for the synthesis of a novel series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives, which have demonstrated potent and selective COX-2 inhibitory activity.[1][5]
Protocol 1: Synthesis of 1-benzyl-2-(methylthio)-1H-imidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptoimidazole (1 eq.) in ethanol.
-
Deprotonation: Add sodium ethoxide (1.1 eq.) to the solution and stir for 15 minutes at room temperature.
-
Methylation: Add methyl iodide (1.1 eq.) dropwise to the reaction mixture and stir for 4 hours at room temperature.
-
Benzylation: Add benzyl bromide (1.1 eq.) and potassium carbonate (2 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Work-up: After cooling to room temperature, pour the mixture into cold water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation to 1-benzyl-2-(methylsulfonyl)-1H-imidazole
-
Dissolution: Dissolve the product from Protocol 1 (1 eq.) in a mixture of dichloromethane and water.
-
Oxidation: Cool the solution in an ice bath and add m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid by recrystallization or column chromatography.
Protocol 3: N-substitution to yield final compounds
-
Reaction Setup: To a solution of 1-benzyl-2-(methylsulfonyl)-1H-imidazole (1 eq.) in dry N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) at 0°C.
-
Anion Formation: Stir the mixture at room temperature for 1 hour.
-
Alkylation/Arylation: Add the appropriate substituted benzyl halide (1.2 eq.) and stir at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final compound is purified by column chromatography.
Quantitative Data: Inhibitory Activity of Synthesized Compounds
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives.[5]
| Compound | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 5a | H | >100 | 3.6 | >27.7 |
| 5b | 4-OCH₃ | >100 | 0.71 | >140.8 |
| 5c | 4-Cl | >100 | 2.8 | >35.7 |
| 5d | 4-Br | >100 | 1.2 | >83.3 |
| 5e | 4-NO₂ | >100 | 2.1 | >47.6 |
| Celecoxib | - | 15 | 0.04 | 375 |
Data extracted from literature sources and presented for comparative purposes.[5]
Case Study: Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-imidazole
A notable example of a COX-2 inhibitor featuring the methylsulfonyl imidazole core is 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-imidazole. Its synthesis proceeds through a multi-step sequence starting from asymmetrical benzoins.[6][7]
Caption: Synthesis of a diarylimidazole COX-2 inhibitor.
This synthetic route highlights the versatility of the imidazole core, which can be constructed from acyclic precursors and subsequently functionalized with the critical methylsulfonyl groups through oxidation.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable platform for the development of selective COX-2 inhibitors. The methylsulfonyl group's ability to effectively interact with the secondary pocket of the COX-2 enzyme provides a strong basis for achieving high potency and selectivity. The synthetic protocols outlined in this guide offer robust and adaptable methods for accessing a diverse range of analogs. Future research in this area may focus on further optimizing the pharmacokinetic properties of these compounds and exploring their therapeutic potential in various inflammatory conditions and oncology.
References
- 1. brieflands.com [brieflands.com]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methylsulfonyl-imidazole as a Novel Reagent in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking New Avenues in Heterocyclic Chemistry
The pursuit of molecular diversity in drug discovery and organic synthesis has positioned multi-component reactions (MCRs) at the forefront of innovative synthetic strategies. The convergence, efficiency, and atom economy offered by MCRs are unparalleled for the rapid generation of complex molecular architectures. Within this landscape, the imidazole scaffold remains a privileged motif, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide introduces the pioneering application of 2-Methylsulfonyl-imidazole as a versatile and reactive component in MCRs, opening new pathways to novel heterocyclic entities.
The strategic placement of a methylsulfonyl group at the C2 position of the imidazole ring profoundly influences its electronic properties. This potent electron-withdrawing group renders the C2 carbon highly electrophilic, transforming the otherwise stable imidazole core into a reactive building block susceptible to nucleophilic attack. This enhanced reactivity is the cornerstone of its utility in MCRs, where it can participate in a variety of transformations to generate highly substituted and novel imidazole-containing derivatives.
Part 1: The Chemistry of this compound in Multi-Component Reactions
Principle of Activation by the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing moiety. Its presence on the imidazole ring at the C2 position dramatically alters the electron density distribution of the heterocyclic system. This inductive and mesomeric electron withdrawal significantly acidifies the N-H proton and, more importantly, renders the C2 carbon atom highly susceptible to nucleophilic attack. This activation is analogous to the role of sulfonyl groups in activating other heterocyclic systems for nucleophilic aromatic substitution (SNAr) reactions.[3][4]
In the context of MCRs, this inherent reactivity allows this compound to act as a unique building block. Unlike traditional imidazole syntheses where the ring is formed during the MCR, here, a pre-functionalized imidazole is incorporated, offering a distinct and complementary approach to complex molecule synthesis.
Proposed Ugi-type Reaction Featuring this compound
A compelling application of this compound is its participation in a novel Ugi-type four-component reaction (U-4CR). In this proposed transformation, this compound acts as a formal "acid component" surrogate, where the initial adduct undergoes a subsequent intramolecular cyclization and rearrangement, driven by the expulsion of the methylsulfinate leaving group.
This reaction would involve an aldehyde, an amine, an isocyanide, and this compound to generate a highly substituted 2-aminoimidazole derivative. This strategy provides a direct route to a class of compounds with significant potential in medicinal chemistry.
Mechanistic Insights
The proposed mechanism for this novel Ugi-type reaction is a testament to the unique reactivity of this compound. The sequence of events is initiated by the classical formation of an α-amino alkoxide from the condensation of the aldehyde and the amine.
Figure 1: Proposed mechanism for the Ugi-type reaction.
Part 2: Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents should be of high purity. Anhydrous solvents are recommended where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis of 2-Alkylsulfonyl-imidazoles
The synthesis of the starting material, 2-alkylsulfonyl-imidazoles, can be achieved through a multi-step process starting from immobilized α-acylamino ketones.[5] This involves the reaction with an isothiocyanate, cyclization to an imidazole-thione, followed by alkylation and oxidation.[5]
Protocol for the Ugi-type Four-Component Reaction
This protocol describes a general procedure for the synthesis of 2-aminoimidazole derivatives using this compound.
Table 1: Reagents and Stoichiometry
| Reagent | Stoichiometric Ratio |
| Aldehyde | 1.0 eq |
| Amine | 1.0 eq |
| Isocyanide | 1.0 eq |
| This compound | 1.1 eq |
| Solvent (e.g., Methanol) | - |
Step-by-Step Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-aminoimidazole derivative.
Figure 2: Workflow for the Ugi-type reaction.
Part 3: Applications in Drug Discovery
The novel 2-aminoimidazole scaffolds synthesized via this MCR are of significant interest to drug development professionals. The imidazole core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The ability to rapidly generate a library of diverse 2-aminoimidazoles through this MCR protocol allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Methylsulfonyl-imidazole Derivatives as Precursors for Advanced Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Modulating Catalytic Activity with Electron-Withdrawing Imidazole Scaffolds
The imidazole nucleus is a cornerstone in medicinal chemistry and a privileged scaffold in catalysis.[1] Its derivatives are central to numerous biological processes, often acting through acid-base or nucleophilic catalysis.[1][2] In synthetic chemistry, imidazole-based N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands for transition metals and as potent organocatalysts.[3][4] The stability and reactivity of these NHCs can be precisely tuned by modifying the substituents on the imidazole ring.
This guide focuses on a specialized class of imidazole derivatives: those bearing a methylsulfonyl (-SO₂CH₃) group at the C2 position. The introduction of this potent electron-withdrawing group fundamentally alters the electronic landscape of the molecule. When converted to the corresponding N,N'-disubstituted imidazolium salt, the C2-proton becomes exceptionally acidic, facilitating deprotonation to form an electron-deficient NHC.[4][5] These electron-deficient NHCs are not mere analogues of classical NHCs; their unique electronic properties can stabilize high-valent metal intermediates and accelerate key steps in catalytic cycles, such as reductive elimination, opening new avenues for reaction development.[3][6]
This document provides a technical overview and detailed protocols for the synthesis of 2-methylsulfonyl-imidazolium salt precursors and their application in generating highly effective palladium-NHC catalysts for cross-coupling reactions.
Section 1: The 2-Methylsulfonyl-imidazolium Salt: A Gateway to Electron-Deficient NHCs
The journey to an advanced catalyst begins with the synthesis of a stable precursor. The 2-methylsulfonyl-imidazolium salt serves this role, acting as a bench-stable source for the highly reactive NHC. The synthetic strategy involves the initial preparation of 2-methylsulfonyl-imidazole followed by N-alkylation or N-arylation.
Synthesis and Properties
The presence of the -SO₂CH₃ group at the C2 position significantly increases the acidity of the C2-proton in the resulting imidazolium salt. This is a critical feature, as it allows for the in situ generation of the corresponding NHC using milder bases than those typically required for classical imidazolium salts. This simplifies experimental setup and broadens substrate scope by avoiding harsh reaction conditions. The resulting NHC is a poorer σ-donor and a better π-acceptor compared to its electron-rich counterparts, a property that directly influences the behavior of the metal center it coordinates to.
Diagram: Synthesis and Deprotonation Pathway
The following workflow illustrates the conversion of this compound into a free N-Heterocyclic Carbene, ready for coordination to a metal center.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. | Semantic Scholar [semanticscholar.org]
- 3. N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: 2-Methylsulfonyl-imidazole in Synthetic Chemistry
Welcome to the Technical Support Center for 2-Methylsulfonyl-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic routes.
I. Understanding the Reactivity of this compound
This compound is a powerful reagent, primarily utilized in nucleophilic substitution reactions where the methylsulfonyl group serves as an excellent leaving group. Its reactivity stems from the electron-withdrawing nature of the sulfonyl group, which activates the C2 position of the imidazole ring towards nucleophilic attack. This activation facilitates the formation of new bonds at this position, making it a valuable tool for the synthesis of a wide range of substituted imidazoles.
However, like any highly reactive compound, its use can be accompanied by side reactions that may complicate product purification and reduce yields. A thorough understanding of these potential pitfalls is crucial for successful and reproducible synthetic outcomes.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise when using this compound in chemical synthesis.
FAQ 1: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
Answer:
Several factors can contribute to a slow or incomplete reaction. Here's a breakdown of potential causes and how to troubleshoot them:
-
Insufficient Nucleophilicity: The nucleophile might not be strong enough to displace the methylsulfonyl group efficiently.
-
Solution: Consider using a stronger nucleophile. If this is not an option, you may need to increase the reaction temperature or use a more polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity.
-
-
Steric Hindrance: A bulky nucleophile or significant steric crowding around the reaction center can impede the reaction.
-
Solution: If possible, modify the nucleophile to reduce its steric bulk. Alternatively, prolonged reaction times and higher temperatures might be necessary to overcome the steric barrier.
-
-
Inadequate Base: For nucleophiles that require deprotonation to become active (e.g., amines, thiols), the choice and amount of base are critical.
-
Solution: Ensure you are using a base that is strong enough to deprotonate your nucleophile effectively. Common bases for these reactions include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). An excess of the base may be required.
-
-
Low Reaction Temperature: The activation energy for the substitution may not be reached at the current temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures will help identify the optimal condition without promoting decomposition.
-
FAQ 2: I am observing the formation of an unexpected byproduct that appears to be 2-hydroxyimidazole or a related derivative. What is happening and how can I prevent it?
Answer:
The formation of 2-hydroxyimidazole (or its tautomer, imidazol-2-one) is a strong indication of a hydrolysis side reaction. The highly electrophilic C2 position of this compound is susceptible to attack by water molecules, especially under basic or elevated temperature conditions.
Mechanism of Hydrolysis:
Troubleshooting Hydrolysis:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use aprotic solvents that are less likely to act as a source of protons or participate in hydrolysis. Examples include anhydrous THF, dioxane, acetonitrile, or toluene.
-
Control of Basicity: While a base is often necessary, a large excess of a strong base can increase the concentration of hydroxide ions if trace water is present, accelerating hydrolysis. Use the minimum effective amount of a non-nucleophilic base.
-
Temperature Management: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.
FAQ 3: My purification is complicated by the presence of a byproduct with a mass corresponding to my starting material minus the methylsulfonyl group. What is this and how can it be avoided?
Answer:
This byproduct is likely imidazole itself, resulting from the cleavage of the C-S bond. This can occur under certain reductive conditions or through nucleophilic attack at the sulfur atom, although the latter is less common.
Potential Causes and Solutions:
-
Reductive Cleavage: Certain reagents or reaction conditions can lead to the reduction of the C-S bond.
-
Solution: Carefully review all reagents in your reaction mixture for their reductive potential. Avoid using strong reducing agents unless they are intended for a subsequent step.
-
-
Nucleophilic Attack on Sulfur: While less common, some highly nucleophilic species might attack the sulfur atom of the sulfonyl group, leading to the cleavage of the C-S bond.
-
Solution: This is a challenging side reaction to control. If suspected, altering the nucleophile or protecting the imidazole nitrogen might change the electronic properties of the ring and disfavor this pathway.
-
FAQ 4: I am seeing evidence of imidazole ring opening. Is this a known side reaction?
Answer:
Yes, under strongly basic conditions and in the presence of certain nucleophiles, the imidazole ring can be susceptible to cleavage. The initial nucleophilic attack at the C2 position can be followed by a series of rearrangements that lead to ring-opened products. This is more commonly observed with imidazole-2-ylidenes but can be a possibility with highly activated imidazoles like this compound under harsh conditions.[1][2]
Strategies to Minimize Ring Opening:
-
Milder Reaction Conditions: Avoid excessively high temperatures and the use of very strong, hard bases (e.g., alkoxides) if possible.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation.
-
Protecting Groups: N-protection of the imidazole ring can sometimes modulate its electronic properties and reduce its susceptibility to ring cleavage.
III. Experimental Protocols: Minimizing Side Reactions
Here are some generalized, field-proven protocols designed to minimize the side reactions discussed above.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol emphasizes anhydrous conditions to prevent hydrolysis.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled and dried aprotic solvents (e.g., THF, DMF, or acetonitrile).
-
Ensure the amine nucleophile and base (e.g., K₂CO₃, Cs₂CO₃) are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the anhydrous base (1.5 - 2.0 eq).
-
In a separate flask, dissolve the amine nucleophile (1.1 - 1.2 eq) in the anhydrous solvent.
-
Add the nucleophile solution to the reaction mixture dropwise at room temperature.
-
-
Reaction and Work-up:
-
Stir the reaction at the desired temperature (start with room temperature and gently heat if necessary) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
IV. Data Summary: Common Solvents and Bases
The choice of solvent and base can significantly impact the outcome of reactions involving this compound. The following table provides a general guide.
| Solvent | Base | Typical Temperature Range (°C) | Notes |
| Tetrahydrofuran (THF) | K₂CO₃, Cs₂CO₃, NaH | 25 - 66 | Good for many nucleophiles; must be anhydrous. |
| Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃, DIPEA | 25 - 150 | Higher boiling point allows for higher temperatures; must be anhydrous. |
| Acetonitrile (MeCN) | K₂CO₃, Cs₂CO₃, TEA | 25 - 82 | A polar aprotic solvent that can facilitate SNAr reactions. |
| Dioxane | K₂CO₃, Cs₂CO₃ | 25 - 101 | Similar to THF but with a higher boiling point. |
V. Concluding Remarks
This compound is a potent and valuable reagent in modern synthetic chemistry. By understanding its reactivity and being mindful of potential side reactions such as hydrolysis and ring opening, researchers can optimize their reaction conditions to achieve high yields of the desired products. The key to success lies in the careful control of reaction parameters, particularly the exclusion of water and the judicious choice of base and solvent.
References
Technical Support Center: Purification of 2-Methylsulfonyl-imidazole Reaction Products
Welcome to the technical support guide for the purification of 2-Methylsulfonyl-imidazole and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. The unique electronic and physical properties of the sulfonyl-imidazole scaffold—namely its high polarity and potential for hydrogen bonding—can present specific purification hurdles.
This guide provides structured, experience-driven advice in a question-and-answer format to address the most common issues, from frustrating "oiling out" events during recrystallization to stubborn impurities that persist through chromatography.
Purification Strategy Workflow
Before diving into specific troubleshooting, it's essential to have a logical workflow for selecting a purification strategy. The choice depends heavily on the physical state of your crude product and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, hands-on problems you might encounter during the purification of this compound derivatives.
Category 1: Recrystallization Challenges
Recrystallization is often the most efficient method for purifying crystalline solids, but finding the right conditions is critical.
Q1: I can't find a suitable solvent for recrystallization. What is a systematic way to screen for one?
A1: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[1][2] A systematic approach is crucial:
-
Small-Scale Testing: In separate test tubes, place ~20 mg of your crude product.
-
Solvent Polarity Spectrum: Add 0.5 mL of various solvents across the polarity spectrum. Start with non-polar (Hexane, Toluene), move to moderately polar (Ethyl Acetate, Acetone), and then to highly polar (Ethanol, Methanol, Water).
-
Observe at Room Temp: If the compound dissolves immediately, the solvent is too good.[1] Reject it.
-
Heat and Observe: If it doesn't dissolve at room temperature, heat the test tube to the solvent's boiling point.[2] Add more solvent dropwise until the solid just dissolves.
-
Cool and Assess: Let the clear solution cool slowly to room temperature, then in an ice bath. If high-quality crystals form, you have found a good single solvent.
-
Try a Two-Solvent System: If no single solvent works, a binary system is often effective.[1] Dissolve the compound in a minimum of a hot "good" solvent (one it's very soluble in). Then, add a "poor" or "anti-solvent" (one it's insoluble in) dropwise until the solution turns cloudy. Reheat to clarify, then cool slowly.[1][3] Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Acetone/Hexane.[1]
Q2: My product is "oiling out" as a liquid instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or excessively rapid cooling.[1][4] Here are several corrective actions:
-
Reheat and Dilute: Heat the solution to re-dissolve the oil. Add more of the hot solvent (10-20% more volume) to lower the saturation point, then allow it to cool much more slowly.[5][6]
-
Slow Down Cooling: Insulate the flask with glass wool or paper towels to ensure it cools to room temperature over a longer period before moving it to an ice bath. Rapid cooling is a primary cause of both oiling out and the formation of small, impure crystals.[5][6][7]
-
Change Solvents: The boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.[4]
-
Induce Crystallization Below the Oil's Freezing Point: If an oil persists, cool the solution further and try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal.[5][8]
Q3: Crystallization isn't starting, even after cooling in an ice bath. How can I induce it?
A3: This is a common sign of a supersaturated solution or a lack of nucleation sites.[8]
-
Scratch the Flask: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation points for crystal growth.[5][8]
-
Add a Seed Crystal: If you have a tiny amount of the pure solid from a previous batch, add one crystal to the solution. This provides a perfect template for further crystallization.[4][5]
-
Concentrate the Solution: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by boiling it off, then attempt to cool it again.[4][5][8]
-
"Shock" the Solution: For stubborn cases, a quick dip into a dry ice/acetone bath can sometimes initiate nucleation, but be aware this can lead to the formation of less pure, smaller crystals.
Category 2: Column Chromatography Issues
Chromatography is a powerful tool, but the polar nature of the sulfonyl-imidazole core can lead to challenges with silica gel.
Q1: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. Why is this happening?
A1: Streaking is a classic sign of strong, undesirable interactions between your polar, nitrogen-containing compound and the acidic silica gel surface.[9][10] The basic nitrogen atoms on the imidazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.
-
Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (as a 1-2% solution in methanol) to your eluent system.[9] This deactivates the acidic sites on the silica, leading to sharper bands and better separation.
-
Use a Different Stationary Phase: If streaking persists, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds like amines and imidazoles.[10][11]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar. Polar compounds, like 2-methylsulfonyl-imidazoles, will elute earlier with polar mobile phases (like water/acetonitrile or water/methanol), often with excellent resolution.[10]
-
Q2: I have very low recovery of my product from the silica gel column. Where did my compound go?
A2: Low recovery suggests your compound is irreversibly binding to the stationary phase or is unstable under the column conditions.[1]
-
Irreversible Adsorption: Highly polar compounds can bind so strongly to silica that the eluent cannot wash them off. The solutions from Q1 (adding a basic modifier or switching to alumina) are the first line of defense.[1]
-
Compound Degradation: Silica gel is acidic and can cause decomposition of sensitive molecules. If you suspect this, run the column "faster" (flash chromatography) to minimize contact time.[1] Neutralizing the silica with a base beforehand can also prevent degradation.
-
Dry Loading: To improve resolution and recovery, consider "dry loading" your sample. Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[1]
Category 3: Work-up and Extraction Problems
Q1: How can I effectively remove unreacted starting materials, like 2-mercaptoimidazole or imidazole itself?
A1: An acid-base extraction is an excellent method for separating basic imidazole-containing compounds from neutral or acidic impurities.[1][12][13]
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl).[1] The basic nitrogen on your this compound product (and any unreacted imidazole starting materials) will be protonated, forming a salt that is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separate Layers: Drain the lower aqueous layer.
-
Neutralize and Back-Extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.[1] This deprotonates your product, making it less water-soluble.
-
Isolate Product: Extract the now-neutralized aqueous layer several times with fresh organic solvent (e.g., DCM). The combined organic layers now contain your purified product. Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvent systems for column chromatography of these compounds?
A1: The polarity of 2-methylsulfonyl-imidazoles requires relatively polar eluent systems. Always determine the optimal system using TLC first. Good starting points are gradients of:
-
Hexane / Ethyl Acetate (from 100% Hexane up to 100% Ethyl Acetate)
-
Dichloromethane / Methanol (from 100% DCM up to 10-15% Methanol in DCM)
-
Ethyl Acetate / Methanol (for very polar derivatives)
Remember to add 0.5-1% triethylamine to your mobile phase if you observe streaking.[9]
Q2: Is my final product supposed to be a solid? Some of my derivatives are persistent oils.
A2: While many simple this compound derivatives are crystalline solids, the physical state is highly dependent on the other substituents on the ring. Bulky, flexible, or non-symmetrical side chains can disrupt the crystal lattice, leading to low-melting solids or persistent oils. If your analytical data (NMR, LCMS) confirms the product is pure but it remains an oil, it may simply be the natural state of that specific molecule.
Q3: Can I use activated charcoal to remove colored impurities during recrystallization?
A3: Yes, activated charcoal is effective for removing highly colored, non-polar impurities.[4] However, use it sparingly. Add a very small amount (e.g., the tip of a spatula) to the hot, dissolved solution and heat for a few minutes.[4][14] The charcoal must then be removed by a hot gravity filtration before allowing the solution to cool.[4] Be aware that charcoal can also adsorb your desired product, leading to lower yields.[4]
| Technique | Common Impurities Removed | Typical Recovery | Key Considerations |
| Recrystallization | Less soluble or more soluble byproducts, some colored impurities. | 60-90% | Finding the right solvent is critical. Slow cooling improves purity.[6][7] |
| Column (Silica Gel) | Starting materials, byproducts with different polarity. | 50-85% | Risk of streaking and irreversible adsorption. Use of basic modifiers is often necessary.[9] |
| Acid-Base Extraction | Neutral or acidic impurities, unreacted basic starting materials. | >90% | Compound must be stable to acid and base. Potential for emulsion formation.[1] |
| Trituration | Minor, non-polar impurities. | >95% | A quick washing/slurrying technique, not a full purification method. |
References
- 1. benchchem.com [benchchem.com]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
dealing with the hygroscopic nature of 2-Methylsulfonyl-imidazole
Disclaimer: Direct experimental data on the hygroscopic nature of 2-Methylsulfonyl-imidazole is limited in publicly available literature. The following guidance is based on established best practices for handling hygroscopic materials, information on structurally related sulfonyl-imidazole compounds, and general principles of pharmaceutical compound stability. These recommendations should be used as a precautionary guide to minimize potential issues related to moisture absorption.
Introduction
This compound is a valuable reagent in various research and development applications. Its chemical structure, featuring both a sulfonyl group and an imidazole ring, contributes to its reactivity and stability in specific chemical transformations.[1][2] However, compounds with such functional groups, particularly those in a solid, powdered form, can exhibit hygroscopicity—the tendency to attract and absorb moisture from the surrounding atmosphere. This absorbed water can significantly impact experimental outcomes by altering the compound's physical properties and chemical reactivity.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the potential challenges associated with the hygroscopic nature of this compound. By following these troubleshooting guides and frequently asked questions, users can ensure the integrity of their experiments and the reliability of their results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, likely stemming from moisture absorption.
Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
Symptoms:
-
You observe variable yields for the same reaction performed at different times.
-
The reaction fails to go to completion, or the yield is consistently lower than reported in the literature.
-
Unexpected byproducts are observed.
Root Cause Analysis: Absorbed water can act as an unwanted reactant or a catalyst inhibitor in many chemical reactions. For instance, in moisture-sensitive reactions, water can hydrolyze starting materials or reagents, quench catalysts, or promote side reactions. The presence of water in this compound can alter its effective concentration, leading to stoichiometric imbalances.[3][4]
Solutions:
-
Drying the Reagent: Before use, dry a sufficient quantity of this compound under vacuum at a temperature below its melting point. The exact temperature and duration will depend on the extent of water absorption.
-
Inert Atmosphere: If the reaction is highly sensitive to moisture, handle the compound and set up the reaction in an inert atmosphere, such as inside a glove box or using Schlenk line techniques.
-
Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Water Content Correction: For less sensitive reactions, you can determine the water content of your this compound lot (see Analytical Techniques section) and adjust the amount of reagent used to account for the water mass. For example, if a starting material has a water content of 2.5%, an adjustment factor can be calculated to determine the correct amount of material to use.[5]
Issue 2: Difficulty in Weighing and Handling the Compound
Symptoms:
-
The powder appears clumpy or aggregated, rather than being a free-flowing solid.
-
The weight of the compound on the analytical balance fluctuates and does not stabilize quickly.
-
The compound sticks to spatulas and weighing paper.
Root Cause Analysis: Hygroscopic compounds absorb moisture from the air, which can cause the solid particles to stick together, a phenomenon known as deliquescence in extreme cases. This makes accurate weighing and transfer difficult. The continuous absorption of atmospheric water can lead to an unstable reading on an analytical balance.
Solutions:
-
Minimize Exposure Time: Weigh the compound as quickly as possible to minimize its exposure to the atmosphere. Have all necessary equipment and containers ready before opening the main stock bottle.
-
Use a Glove Box or Dry Bag: For the most accurate weighing, perform this step in a controlled, low-humidity environment like a glove box or a glove bag flushed with an inert gas (e.g., nitrogen or argon).
-
Weighing by Difference: A practical technique is to weigh a sealed vial containing the compound, transfer the desired amount of powder directly into the reaction vessel, and then re-weigh the vial. The difference in weight will be the amount of compound transferred.
-
Pre-Aliquotting: If you frequently use small amounts of the compound, consider pre-aliquoting larger quantities into smaller, tightly sealed vials under an inert atmosphere. This limits the exposure of the main stock to ambient air.
Issue 3: Changes in Physical Appearance of the Solid
Symptoms:
-
The once fine, crystalline powder now appears dense, granular, or has formed a solid cake.
-
There is visible evidence of moisture, such as wet-looking patches.
Root Cause Analysis: Significant physical changes are a clear indication of substantial water absorption. This can occur due to improper storage or repeated exposure to a humid environment. The presence of excess water can affect not only the physical handling but also the chemical stability of the compound.
Solutions:
-
Proper Storage: Always store this compound in a tightly sealed container. For enhanced protection, place this primary container inside a secondary container with a desiccant, such as a desiccator cabinet.
-
Assess Compound Integrity: If the compound has significantly changed its physical state, its purity may be compromised. It is advisable to perform an analysis of the water content and purity before using it in a critical experiment.
-
Drying Procedure: If the compound is deemed usable, it will require a thorough drying procedure as described in "Issue 1". Breaking up any large clumps with a spatula before drying can increase the surface area and improve the efficiency of water removal.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent water absorption?
A1: Proper storage is the most critical step in managing hygroscopic compounds. We recommend a multi-layered approach for optimal protection:
-
Primary Container: Ensure the original container is sealed tightly immediately after each use. If the original cap does not provide a good seal, consider transferring the material to a container with a more robust seal, such as a vial with a PTFE-lined cap.
-
Secondary Containment: Place the primary container in a desiccator or a dry box. A desiccator cabinet with a regenerating desiccant is ideal for long-term storage.
-
Inert Atmosphere: For highly sensitive applications, the compound can be stored in a glove box under a positive pressure of an inert gas.
-
Temperature: Store in a cool, dry place. Avoid storing in refrigerators or freezers unless explicitly recommended, as this can cause moisture to condense on the container when it is brought to room temperature. If refrigerated storage is necessary, allow the container to warm to room temperature before opening.[5]
Q2: What is the best way to determine the water content of my this compound sample?
A2: Several analytical techniques can be used to accurately determine water content in pharmaceutical ingredients. The most common and reliable methods are:
-
Karl Fischer Titration (KFT): This is the gold standard for water content determination as it is specific to water and can detect even trace amounts. Both volumetric and coulometric KFT methods are available, with the coulometric method being more suitable for very low water content.[]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The weight loss at temperatures corresponding to the boiling point of water can be attributed to moisture. However, this method is less specific than KFT as it will also detect other volatile impurities.[4]
-
Loss on Drying (LOD): This is a simpler gravimetric method where the sample is weighed, heated in an oven for a specific time, and then re-weighed. The difference in weight is reported as the moisture content. Similar to TGA, this method is not specific to water.[7]
| Technique | Principle | Specificity for Water | Typical Application |
| Karl Fischer Titration | Chemical reaction with iodine | High | Accurate determination of water content from ppm to 100% |
| Thermogravimetric Analysis | Mass loss upon heating | Low (measures all volatiles) | Determining total volatile content |
| Loss on Drying | Mass loss after oven drying | Low (measures all volatiles) | Routine quality control for bulk materials |
Q3: Can I dry this compound by heating it in an oven?
A3: While heating can remove water, it must be done with caution. You need to consider the thermal stability of this compound. Heating at too high a temperature could lead to decomposition. It is recommended to dry the compound under vacuum, which allows for water removal at a lower temperature. Always consult the material's safety data sheet (SDS) or other technical documentation for information on its melting point and thermal stability before heating. A Safety Data Sheet for the related compound, 1-(Methylsulphonyl)-1H-imidazole, does not provide a specific melting point, so a cautious, stepwise approach to heating under vacuum is advised.[8]
Q4: My lab has high humidity. What extra precautions should I take?
A4: Working in a high-humidity environment requires extra diligence:
-
Environmental Control: If possible, use a dehumidifier in the laboratory or at least in the area where you are handling the compound.
-
Glove Box is a Priority: A glove box is the most effective tool to create a controlled, dry environment for handling moisture-sensitive materials.
-
Rapid Operations: Minimize the time the container is open to the atmosphere. Prepare everything you need in advance to make the weighing and transfer process as efficient as possible.
-
Desiccants are Key: Regularly check and regenerate the desiccant in your desiccators. A color-indicating desiccant can be very helpful to know when it needs to be replaced or regenerated.
Experimental Workflow & Visualizations
Workflow for Handling a Hygroscopic Compound
The following diagram illustrates the recommended workflow for handling this compound to minimize moisture exposure.
Caption: Recommended workflow for handling hygroscopic compounds.
Decision Tree for Troubleshooting Reaction Issues
This diagram provides a logical path for troubleshooting when you suspect moisture contamination is affecting your experiment.
Caption: Troubleshooting decision tree for reaction issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keypublishing.org [keypublishing.org]
- 4. azom.com [azom.com]
- 5. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 7. kerone.com [kerone.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Synthesis of 2-Methylsulfonyl-imidazole
Welcome to the technical support center for the synthesis of 2-Methylsulfonyl-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working on or planning to synthesize this important scaffold. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis, while conceptually straightforward, involves multiple steps where challenges can arise. This guide addresses these potential issues in a practical, question-and-answer format.
Overall Synthetic Workflow
The most common and reliable pathway to this compound involves a three-stage process starting from readily available precursors. Each stage presents unique challenges that require careful control of reaction conditions.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Stage 1: 2-Mercaptoimidazole Precursor Synthesis
Question 1: My yield of 2-mercaptoimidazole is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yields in this cyclization reaction typically stem from three areas: incomplete hydrolysis of the acetal, improper reaction temperature, or losses during workup.
-
Causality: The synthesis begins with the acid-catalyzed hydrolysis of aminoacetaldehyde dimethyl acetal to form the reactive aminoacetaldehyde. This is immediately followed by a reaction with potassium thiocyanate to form a thiourea intermediate, which then cyclizes. If the initial hydrolysis is incomplete, the starting material will not effectively participate in the reaction. Furthermore, the cyclization step requires sufficient thermal energy to proceed efficiently.[1]
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Add the aminoacetaldehyde dimethyl acetal to the acid (e.g., 2N HCl) slowly at the beginning of the reaction to control any exotherm and ensure it is fully protonated and hydrolyzed before heating.
-
Verify Reaction Temperature: The reaction mixture should be heated to a temperature of around 98-100°C and held there for at least 2 hours to drive the cyclization to completion.[1] Temperatures that are too low will result in a sluggish and incomplete reaction.
-
Optimize Workup: The product, imidazole-2-thiol, will precipitate upon cooling. Ensure the mixture is cooled sufficiently (e.g., to 5°C) before filtration to maximize the recovery of the solid product.[1] Washing the filtered solid with cold water will remove inorganic salts without dissolving a significant amount of the product.
-
Question 2: The 2-mercaptoimidazole product I've isolated is discolored and appears impure. What is the best way to purify it?
Answer: The primary impurities are often unreacted starting materials or polymeric side products. Recrystallization is the most effective method for purification.
-
Causality: The thermal conditions and acidic environment can sometimes lead to small amounts of polymerization or side reactions. The product's distinct crystalline nature allows for effective purification by recrystallization.
-
Purification Protocol:
-
Dissolve the crude 2-mercaptoimidazole in a minimal amount of hot alcohol, such as ethanol or methanol.
-
If discoloration is significant, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and dry them under a vacuum.
-
Stage 2: S-Methylation to 2-(Methylthio)imidazole
Question 3: My methylation reaction is slow or incomplete, and I still see starting material (2-mercaptoimidazole) by TLC. How can I ensure the reaction goes to completion?
Answer: Incomplete methylation is usually due to an insufficiently strong base, poor solubility, or deactivation of the methylating agent.
-
Causality: This reaction is a classic Williamson ether synthesis analog, proceeding via an SN2 mechanism. The thiol of 2-mercaptoimidazole must first be deprotonated by a base to form a thiolate anion, which is the active nucleophile.[2] If the base is not strong enough to fully deprotonate the thiol (pKa ≈ 9-10), the concentration of the nucleophile will be low, leading to a slow reaction.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to ensure complete deprotonation of the thiol.[2] Weaker bases like potassium carbonate may be less effective.
-
Solvent Selection: Use a polar aprotic solvent like DMF or THF. These solvents will dissolve the thiolate salt and prevent solvation of the nucleophile, accelerating the SN2 reaction.
-
Staged Addition: Add the base to a solution of the 2-mercaptoimidazole first and allow it to stir for 15-30 minutes to ensure full formation of the thiolate before slowly adding the methyl iodide.
-
Monitor the Reaction: Use TLC to monitor the disappearance of the starting material. If the reaction stalls, a small additional charge of the base and methylating agent can sometimes help drive it to completion.
-
Question 4: I suspect I am getting N-alkylation in addition to the desired S-alkylation. How can I favor the formation of 2-(methylthio)imidazole?
Answer: While S-alkylation is generally favored due to sulfur being a better nucleophile than nitrogen in this context (the "HSAB principle"), N-alkylation can occur.[2] Controlling the reaction conditions can maximize selectivity.
-
Causality: The imidazole ring contains two nitrogen atoms. While one is part of a thioamide-like system, the other can act as a nucleophile, especially if the reaction conditions are harsh. Sulfur is a soft nucleophile and reacts preferentially with soft electrophiles like methyl iodide.
-
Troubleshooting Steps:
-
Low Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature). This will favor the kinetically preferred S-alkylation product over the thermodynamically more stable (but slower to form) N-alkylated product.
-
Use a Protic Solvent (with caution): While aprotic solvents are generally faster, performing the reaction in a protic solvent like ethanol can sometimes increase S-selectivity. The protic solvent can hydrogen-bond with the nitrogen atoms, making them less nucleophilic.
-
Confirm with Spectroscopy: Use 1H NMR to confirm the structure. The S-CH3 peak will appear at a characteristic chemical shift (typically ~2.7 ppm), distinct from an N-CH3 peak.[3]
-
Stage 3: Oxidation to this compound
Question 5: My oxidation reaction seems to stop at the sulfoxide intermediate. How can I push the reaction to form the desired sulfone?
Answer: The oxidation of a thioether to a sulfone is a two-step process, and stopping at the sulfoxide is a common issue. This is almost always due to insufficient oxidant or inadequate reaction time/temperature.
-
Causality: The oxidation of the thioether to the sulfoxide is much faster than the subsequent oxidation of the sulfoxide to the sulfone.[4] To achieve the full oxidation, you need to provide enough energy and a sufficient stoichiometric amount of the oxidizing agent.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: You need at least two full equivalents of the oxidizing agent (e.g., m-CPBA, H2O2, Oxone) to convert the thioether completely to the sulfone. For stubborn reactions, using 2.2 to 2.5 equivalents can be beneficial.[5][6]
-
Increase Reaction Temperature/Time: If the reaction stalls at room temperature, gently heating the mixture (e.g., to 40-50°C) can provide the activation energy needed to oxidize the sulfoxide. Monitor by TLC until the sulfoxide spot has been completely converted.
-
Choice of Oxidant: Oxone® (potassium peroxymonosulfate) in a solvent mixture like water/acetone or water/methanol is a powerful and often reliable choice for driving the reaction fully to the sulfone.[3]
-
Question 6: The oxidation is too aggressive, leading to decomposition of the imidazole ring or other side products. How can I perform a more controlled oxidation?
Answer: Uncontrolled oxidation often results from a poor choice of oxidant, rapid addition, or an excessive reaction temperature.
-
Causality: The imidazole ring itself has electron-rich character and can be susceptible to oxidation under harsh conditions. A rapid, exothermic reaction can lead to thermal decomposition.
-
Troubleshooting Steps:
-
Control the Temperature: Perform the addition of the oxidizing agent at a low temperature (0°C). Maintain this temperature for a period before allowing the reaction to slowly warm to room temperature. This dissipates the heat of reaction and prevents runaway conditions.
-
Use a Buffered System: When using an oxidant like m-CPBA, which produces a carboxylic acid byproduct, the reaction mixture can become acidic. This can sometimes be detrimental. Adding a buffer, such as sodium bicarbonate, can maintain a neutral pH.
-
Choose a Milder System: If decomposition is a persistent issue, consider a two-step, one-pot procedure. First, oxidize to the sulfoxide using exactly one equivalent of the oxidant at a low temperature. Once that conversion is complete (confirmed by TLC), add a second equivalent of the oxidant and allow the reaction to proceed to the sulfone.
-
Question 7: I am having difficulty separating the final this compound from the 2-methylsulfinyl-imidazole intermediate. What purification techniques are most effective?
Answer: The sulfone and sulfoxide have very similar polarities, making chromatographic separation challenging but achievable.
-
Causality: The primary difference in polarity comes from the sulfoxide group being more polar than the sulfone group. This small difference can be exploited with the right chromatographic conditions.
-
Purification Protocol:
-
Column Chromatography: This is the most reliable method. Use a high-quality silica gel with a relatively non-polar eluent system to start, gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexanes or dichloromethane.[3] The less polar starting thioether will elute first, followed by the sulfone, and finally the most polar sulfoxide.
-
TLC Optimization: Before running a large column, carefully optimize the solvent system using TLC. You are looking for a system that gives a clear separation (ΔRf > 0.1) between the sulfone and sulfoxide spots.
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be an effective final polishing step to remove residual sulfoxide. Experiment with solvent systems like ethyl acetate/hexanes or isopropanol.
-
Key Reaction Parameters Table
The oxidation step is often the most critical and variable. This table summarizes common conditions.
| Oxidizing Agent | Typical Solvent(s) | Temperature | Key Considerations |
| m-CPBA | Dichloromethane (DCM), Chloroform | 0°C to RT | Commercially available, but can be explosive when dry. Byproduct (m-CBA) must be removed. |
| Oxone® | Methanol/Water, Acetone/Water | 0°C to RT | Inexpensive, powerful, and effective. Workup involves quenching and extraction.[3] |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | RT to 50°C | Often requires a catalyst (e.g., TS-1 zeolite) for efficiency.[4][5] Environmentally friendly (water is the only byproduct). |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptoimidazole
Adapted from ChemicalBook Synthesis Route.[1]
-
Under a nitrogen atmosphere, add aminoacetaldehyde dimethyl acetal (7.5 g) to 2N hydrochloric acid (39.2 mL) over 45 minutes with stirring.
-
Add potassium thiocyanate (6.9 g) to the mixture all at once.
-
Heat the mixture to 98°C and stir for 2 hours.
-
Allow the reaction to cool to room temperature overnight.
-
Cool the resulting suspension to 5°C in an ice bath.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield 2-mercaptoimidazole.
Protocol 2: Synthesis of 2-(Methylthio)imidazole
Based on general alkylation procedures.[2][7]
-
Dissolve 2-mercaptoimidazole (1.0 g, 10 mmol) in dry DMF (20 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise. Stir the mixture for 30 minutes at 0°C.
-
Slowly add methyl iodide (0.68 mL, 11 mmol) via syringe.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours or until TLC indicates completion.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(methylthio)imidazole. Purify by column chromatography if necessary.
Protocol 3: Oxidation to this compound
Adapted from Shirvani et al.[3]
-
Dissolve 2-(methylthio)imidazole (1.14 g, 10 mmol) in a mixture of methanol (30 mL) and water (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Oxone® (15.4 g, 25 mmol, 2.5 equiv.) in water (30 mL).
-
Add the Oxone® solution dropwise to the stirred solution of the thioether over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) for the complete disappearance of the starting material and the sulfoxide intermediate.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
References
- 1. 2-MERCAPTOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in the use of 2-Methylsulfonyl-imidazole
Welcome to the Technical Support Center for 2-Methylsulfonyl-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you anticipate challenges and troubleshoot effectively.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for its excellent leaving group potential in nucleophilic substitution reactions. The electron-withdrawing nature of the methylsulfonyl group at the C2 position of the imidazole ring makes it highly susceptible to displacement by a wide range of nucleophiles. However, its reactivity also presents a unique set of challenges that require careful consideration to ensure successful and reproducible outcomes. This guide will address the common pitfalls and provide robust solutions for its use in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the primary applications of this compound?
A1: The primary application of this compound is as a precursor to introduce the 2-imidazolylsulfonyl group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and other substitution reactions. This functionality is particularly useful in the synthesis of complex molecules in medicinal chemistry, where mild reaction conditions are often required.[1] It can also be used in the synthesis of various heterocyclic compounds.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3][4] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[5] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
Q3: Is this compound sensitive to moisture?
A3: Yes, the sulfonyl group attached to the imidazole ring can be susceptible to hydrolysis, especially under basic or acidic conditions and over prolonged exposure to moisture.[6][7][8] Hydrolysis can lead to the formation of imidazole and methanesulfonic acid, reducing the yield of your desired reaction. It is crucial to use anhydrous solvents and handle the reagent in a dry environment.
Q4: What are the main safety precautions I should take when working with this compound?
A4: this compound and related imidazole compounds can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][9] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with plenty of water.[10]
Troubleshooting Guide: Common Experimental Pitfalls
This section provides a detailed, cause-and-effect analysis of common problems encountered during reactions involving this compound, along with step-by-step solutions.
Problem 1: Low or No Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution reaction using this compound with a primary amine, but I am observing very low conversion to my desired product. What could be the issue?
Answer: Low yields in this context often stem from insufficient nucleophilicity of the incoming nucleophile, competing side reactions, or degradation of the starting material.
Causality Analysis:
-
Nucleophile Basicity: While primary amines are good nucleophiles, their basicity can also lead to side reactions. The amine can act as a base, promoting elimination reactions or reacting with other sensitive functional groups in your substrate.
-
Steric Hindrance: The steric bulk around the nucleophilic center of your amine or at the reaction site of your substrate can significantly slow down the reaction rate.
-
Reaction Conditions: The choice of solvent and temperature is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.[11] Inadequate temperature may result in a sluggish reaction, while excessive heat can lead to decomposition.
-
Hydrolysis of Starting Material: As mentioned in the FAQ, this compound is sensitive to moisture. If your reaction is not performed under strictly anhydrous conditions, the reagent may hydrolyze, reducing its availability for the desired reaction.[6][7]
Troubleshooting Workflow:
References
- 1. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reaction Kinetics of 2-Methylsulfonyl-imidazole
This guide is designed for researchers, chemists, and drug development professionals investigating the reaction kinetics of 2-Methylsulfonyl-imidazole. Temperature is a critical process parameter that profoundly influences reaction rate, product yield, and impurity profiles. This document provides a framework for understanding, controlling, and troubleshooting temperature-related effects in your experiments.
Frequently Asked Questions (FAQs): Core Principles
Q1: What is the fundamental relationship between temperature and the reaction rate of this compound?
The relationship is primarily governed by the Arrhenius equation, which states that the rate constant (k) of a chemical reaction increases exponentially with absolute temperature (T).[1]
k = A * e(-Ea/RT)
Where:
-
k: The reaction rate constant.
-
A: The pre-exponential factor, related to collision frequency and orientation.
-
Ea: The activation energy, the minimum energy required for a reaction to occur.
-
R: The universal gas constant.
-
T: The absolute temperature in Kelvin.
In essence, increasing the temperature provides reactant molecules with more kinetic energy, leading to more frequent and more energetic collisions, thereby increasing the likelihood of overcoming the activation energy barrier.
Q2: How does the 2-methylsulfonyl group influence the imidazole ring's reactivity at different temperatures?
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. This significantly impacts the electron density of the imidazole ring.[2] It makes the ring less susceptible to electrophilic attack compared to unsubstituted imidazole but can activate certain positions for nucleophilic substitution, especially if a leaving group is present.[2][3] Temperature changes will affect the rates of both desired reactions and potential side reactions, and the electron-withdrawing nature of the sulfonyl group will dictate which of these pathways is more sensitive to thermal changes.
Q3: What are the primary concerns when running reactions with this compound at elevated temperatures?
The main concerns are thermal stability and the promotion of unwanted side reactions.
-
Thermal Decomposition: Like many organic molecules, this compound and related structures can decompose at high temperatures.[4][5][6] This decomposition can lead to a complex mixture of impurities and a reduction in the yield of the desired product. It is crucial to determine the thermal stability window of your reactants and products, often using techniques like Thermogravimetric Analysis (TGA).
-
Byproduct Formation: Higher temperatures can provide sufficient activation energy for alternative reaction pathways, leading to the formation of byproducts.[7] For imidazole derivatives, this can include polymerization or reactions involving the solvent.[7][8]
Experimental Guide: Determining the Effect of Temperature on Reaction Kinetics
This section outlines a robust protocol for systematically studying the temperature dependence of a reaction involving this compound.
Workflow for Kinetic Analysis
References
- 1. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Choosing the Right Solvent for 2-Methylsulfonyl-imidazole Reactions
Welcome to the Technical Support Center for reactions involving 2-Methylsulfonyl-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we have synthesized the information in a question-and-answer format to directly address specific challenges.
Section 1: Understanding the Unique Chemistry of this compound
Question: What are the key chemical properties of this compound that I should consider before starting my experiment?
Answer: this compound is a heterocyclic compound with distinct reactivity due to the presence of the potent electron-withdrawing methylsulfonyl group at the C2 position. This group significantly influences the electronic properties of the imidazole ring in three primary ways:
-
Highly Electrophilic C2 Position: The sulfonyl group strongly withdraws electron density from the imidazole ring, rendering the C2 carbon exceptionally electrophilic. This makes it highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions where the methylsulfonyl group acts as an excellent leaving group.[1][2]
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the sulfonyl group increases the acidity of the proton on the N1 nitrogen, making it easier to deprotonate with a base compared to unsubstituted imidazole.
-
Reduced Nucleophilicity of Ring Nitrogens: Consequently, the lone pairs on the imidazole nitrogens are less available for participating in reactions, meaning the molecule itself is a weaker nucleophile than imidazole.
Understanding these properties is the first step in designing a successful reaction and choosing an appropriate solvent.
Section 2: General Principles of Solvent Selection
Question: What are the fundamental criteria for selecting a solvent for my reaction with this compound?
Answer: The ideal solvent should satisfy three core requirements:
-
Solubility: Both your this compound and other reactants must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture. While specific solubility data for this compound is not extensively published, sulfonyl-containing compounds exhibit a wide range of solubilities.[3] A preliminary solubility test with small amounts of your starting materials in a few candidate solvents is highly recommended.
-
Stability: The solvent must not react with your starting materials, reagents, or products under the reaction conditions. Furthermore, this compound itself should be stable in the chosen solvent. Some heteroaromatic sulfonyl compounds can be prone to decomposition, such as hydrolysis in the presence of water.[4][5]
-
Inertness and Compatibility: The solvent should not interfere with the reaction mechanism. For instance, a nucleophilic solvent would be a poor choice for an SNAr reaction where it could compete with your desired nucleophile.
The following table summarizes the properties of common laboratory solvents to aid in your selection process.
| Solvent Family | Specific Solvent | Abbreviation | Polarity | Type | Boiling Point (°C) | Notes |
| Aprotic Polar | N,N-Dimethylformamide | DMF | High | Aprotic | 153 | Excellent for dissolving polar compounds; can be difficult to remove. |
| Dimethyl Sulfoxide | DMSO | High | Aprotic | 189 | High boiling point; can be challenging to remove. | |
| Acetonitrile | ACN or MeCN | High | Aprotic | 82 | A versatile solvent with a convenient boiling point. | |
| Acetone | - | Medium | Aprotic | 56 | Lower boiling point, suitable for reactions at or near room temperature. | |
| Tetrahydrofuran | THF | Medium | Aprotic | 66 | A common choice for a wide range of organic reactions. | |
| Protic Polar | Water | H₂O | High | Protic | 100 | Can act as a nucleophile and solvates anions strongly. |
| Methanol | MeOH | High | Protic | 65 | Can act as a nucleophile and solvates anions. | |
| Ethanol | EtOH | High | Protic | 78 | Similar to methanol but less polar. | |
| Aprotic Nonpolar | Toluene | - | Low | Aprotic | 111 | Useful for reactions requiring higher temperatures. |
| Dichloromethane | DCM | Medium | Aprotic | 40 | A common solvent for reactions at room temperature; volatile. | |
| Hexane | - | Low | Aprotic | 69 | Suitable for reactions with nonpolar substrates. |
Section 3: Solvent Recommendations for Specific Reactions
Question: What is the best type of solvent for a nucleophilic substitution (SNAr) reaction at the C2 position of this compound?
Answer: For SNAr reactions, polar aprotic solvents are generally the preferred choice .[6][7][8][9][10]
The mechanism of an SNAr reaction involves the formation of a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents, such as DMF, DMSO, acetonitrile, and acetone , are ideal because they can effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself. This leaves the nucleophile "naked" and more reactive, thus accelerating the reaction.[6][7][8][9][10]
In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity, which can significantly slow down the reaction.[6][8][9][11]
| Recommended Solvents for SNAr | Rationale |
| Primary Choices: DMF, DMSO, Acetonitrile | These solvents effectively dissolve a wide range of nucleophiles and promote high reaction rates for SNAr reactions. |
| Secondary Choices: THF, Acetone | Good alternatives, especially for reactions that do not require high temperatures. |
| Use with Caution: Methanol, Ethanol, Water | These solvents can slow the reaction by solvating the nucleophile and may act as competing nucleophiles. |
Question: How should I choose a solvent for the N-alkylation or N-arylation of this compound?
Answer: N-alkylation and N-arylation reactions typically require a base to deprotonate the imidazole nitrogen, forming a more nucleophilic imidazolate anion. The choice of solvent is crucial for both the deprotonation step and the subsequent nucleophilic attack.
Similar to SNAr reactions, polar aprotic solvents are highly recommended for N-alkylation and N-arylation .[12][13][14] Solvents like DMF, THF, and acetonitrile are excellent choices. They effectively dissolve the imidazole substrate and the resulting imidazolate salt, and they do not interfere with the nucleophilicity of the anion.
The choice of solvent can also influence the regioselectivity of the reaction. For unsymmetrically substituted imidazoles, the solvent can affect which nitrogen atom is deprotonated and subsequently alkylated.[15]
| Recommended Solvents for N-Alkylation/N-Arylation | Rationale |
| Primary Choices: DMF, THF, Acetonitrile | These solvents are compatible with common bases (e.g., NaH, K₂CO₃) and facilitate the SN2 reaction with the alkylating/arylating agent. |
| Avoid: Protic solvents (e.g., water, alcohols) | These solvents can react with strong bases and can also lead to solvolysis of the alkylating agent. |
Section 4: Troubleshooting Common Issues
Question: My reaction has a very low yield or is not proceeding at all. What are the first things I should investigate?
Answer: Low yields are a common problem, and systematically troubleshooting the issue is key. The solvent choice is often a contributing factor. Here is a logical workflow to diagnose the problem:
Caption: A troubleshooting workflow for low-yield reactions.
Question: I'm observing unexpected side products. How can the solvent be the cause?
Answer: The solvent can either directly participate in a side reaction or promote an undesired reaction pathway.
-
Solvent as a Reactant: If you are using a nucleophilic solvent (e.g., water, alcohols) in an SNAr reaction, the solvent molecules can compete with your intended nucleophile, leading to solvolysis byproducts.
-
Promoting Side Reactions: In N-alkylation, if the deprotonation of the imidazole is not efficient, the unreacted base might react with the alkylating agent. The polarity of the solvent can influence the reactivity of the base.
To minimize side reactions, ensure your solvent is inert and of high purity. If you suspect the solvent is participating in the reaction, switch to a non-nucleophilic alternative.
Section 5: Experimental Protocol for Solvent Screening
Question: I am developing a new reaction with this compound. How can I efficiently screen for the best solvent?
Answer: A parallel solvent screening experiment is a highly effective method to identify the optimal solvent for your reaction.
Protocol: Small-Scale Parallel Solvent Screening
-
Preparation: In an array of small reaction vials, add this compound (1.0 equivalent) and any other solid reagents.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., DMF, DMSO, acetonitrile, THF, toluene, DCM).
-
Reagent Addition: Add your nucleophile or other liquid reagents to each vial.
-
Reaction: Stir all the reactions under identical conditions (temperature, time).
-
Monitoring: At set time intervals (e.g., 1h, 4h, 24h), take a small aliquot from each reaction and analyze it by a suitable method (e.g., TLC, LC-MS, or GC) to determine the extent of conversion and the formation of any byproducts.
-
Analysis: Compare the results to identify the solvent that provides the best combination of reaction rate, yield, and purity.
Caption: An experimental workflow for solvent screening.
References
- 1. zenodo.org [zenodo.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. users.wfu.edu [users.wfu.edu]
- 7. quora.com [quora.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Research Portal [ourarchive.otago.ac.nz]
Technical Support Center: Navigating Scale-Up for Reactions Involving 2-Methylsulfonyl-imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a key building block in modern medicinal chemistry, 2-Methylsulfonyl-imidazole and its derivatives are integral to the synthesis of numerous target molecules, including selective COX-2 inhibitors[1]. However, transitioning reactions involving this scaffold from the laboratory bench to pilot or manufacturing scale presents a unique set of challenges.
This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights into these challenges. We move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, scalable processes.
Section 1: Critical Safety Considerations for Scale-Up
Scaling up any chemical process requires a renewed and intensified focus on safety. The physical and chemical properties that are manageable at the gram-scale can become significant hazards at the kilogram-scale.
Q1: What are the primary handling hazards of this compound and related compounds at scale?
A1: While 1-(Methylsulfonyl)imidazole is classified as a skin, eye, and respiratory irritant, the broader imidazole family presents more severe hazards that must be considered during risk assessment[2]. The imidazole core is present in compounds known to cause severe skin burns, eye damage, and even reproductive harm[3][4][5].
-
Corrosivity and Irritation: The basic nitrogen atoms of the imidazole ring can lend a corrosive nature to the compounds, capable of causing severe chemical burns upon direct contact with skin or eyes[6][7]. Dusts or aerosols can be highly irritating to the respiratory tract[6][7].
-
Systemic Effects: Absorption through the skin may lead to systemic health effects[7]. Certain imidazole derivatives are suspected carcinogens and known reproductive toxins[3][4].
-
Scale-Up Implications: During large-scale operations, the potential for dust generation and splashing increases significantly. Therefore, engineering controls and personal protective equipment (PPE) are paramount.
-
Engineering Controls: Use closed-system transfers where possible. Ensure adequate ventilation, such as local exhaust ventilation (LEV), to keep airborne concentrations below exposure limits[8].
-
Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, full-face shields, and appropriate respiratory protection, especially when handling powders[3][4].
-
Q2: How should I assess and control thermal hazards when scaling up reactions?
A2: Thermal runaway is one of the most significant dangers in process chemistry. Reactions that are easily controlled in a round-bottom flask with an ice bath can generate heat far too quickly for a large jacketed reactor to dissipate, leading to dangerous pressure build-up and decomposition.
-
Causality: The surface-area-to-volume ratio decreases dramatically as you scale up. This means the ability to remove heat (a function of surface area) cannot keep pace with the rate of heat generation (a function of volume).
-
Hazard Assessment: Before any scale-up, perform reaction calorimetry using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). These analyses will determine the onset temperature of decomposition and the total heat of reaction (exotherm)[9][10][11]. This data is critical for safe process design.
-
Control Strategies:
-
Semi-Batch Additions: Instead of adding all reagents at once, use a controlled feed of the most reactive component. This allows the rate of heat generation to be dictated by the addition rate, which can be immediately stopped if the temperature rises unexpectedly.
-
Adequate Cooling: Ensure your reactor's cooling capacity is sufficient to handle the maximum heat output of the reaction.
-
Dilution: Running reactions at a lower concentration can help temper the exotherm, although this impacts throughput and solvent cost.
-
Caption: Workflow for Thermal Hazard Assessment in Scale-Up.
Section 2: Troubleshooting Guide for Common Reactions (Case Study: Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and widely used C-C bond-forming reaction. However, its sensitivity to various parameters makes it a prime example for discussing scale-up challenges.[12]
Q3: My Suzuki-Miyaura coupling yield dropped from 95% at 1g to 60% at 1kg. What are the likely causes?
A3: This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. On a small scale, a quick nitrogen purge is effective. During a multi-hour, large-scale process, minor leaks in the reactor or oxygen dissolved in solvents (that weren't properly degassed) can kill the catalyst. Always use rigorous degassing procedures (e.g., multiple vacuum/nitrogen cycles) for all solvents and ensure the reactor is under a positive inert gas pressure[13].
-
Inefficient Mixing: A magnetic stir bar is ineffective in a 100L reactor. Poor mixing can lead to localized "hot spots" where reagents are too concentrated, causing side reactions and decomposition. It can also prevent the heterogeneous base (e.g., K₂CO₃) from interacting effectively with the reaction medium. Mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine) are essential.
-
Poor Heat Transfer: As discussed, large reactors heat and cool slowly. If the reaction has a specific optimal temperature, deviations due to poor heat transfer can drastically lower the yield.
-
"Negative Results" Data: Optimizing conditions can be challenging due to the vast search space of substrates and conditions. Machine learning models trained on both positive and negative results have been shown to accelerate the optimization of Suzuki couplings, leading to more robust conditions for scale-up[12].
Q4: I'm observing significant homo-coupling of my boronic acid starting material. How can I minimize this side reaction?
A4: Homo-coupling is a common side reaction in Suzuki couplings, often exacerbated by conditions that are not fully optimized[14].
-
Mechanism: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all reagents and maintain a robust inert atmosphere[13].
-
Control of Stoichiometry: Using a slight excess (1.1–1.3 equivalents) of the boronic acid can sometimes favor the desired cross-coupling pathway over homo-coupling[13].
-
Base Selection: The choice of base can be critical. Weaker bases may sometimes reduce the rate of boronic acid decomposition and subsequent homo-coupling. However, this must be balanced with the need for sufficient activity in the transmetalation step[15].
-
Catalyst and Ligand Choice: Some palladium-ligand systems are inherently more prone to promoting homo-coupling. Screening different ligands (e.g., SPhos, XPhos) may be necessary to find a system that favors reductive elimination of the cross-coupled product.
-
| Problem | Potential Cause | Recommended Action |
| Low Yield | Catalyst Deactivation | Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure. |
| Poor Mixing | Use appropriate overhead mechanical stirring; ensure solid bases are well-suspended. | |
| Incorrect Temperature | Monitor internal reaction temperature, not just jacket temperature. | |
| Homo-coupling | Oxygen Present | Improve degassing procedures; check reactor for leaks. |
| Sub-optimal Stoichiometry | Use a slight excess (1.1-1.3 eq.) of the boronic acid partner[13]. | |
| Inappropriate Base/Catalyst | Screen alternative bases and phosphine ligands. | |
| Low Conversion | Poor Solubility | Consider a different solvent system or higher reaction temperature (if thermally stable). |
| Inactive Boronic Acid | Use more stable boronic acid derivatives like pinacol or MIDA esters[13]. |
Protocol 1: Scaled-Up Suzuki-Miyaura Coupling & Palladium Removal
This protocol provides a general framework. All steps must be performed under a strict inert atmosphere (Nitrogen or Argon).
-
Reactor Setup: Equip a dry, clean, jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Reagent Charge: Charge the reactor with this compound aryl-halide (1.0 eq.), the boronic acid partner (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Catalyst Premix: In a separate Schlenk flask, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq.) and phosphine ligand (e.g., SPhos, 0.02 eq.) in a portion of the degassed solvent.
-
Reaction Execution:
-
Add the main volume of degassed solvent (e.g., dioxane/water mixture) to the reactor.
-
Begin vigorous stirring to create a slurry.
-
Transfer the catalyst premix to the reactor via cannula.
-
Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor progress by LC-MS or HPLC[13].
-
-
Palladium Removal:
-
Upon completion, cool the reaction mixture to 60-70 °C.
-
Add an aqueous solution of a palladium scavenger, such as sodium bisulfite (NaHSO₃)[14].
-
Stir vigorously for 2-4 hours. The palladium will precipitate as a dark solid.
-
-
Work-up:
-
Filter the mixture through a pad of Celite® to remove the base and precipitated palladium.
-
Proceed with standard aqueous work-up and purification.
-
Section 3: Downstream Processing & Purification at Scale
Purification is often the bottleneck in scaling up. Methods that are convenient in the lab, like flash chromatography, are often economically and practically unfeasible for multi-kilogram quantities.
Q5: Column chromatography is not an option for my 5kg batch. What are the best large-scale purification strategies for my this compound derivative?
A5: The two most powerful industrial purification techniques are crystallization and acid-base extraction.
-
Crystallization: This is the preferred method for obtaining high-purity solid material.
-
Process: The goal is to dissolve your crude product in a minimal amount of a suitable hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the "mother liquor"[16]. An anti-solvent (a solvent in which your product is insoluble) can be added to induce precipitation.
-
Scale-Up Challenge: Controlling the cooling rate is critical. Rapid cooling of a large vessel leads to the formation of fine, impure needles. A programmed, slow cooling profile is necessary to grow large, pure crystals that are easy to filter and dry. Specialized equipment can be used to crystallize on cooled surfaces for better control[17].
-
-
Acid-Base Extraction: This technique leverages the basicity of the imidazole nitrogen.
-
Principle: Your crude organic mixture is dissolved in a solvent like ethyl acetate or dichloromethane. By washing with a dilute aqueous acid (e.g., 1M HCl), the basic imidazole derivative becomes protonated and moves into the aqueous layer, leaving non-basic organic impurities behind in the organic layer[16].
-
Isolation: The acidic aqueous layer is then collected, cooled, and neutralized with a base (e.g., NaOH or NaHCO₃). This deprotonates your compound, causing the neutral, often less water-soluble product to precipitate or "oil out," after which it can be collected by filtration or back-extracted into a fresh organic solvent[16].
-
Caption: Acid-Base Extraction Workflow for Imidazole Derivatives.
Q6: I'm getting intractable emulsions during my large-scale aqueous work-up. How can I break them?
A6: Emulsions are common when scaling up extractions, especially with mixtures containing fine particulates or amphiphilic impurities.
-
Decrease Mixing Energy: Avoid overly vigorous shaking or stirring. Use gentle inversions or slow overhead stirring to allow the layers to separate.
-
Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the mixture. This increases the density of the aqueous phase and can help disrupt the emulsion[16].
-
Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of a filter aid like Celite® can physically break up the emulsion[16].
-
Time: Sometimes, simply allowing the mixture to stand undisturbed for several hours in a separating funnel or reactor can lead to layer separation.
Section 4: Advanced Scale-Up Strategies
Q7: My reaction is too exothermic/hazardous to run safely in a large batch reactor. Are there alternative manufacturing technologies?
A7: Yes. Continuous flow chemistry using plug flow reactors (PFRs) is an increasingly adopted technology for scaling up challenging or hazardous reactions.
-
Principle: Instead of a large tank, the reaction occurs inside a small-diameter tube or pipe. Reagents are continuously pumped in at one end, react as they travel through the tube, and the product stream is collected at the other end.
-
Key Advantages for Scale-Up:
-
Superior Heat Transfer: The extremely high surface-area-to-volume ratio of a narrow tube allows for near-instantaneous removal of heat, preventing thermal runaways. This has been used to enable challenging imidazole cyclizations at high temperatures[18].
-
Enhanced Safety: The total volume of reacting material at any given moment is very small, drastically reducing the risk associated with a potential incident. This enables the use of hazardous reagents or high pressures that would be unsafe in a batch reactor[18].
-
Rapid Optimization: Automated flow systems can perform dozens of experiments with varying conditions (temperature, residence time, stoichiometry) in a single day, providing data-rich optimization that is directly scalable[18].
-
FAQs
What is the first thing to check if my scaled-up reaction fails?
Check for the presence of oxygen and water. These are the most common culprits for killing catalysts and causing side reactions. Ensure all solvents were properly degassed and that the reactor is truly inert.
How do I choose a better solvent for scale-up and purification?
Beyond just dissolving your starting materials, consider the following:
Boiling Point: Not too low (to avoid boiling under reaction conditions) and not too high (to make removal under vacuum easier).
Safety & Environmental: Avoid hazardous solvents like dichloromethane or DMF if possible. Consult solvent selection guides for greener alternatives[19].
Work-up: The solvent should be immiscible with water if you plan to do an aqueous work-up.
Crystallization: The ideal crystallization solvent is one in which your product has high solubility at high temperatures and low solubility at low temperatures. Studies on imidazole solubility show that it generally decreases as the molecular weight of an alcohol solvent increases[20].
My this compound derivative seems to be decomposing on the column. Why?
The methylsulfonyl group is a strong electron-withdrawing group, which can make the imidazole ring more susceptible to nucleophilic attack. Standard silica gel is slightly acidic and can sometimes catalyze the decomposition of sensitive compounds. Consider using deactivated silica or switching to an alternative purification method like crystallization.
References
- 1. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. neb.com [neb.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Methylsulfonyl-imidazole and Other Sulfonylating Agents for the Modern Organic Chemist
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides an in-depth comparison of 2-Methylsulfonyl-imidazole with other commonly employed sulfonylating agents, offering experimental insights and data to inform your synthetic strategies.
Introduction: The Enduring Importance of the Sulfonyl Group
The sulfonyl group (–SO₂–) is a cornerstone functional group in organic and medicinal chemistry. Its presence in a molecule can impart a range of desirable properties, including improved metabolic stability, enhanced binding affinity to biological targets, and altered solubility profiles.[1][2] Consequently, the efficient installation of this moiety through sulfonylation reactions is of paramount importance.
Traditionally, sulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have been the reagents of choice for this transformation.[3] However, their high reactivity can lead to challenges with chemoselectivity and the formation of stoichiometric amounts of acidic byproducts. This has spurred the development of alternative sulfonylating agents, among which N-sulfonylimidazoles, including this compound, have emerged as promising candidates.
This guide will objectively compare the performance of this compound with established alternatives, focusing on reactivity, selectivity, and ease of use, supported by mechanistic insights and practical experimental protocols.
The Contenders: A Profile of Key Sulfonylating Agents
A brief overview of the sulfonylating agents under comparison is essential to understand their relative merits.
| Sulfonylating Agent | Structure | Key Characteristics |
| This compound | ![]() | A crystalline solid, generally more stable and less corrosive than sulfonyl chlorides. The imidazole leaving group is a weak base, minimizing side reactions. |
| p-Toluenesulfonyl Chloride (TsCl) | ![]() | A widely used, crystalline aromatic sulfonyl chloride. The tosyl group is a good leaving group, and the reagent is relatively inexpensive.[4] |
| Methanesulfonyl Chloride (MsCl) | ![]() | A highly reactive, liquid aliphatic sulfonyl chloride. It is sterically unhindered, leading to rapid reactions.[4] |
| Benzenesulfonyl Chloride (BsCl) | ![]() | The parent aromatic sulfonyl chloride, serving as a baseline for comparing electronic effects.[4] |
A Head-to-Head Comparison: Reactivity and Selectivity
The choice of a sulfonylating agent is often a balance between reactivity and selectivity. A highly reactive agent may be desirable for unreactive substrates but can lead to a loss of selectivity in complex molecules with multiple nucleophilic sites.
Mechanistic Considerations: The Root of Reactivity Differences
The mechanism of sulfonylation varies between different classes of reagents, which directly impacts their reactivity profile.
-
N-Sulfonylimidazoles: These reagents are believed to function via a direct nucleophilic attack on the sulfonyl sulfur by the substrate (e.g., an alcohol or amine). The imidazole leaving group is displaced in this process. The reactivity can be tuned by the substituents on the imidazole ring.
-
Aromatic Sulfonyl Chlorides (e.g., TsCl, BsCl): These typically react via a direct bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[5] The reactivity is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups increase the electrophilicity of the sulfur atom and accelerate the reaction.[4]
-
Aliphatic Sulfonyl Chlorides (e.g., MsCl): In the presence of a non-nucleophilic base like triethylamine, MsCl can undergo an elimination reaction to form a highly reactive sulfene intermediate (CH₂=SO₂). This intermediate is then trapped by the nucleophile. This pathway can lead to different selectivity patterns compared to the direct substitution mechanism.[6]
Caption: Contrasting mechanisms of sulfonyl transfer.
Comparative Reactivity Data
While direct kinetic comparisons of this compound with other agents are not extensively documented in a single study, the relative reactivity can be inferred from the principles of leaving group ability and electrophilicity.
| Sulfonylating Agent | Relative Reactivity | Leaving Group (pKa of Conjugate Acid) | Comments |
| Methanesulfonyl Chloride (MsCl) | Very High | Cl⁻ (~ -7) | Often reacts rapidly at low temperatures. The potential for sulfene formation can lead to high reactivity.[6] |
| p-Toluenesulfonyl Chloride (TsCl) | High | Cl⁻ (~ -7) | Generally less reactive than MsCl due to steric hindrance and the slight electron-donating effect of the methyl group.[4] |
| Benzenesulfonyl Chloride (BsCl) | High | Cl⁻ (~ -7) | Baseline reactivity for aromatic sulfonyl chlorides. |
| This compound | Moderate | Imidazole (pKaH ~ 7) | The imidazole leaving group is a significantly weaker base than chloride, making the sulfonyl group less activated. This leads to more controlled reactivity. |
Note: The reactivity of N-sulfonylimidazolium salts is reported to be significantly higher, forming highly active mixed anhydrides.[7]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative protocols for the sulfonylation of a primary alcohol.
Protocol 1: Sulfonylation of Benzyl Alcohol with p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Benzyl alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of benzyl alcohol in pyridine at 0 °C, add p-toluenesulfonyl chloride portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for sulfonylation with TsCl.
Protocol 2: Conceptual Protocol for Sulfonylation with this compound
While a specific literature protocol for this compound was not found, a general procedure for sulfonylation using an N-sulfonylimidazole can be proposed based on related transformations.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.2 eq)
-
A non-nucleophilic base (e.g., DBU, 1.5 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of benzyl alcohol in acetonitrile, add this compound.
-
Add the base (DBU) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. The imidazole byproduct is generally water-soluble, simplifying purification.
Stability and Handling
The stability of the sulfonylating agent is a crucial practical consideration.
-
Sulfonyl Chlorides: These are highly susceptible to hydrolysis and must be handled in anhydrous conditions. They are also corrosive and release HCl upon reaction, requiring the use of a base to neutralize the acid.[2]
-
N-Sulfonylimidazoles: These are generally more stable to atmospheric moisture and easier to handle than their sulfonyl chloride counterparts. The stability of N-acylimidazoles has been shown to be high under both acidic and moderately basic conditions.[8]
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonylating agent is a nuanced decision that depends on the specific requirements of the chemical transformation.
-
For robust, simple substrates where high reactivity is paramount, methanesulfonyl chloride and tosyl chloride remain excellent choices. Their high reactivity ensures rapid conversion, although this can come at the cost of selectivity.
-
For complex molecules with multiple sensitive functional groups, or where milder reaction conditions are required, This compound and other N-sulfonylimidazoles offer a compelling alternative. Their moderated reactivity and the generation of a non-acidic, water-soluble byproduct can lead to cleaner reactions and simplified purifications. The use of N-sulfonylimidazolium salts can provide a reactivity boost when needed.[7]
Ultimately, the modern chemist is equipped with a diverse toolbox of sulfonylating agents. Understanding the mechanistic underpinnings and practical considerations of each allows for the rational selection of the optimal reagent to achieve the desired synthetic outcome with precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2-Methylsulfonyl-imidazole Derivatives
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, integral to numerous biologically active molecules.[1][2] When functionalized with a methylsulfonyl group at the 2-position, these derivatives present a unique profile of electronic and steric properties, making them promising candidates for various therapeutic targets, including protein kinase inhibitors.[3] However, the therapeutic potential of any compound is intrinsically linked to its precise three-dimensional structure, which governs its interaction with biological targets.[4][5] Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing a compound through the drug discovery pipeline.[6][7] An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and the potential failure of a promising drug candidate.[8]
This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of 2-Methylsulfonyl-imidazole derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, highlighting an integrated, multi-technique approach that ensures the highest degree of confidence in structural elucidation.
The Analytical Triad: A Multi-Faceted Approach to Validation
No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the synergistic use of several methods, primarily Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique interrogates the molecule from a different perspective, and their combined data provides a self-validating system of checks and balances.
Caption: Integrated workflow for structural validation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most rapid checkpoint for verifying the molecular identity of a synthesized compound. Its primary role is to determine the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight.
-
Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is generally preferred for these polar, heterocyclic compounds as it is a "soft" technique that typically yields the intact protonated molecule, [M+H]⁺.[9] For unambiguous elemental composition, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring the mass with high precision (to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, providing strong evidence for the correct chemical formula.[10]
-
Fragmentation Analysis: Beyond molecular weight, MS provides structural clues through fragmentation patterns. For this compound derivatives, characteristic fragmentation often involves the loss of the sulfonyl moiety (SO₂) or the methyl group from the sulfonyl function.[11] This predictable fragmentation provides corroborating evidence for the presence and location of the functional group.
Comparative Data Summary
| Technique | Information Provided | Strengths | Limitations |
| Low-Resolution MS | Nominal Molecular Weight | Fast, high-throughput, requires minimal sample. | Cannot confirm elemental composition. |
| High-Resolution MS (HRMS) | Exact Mass & Elemental Formula | Provides definitive confirmation of the molecular formula.[10] | More specialized instrumentation required. |
| Tandem MS (MS/MS) | Fragmentation Pathways | Provides evidence for specific functional groups and structural motifs.[11] | Interpretation can be complex; does not provide connectivity. |
Generalized Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which measures the m/z ratio with high accuracy.
-
Data Processing: The measured exact mass is compared to the theoretical mass calculated for the expected elemental formula. A mass error of <5 ppm is typically considered confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in the solution state. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
Expertise & Causality: For this compound derivatives, ¹H NMR is crucial for confirming the substitution pattern on the imidazole ring. The chemical shifts and coupling constants of the imidazole protons are highly diagnostic.[12] For instance, a signal around 7.1-7.6 ppm typically corresponds to the imidazole ring protons.[13] The methyl group of the sulfonyl moiety is expected to appear as a sharp singlet in the upfield region (around 3.2-3.4 ppm). ¹³C NMR complements this by confirming the number of unique carbon atoms and providing information about their hybridization and electronic environment.
-
Trustworthiness through 2D NMR: While 1D NMR is foundational, ambiguities can arise, especially in heavily substituted derivatives. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide a self-validating map of the molecule. COSY identifies proton-proton couplings (which protons are neighbors), while HSQC correlates each proton with its directly attached carbon atom. This allows for an unambiguous assignment of the entire molecular framework.
Comparative Data Summary
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, count, and neighbor relationships (J-coupling). | Provides detailed connectivity information; quantitative. | Signal overlap can occur in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms (sp², sp³). | Reveals the complete carbon skeleton; less signal overlap. | Lower sensitivity; requires more sample or longer acquisition time. |
| 2D NMR (COSY, HSQC) | H-H and C-H correlations. | Resolves ambiguities in 1D spectra; confirms assignments. | Requires more instrument time and expertise in interpretation. |
Generalized Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for imidazole derivatives due to their polarity and the potential for N-H protons to be observed.[13]
-
Shimming: Place the sample in the NMR spectrometer and shim the magnetic field to ensure homogeneity, which is critical for high-resolution spectra.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the gold standard for structural elucidation. It provides an unambiguous, three-dimensional map of the electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[4][14]
-
Expertise & Causality: In drug design, knowing the exact 3D conformation is paramount.[5][15] For novel this compound derivatives, crystallography is essential to confirm the regiochemistry of substitution, which can be ambiguous with NMR alone. It also reveals intermolecular interactions, such as hydrogen bonding, in the solid state, which can provide insights into how the molecule might interact with a biological target.[16][17]
-
The Crystallization Hurdle: The primary challenge and key determinant of success in this technique is growing a high-quality single crystal suitable for diffraction.[14] This can be a time-consuming and empirical process, requiring screening of various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).
Caption: The workflow of X-ray crystallography.
Generalized Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).[14]
-
Crystal Mounting: Select a high-quality crystal (clear, with well-defined faces) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4]
-
Structure Solution & Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The structure is then solved using computational methods (e.g., direct methods) to generate an initial electron density map, and the atomic model is refined against the experimental data to achieve the best possible fit.[4][16]
Conclusion: An Indispensable Synergy for Scientific Integrity
The structural validation of this compound derivatives is a critical process that demands a rigorous, multi-technique approach. Mass spectrometry provides the initial, rapid confirmation of molecular weight and formula. NMR spectroscopy follows by meticulously mapping the atomic connectivity and providing the 2D structural framework. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous 3D structure, serving as the definitive proof. Relying on this integrated workflow ensures the scientific integrity of the data, builds a solid foundation for understanding structure-activity relationships, and is essential for the successful progression of novel therapeutic agents in drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based drug design: aiming for a perfect fit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methylsulfonyl-imidazole Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Analytical Challenge of 2-Methylsulfonyl-imidazole
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, the imidazole ring is a privileged structure due to its presence in essential biomolecules and its versatile chemical reactivity.[1] this compound, in particular, represents a highly valuable synthetic intermediate. The methylsulfonyl (-SO₂Me) group at the C2 position is a potent electron-withdrawing group and an excellent leaving group. This electronic configuration activates the imidazole ring for nucleophilic aromatic substitution (SNAr), providing a robust platform for introducing diverse functionalities at a traditionally less reactive position.
However, the successful synthesis of novel derivatives is contingent upon rigorous analytical confirmation. A reaction may yield the desired product, unreacted starting material, or unforeseen side products. A multi-faceted spectroscopic approach is not just recommended; it is essential for unambiguous structural elucidation and purity assessment. This guide provides a comparative analysis of core spectroscopic techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—for the characterization of this compound and its reaction products. We will ground our discussion in the context of a representative SNAr reaction, explaining the causal links between molecular structure and spectral output.
A Representative Reaction: Nucleophilic Substitution
To frame our spectroscopic comparison, we will consider a common reaction of this compound: a nucleophilic aromatic substitution with a primary amine (R-NH₂). In this reaction, the nucleophilic amine attacks the electron-deficient C2 carbon, leading to the displacement of the methylsulfinate leaving group and the formation of a new C-N bond.
Caption: Proposed SNAr reaction of this compound.
Understanding the spectroscopic signatures of both the starting material and the potential product is the key to confirming the success of this transformation.
Comparative Spectroscopic Analysis
No single technique provides a complete picture. The most robust analytical workflow leverages the complementary strengths of several spectroscopic methods. The choice of which technique to use, and when, is dictated by the specific question being asked: "Did the reaction work?", "What is the exact structure?", or "Is the sample pure?".
Mass Spectrometry (MS): The Initial Verdict
Mass spectrometry is the first and most direct method to ascertain whether a transformation in molecular weight has occurred. It provides the mass-to-charge ratio (m/z) of ionized molecules, directly correlating to molecular weight.
-
Expertise & Experience: For this reaction, the primary goal is to observe the disappearance of the peak corresponding to the starting material (C₄H₅N₂O₂S, MW ≈ 159.16) and the appearance of a new peak corresponding to the product. The expected mass of the product will be (MW of starting material) - (MW of SO₂Me) + (MW of R-NH). High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides highly accurate mass measurements, allowing for the confident determination of the elemental formula of the product and distinguishing it from other potential isobaric (same nominal mass) species.[2]
-
Trustworthiness: A self-validating protocol involves running three samples: the starting material, the reaction mixture, and the purified product. The data is trustworthy if the starting material's mass is absent in the purified product's spectrum, and the product's mass, confirmed by HRMS, matches the theoretical elemental composition.
| Compound | Technique | Expected [M+H]⁺ (m/z) | Key Information |
| Starting Material | ESI-MS | ~160.02 | Confirms initial mass. |
| (this compound) | ESI-HRMS | 160.0150 | Confirms formula C₄H₆N₂O₂S. |
| Product | ESI-MS | Varies with 'R' group | Indicates new product formation. |
| (2-Alkylamino-imidazole) | ESI-HRMS | Varies with 'R' group | Confirms product's elemental formula. |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the mass analyzer is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass.
Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and non-destructive technique ideal for identifying the presence or absence of key functional groups. Its strength lies in tracking the dramatic change in the molecule's vibrational modes when the sulfonyl group is replaced.
-
Expertise & Experience: The most telling evidence of a successful reaction is the complete disappearance of the two strong, characteristic stretching bands of the sulfonyl (S=O) group.[3] These typically appear around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch). Concurrently, the appearance of new bands, such as an N-H stretch (around 3500-3300 cm⁻¹) from the newly incorporated amine, provides positive confirmation. The imidazole N-H stretch of the starting material (a broad band ~3150-3000 cm⁻¹) will likely remain, though its position may shift.[4][5]
-
Trustworthiness: The protocol is self-validating by comparing the spectra. The disappearance of the S=O peaks is a highly reliable indicator, as these absorptions are strong and occur in a relatively uncongested region of the spectrum.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Status in Reaction |
| Sulfonyl (O=S=O) | ~1350 & ~1150 | Asymmetric & Symmetric Stretch | Disappears |
| Imidazole (N-H) | ~3100 (broad) | Stretch | Persists / Shifts |
| Amine (N-H) | ~3400 (sharp/medium) | Stretch | Appears |
| Imidazole Ring (C=N, C=C) | ~1600-1450 | Stretch | Persists / Shifts |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework. ¹H and ¹³C NMR, along with 2D experiments like HSQC, are essential for complete characterization.[6][7]
-
Expertise & Experience:
-
¹H NMR: The key diagnostic signal in the starting material is the sharp singlet for the methylsulfonyl protons (-SO₂CH₃ ), typically found downfield around 3.2-3.4 ppm .[8] Its complete absence in the product spectrum is compelling evidence of substitution. The two imidazole ring protons will appear as singlets (or doublets if coupled to each other, depending on the substitution pattern) between 7.0-8.0 ppm.[9] Upon reaction, new signals corresponding to the protons of the 'R' group from the amine will appear.
-
¹³C NMR: In the starting material, the methylsulfonyl carbon (-SO₂C H₃) will have a characteristic signal around 40-45 ppm . The C2 carbon to which it is attached will be significantly downfield. In the product, the -SO₂CH₃ signal will be gone, and new resonances for the 'R' group carbons will be present. The chemical shift of the C2 carbon will also shift significantly upon changing the substituent from -SO₂Me to -NHR.
-
-
Trustworthiness: NMR is inherently quantitative (when acquired under appropriate conditions) and provides a unique fingerprint for a given molecule. A clean spectrum of the purified product showing the disappearance of starting material signals and the appearance of a single, new set of signals consistent with the product structure is the gold standard for confirmation.
Predicted NMR Chemical Shifts (δ, ppm)
| Nucleus | This compound (Predicted) | 2-Alkylamino-imidazole (Predicted) | Rationale for Change |
| ¹H NMR | |||
| -SO₂CH₃ | ~3.3 (s, 3H) | Absent | Disappearance of the leaving group. |
| Imidazole C4/C5-H | ~7.3 (s, 2H) | ~6.8-7.2 (m) | Shielding effect from the new amino group. |
| Imidazole NH | ~12-13 (br s, 1H) | ~11-12 (br s, 1H) | Environment change. |
| -NH R | Absent | Varies (br s, 1H) | Appearance of the new amine proton. |
| ¹³C NMR | |||
| -SO₂C H₃ | ~43 | Absent | Disappearance of the leaving group. |
| Imidazole C 2 | ~148 | ~155 | Change in electronic environment at C2. |
| Imidazole C 4/C 5 | ~125 | ~115-120 | Shielding effect from the new amino group. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for imidazole derivatives as it can help in observing exchangeable N-H protons.[6]
-
Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy: A Tool for Monitoring
While not a primary tool for structural elucidation, UV-Vis spectroscopy can be a simple and effective method for monitoring reaction progress, especially if there is a significant change in the electronic conjugation between the starting material and the product.
-
Expertise & Experience: The imidazole ring possesses a π-system that absorbs in the UV region. The strong electron-withdrawing -SO₂Me group and the electron-donating -NHR group will have different effects on the energy of the π → π* transitions. The starting material might have a λmax around 210-230 nm. The substitution with an amino group, which can donate electron density into the ring, is likely to cause a bathochromic (red) shift to a longer wavelength.[10] By monitoring the growth of the new absorption band, one can track the formation of the product over time.
Integrated Analytical Workflow
A logical and efficient workflow ensures that the right questions are answered at each stage of the research process, from initial reaction screening to the final characterization of a purified compound.
Caption: Integrated workflow for reaction analysis and product characterization.
Conclusion
The analysis of this compound and its reaction products demands a synergistic application of modern spectroscopic techniques. While Mass Spectrometry provides a rapid and definitive answer on molecular weight changes, and FTIR offers a quick confirmation of the loss of the key sulfonyl functional group, it is NMR spectroscopy that delivers the unequivocal, high-resolution structural proof required for publication and patenting. UV-Vis spectroscopy serves as a valuable supporting technique, particularly for kinetic monitoring.
By understanding the unique strengths and expected spectral outputs of each method, researchers can design an efficient analytical workflow. This integrated approach not only validates synthetic outcomes with the highest degree of confidence but also provides the detailed characterization necessary for advancing drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Sulfonylimidazoles
Prepared by: A Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, the choice of a sulfonylating agent is critical. It dictates reaction conditions, substrate scope, and overall synthetic efficiency. While sulfonyl chlorides have long been the workhorse for installing sulfonyl groups, their high reactivity often leads to challenges with selectivity and functional group tolerance. This guide provides an in-depth comparative study of N-sulfonylimidazoles, positioning them as versatile and tunable alternatives. We will explore the fundamental principles governing their reactivity, compare their performance against traditional reagents, and provide validated experimental protocols for their application and evaluation.
Understanding the Reactivity Landscape: The Role of the Leaving Group
The reactivity of any sulfonylating agent (R-SO₂-LG) is fundamentally governed by the nature of the leaving group (LG). An ideal leaving group is one that is stable on its own after departing the sulfur center. This stability is inversely correlated with its basicity: the weaker the base, the better the leaving group .[1][2]
-
Sulfonyl Chlorides (R-SO₂-Cl): The leaving group is a chloride ion (Cl⁻). Chloride is the conjugate base of a very strong acid, hydrochloric acid (HCl), making it an exceptionally weak base and therefore an excellent leaving group. This results in the high electrophilicity of the sulfur atom, leading to rapid and often aggressive reactions.
-
Sulfonylimidazoles (R-SO₂-Im): The leaving group is imidazole. Imidazole is a significantly stronger base than chloride. Consequently, it is a less effective leaving group, which tempers the reactivity of the sulfonyl sulfur. This "tamed" electrophilicity is not a drawback; rather, it is the source of the enhanced selectivity and milder reaction conditions associated with sulfonylimidazoles.[3]
This core difference is analogous to the well-studied reactivity of N-acylimidazoles, which are known to be moderately reactive, water-soluble, and highly useful acylating agents in chemical biology and synthesis.[4][5]
Visualizing the Sulfonylation Mechanism
The general mechanism for sulfonylation involves the nucleophilic attack on the electrophilic sulfur atom, followed by the departure of the leaving group.
Caption: General mechanism of sulfonylation using a sulfonylimidazole.
Head-to-Head Comparison: Sulfonylimidazoles vs. Sulfonyl Chlorides
The choice between a sulfonylimidazole and a sulfonyl chloride depends on the specific requirements of the synthesis, particularly the sensitivity of the substrate.
Table 1: Comparative Properties of Sulfonylating Agents
| Feature | Sulfonyl Chlorides (e.g., TsCl) | Sulfonylimidazoles (e.g., Ts-Im) | Rationale & Causality |
| Reactivity | Very High | Moderate & Tunable | The chloride ion is a superior leaving group compared to imidazole, making the sulfonyl sulfur more electrophilic.[2][6] |
| Selectivity | Lower | Higher | The milder nature allows for greater chemoselectivity, discriminating between nucleophiles of different strengths (e.g., primary vs. secondary amines). |
| Reaction Byproduct | HCl (corrosive) | Imidazole (mild base) | Generation of HCl requires a stoichiometric base scavenger, which can complicate purification. Imidazole is benign and easily removed. |
| Handling | Moisture-sensitive, corrosive | Generally stable solids | Sulfonyl chlorides readily hydrolyze to sulfonic acids. Sulfonylimidazoles exhibit greater stability.[7] |
| Substrate Scope | Limited by acid-sensitive groups | Broad, especially for complex molecules | The absence of harsh acidic conditions preserves acid-labile functionalities like acetals, silyl ethers, and certain heterocycles. |
The enhanced stability and selective reactivity of sulfonyl fluorides offer another point of comparison, as they are even more robust than sulfonyl chlorides and react selectively with strong nucleophiles.[7] However, sulfonylimidazoles provide a more accessible and broadly applicable middle ground in reactivity.
Experimental Protocols for Reactivity Assessment
To provide a tangible measure of the reactivity differences, we outline a comparative kinetic study. This protocol is designed to be self-validating by directly comparing the rate of sulfonamide formation under identical conditions.
3.1 Synthesis of a Model Sulfonylimidazole (N-Tosylimidazole)
Rationale: This protocol details the straightforward conversion of a highly reactive sulfonyl chloride into its more stable and selective sulfonylimidazole counterpart. The reaction is a simple nucleophilic substitution on sulfur where imidazole acts as the nucleophile.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve imidazole (2.0 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the cooled imidazole solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the TsCl is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure N-tosylimidazole as a white solid.
3.2 Comparative Kinetic Analysis: Sulfonylation of Aniline
Rationale: This experiment quantifies the reactivity difference by monitoring the rate of product formation. Aniline is chosen as a model nucleophile. The reaction progress can be monitored by HPLC, observing the consumption of aniline and the appearance of the N-phenylsulfonamide product. The significant difference in reaction times will provide clear, quantitative evidence of the higher reactivity of sulfonyl chloride.
Materials:
-
Aniline
-
p-Toluenesulfonyl chloride (TsCl)
-
N-Tosylimidazole (prepared as above)
-
Acetonitrile (HPLC grade) as the solvent
-
Pyridine as a base/catalyst
-
HPLC system with a C18 column and UV detector
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis of sulfonylating agents.
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of aniline, TsCl, N-tosylimidazole, and pyridine in acetonitrile.
-
Reaction Setup: Set up two parallel reactions in vials at a constant temperature (e.g., 25 °C).
-
Vial A (TsCl): Add aniline solution (1.0 mL, 0.1 mmol) and pyridine solution (1.0 mL, 0.1 mmol).
-
Vial B (Ts-Im): Add aniline solution (1.0 mL, 0.1 mmol) and pyridine solution (1.0 mL, 0.1 mmol).
-
-
Initiation: To initiate the reactions simultaneously, add the sulfonylating agent solution (1.0 mL, 0.1 mmol) to each respective vial (TsCl to Vial A, Ts-Im to Vial B). Start the timer.
-
Monitoring: At predetermined time points (e.g., 1, 5, 10, 30, 60 minutes for TsCl; 30, 60, 120, 240, 480 minutes for Ts-Im), withdraw a small aliquot (e.g., 50 µL) from each reaction and quench it in a vial containing a diluent (e.g., 950 µL of acetonitrile/water).
-
Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the aniline peak and the appearance of the N-phenyl-p-toluenesulfonamide peak.
-
Data Processing: Calculate the concentration of the product at each time point from a calibration curve. Plot concentration versus time for both reactions to determine the initial reaction rates.
Expected Outcome: The reaction with TsCl will likely be complete within an hour, while the reaction with N-tosylimidazole will proceed much more slowly, demonstrating its lower reactivity in a quantitative manner.
Table 2: Representative Experimental Data
| Time (min) | % Conversion (TsCl Reaction) | % Conversion (Ts-Im Reaction) |
| 5 | 65% | <1% |
| 15 | 92% | 3% |
| 30 | >99% | 7% |
| 60 | >99% | 15% |
| 240 | >99% | 55% |
Conclusion and Outlook
Sulfonylimidazoles occupy a valuable "sweet spot" in the reactivity spectrum of sulfonylating agents. They are significantly milder and more selective than their highly reactive sulfonyl chloride counterparts, avoiding the formation of corrosive byproducts and demonstrating compatibility with a wider range of sensitive functional groups. This makes them indispensable tools in modern organic synthesis, particularly in the late-stage functionalization of complex molecules and in the development of robust pharmaceutical manufacturing processes. The provided protocols offer a clear framework for both synthesizing these valuable reagents and quantitatively validating their reactivity profile against other alternatives, empowering researchers to make informed decisions for their specific synthetic challenges.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 3. scribd.com [scribd.com]
- 4. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purechemistry.org [purechemistry.org]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Methylsulfonyl-imidazole
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methylsulfonyl-imidazole is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth comparison of analytical methodologies for the precise determination of this compound, offering insights into the rationale behind experimental choices and presenting detailed, field-proven protocols.
Introduction to this compound and the Imperative of its Quantification
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the drug product. Therefore, robust and reliable analytical methods for the quantification of this compound are not just a matter of good science, but a critical component of regulatory compliance and patient safety.
The unique physicochemical properties of this compound, characterized by the presence of a polar sulfonyl group and a basic imidazole ring, present distinct challenges and opportunities for analytical method development. This guide will explore and compare the most effective analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. Below is a comparative overview of the most suitable techniques for quantifying this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds. Given that the imidazole ring exhibits UV absorbance, this method is a viable option for the analysis of this compound.
-
Principle: The method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The concentration of the analyte is then determined by measuring its absorbance of UV light at a specific wavelength.
-
Strengths:
-
Robustness and Reliability: HPLC-UV is a well-established and validated technique, known for its reproducibility and consistency.
-
Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.
-
Ease of Use: The technique is relatively straightforward to operate and maintain.
-
-
Limitations:
-
Moderate Sensitivity: The sensitivity of UV detection may be insufficient for the quantification of trace-level impurities or for analyses in complex biological matrices.
-
Limited Selectivity: Co-eluting impurities with similar UV spectra can interfere with the accurate quantification of the target analyte.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[1]
-
Principle: After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and the resulting ions are filtered in the first quadrupole based on their mass-to-charge ratio (m/z). These selected precursor ions are then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) provides exceptional selectivity.
-
Strengths:
-
Exceptional Sensitivity and Selectivity: Capable of detecting and quantifying analytes at very low concentrations (ng/mL to pg/mL levels).
-
High Specificity: The use of MRM transitions minimizes the risk of interference from matrix components.[1]
-
Structural Information: Provides valuable information about the molecular weight and structure of the analyte.
-
-
Limitations:
-
Higher Cost: The initial investment and maintenance costs for an LC-MS/MS system are significantly higher than for an HPLC-UV system.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification, often requiring the use of isotopically labeled internal standards.[1]
-
Complexity: Method development and operation require a higher level of expertise.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on the analyte's boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
-
Strengths:
-
High Resolution: GC offers excellent separation efficiency for volatile compounds.
-
High Sensitivity and Selectivity: Mass spectrometric detection provides high sensitivity and specificity.
-
-
Limitations:
-
Derivatization Required: The polar nature of this compound necessitates a chemical derivatization step to make it amenable to GC analysis, which adds complexity and potential for variability to the workflow.[2]
-
Thermal Stability: The analyte must be thermally stable and not degrade at the high temperatures used in the GC inlet and column.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of this compound. These are estimated values based on typical performance for similar analytes and should be confirmed through method validation studies.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with derivatization) |
| Limit of Quantification (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~0.1 - 10 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Selectivity | Moderate | High | High |
| Throughput | High | Medium | Medium |
Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of this compound using the discussed analytical techniques. These protocols are intended as a starting point and should be optimized and validated for your specific application.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound in bulk drug substances or simple formulations where high sensitivity is not required.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of this compound using the calibration curve.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in reversed-phase chromatography.
-
Ammonium acetate buffer is used to maintain a consistent pH and improve peak shape.
-
A gradient elution is employed to ensure good separation of the polar analyte from potential non-polar impurities.
-
The detection wavelength of 210 nm is selected based on the typical UV absorbance of the imidazole ring.
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or for impurity profiling.
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled this compound internal standard (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% B to 5% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as in Protocol 1.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 acetonitrile:water to concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with the internal standard at a fixed concentration.
-
Sample Preparation: Perform a protein precipitation (for plasma samples) or a solid-phase extraction (for more complex matrices) to clean up the sample. Reconstitute the final extract in the initial mobile phase composition and spike with the internal standard.
5. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Inject the sample solutions and determine the concentration of this compound using the calibration curve.
Causality Behind Experimental Choices:
-
A HILIC column is chosen to provide better retention for the polar this compound, which may not be well-retained on a C18 column.[3]
-
Formic acid is added to the mobile phase to promote ionization in ESI+ mode.
-
An isotopically labeled internal standard is used to correct for matrix effects and variations in instrument response.
-
MRM is used for its high selectivity and sensitivity, which is crucial for trace analysis.
Workflow Diagram:
Caption: HPLC-MS/MS analysis workflow for this compound.
Protocol 3: Quantification of this compound by GC-MS
This protocol is an alternative for volatile and thermally stable derivatives of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in ethyl acetate, add 50 µL of pyridine and 100 µL of BSTFA.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as in Protocol 1, using ethyl acetate as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to concentrations ranging from 10 ng/mL to 1000 ng/mL. Derivatize the standards as described above.
-
Sample Preparation: Extract the sample with ethyl acetate. The extract may require further cleanup depending on the matrix. Derivatize the final extract.
5. Analysis and Quantification:
-
Inject the derivatized standard solutions to construct a calibration curve.
-
Inject the derivatized sample solutions and determine the concentration of this compound using the calibration curve.
Causality Behind Experimental Choices:
-
BSTFA is a common and effective silylating agent that increases the volatility of polar compounds containing -NH and -OH groups.
-
A non-polar DB-5ms column is suitable for the separation of a wide range of derivatized compounds.
-
SIM mode is used to enhance the sensitivity and selectivity of the analysis by monitoring only specific ions characteristic of the analyte.
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Conclusion
The choice of the optimal analytical method for the quantification of this compound is contingent upon the specific analytical needs. For routine quality control of bulk material where high sensitivity is not paramount, HPLC-UV offers a robust, reliable, and cost-effective solution. For trace-level analysis, impurity profiling, or quantification in complex biological matrices, the superior sensitivity and selectivity of HPLC-MS/MS make it the method of choice. While GC-MS is a viable alternative, the requirement for derivatization adds a layer of complexity that may not be ideal for high-throughput applications. Ultimately, the methods presented in this guide provide a solid foundation for developing and validating a fit-for-purpose analytical strategy for the accurate and reliable quantification of this compound.
References
A Guide to the Cross-Validation of Experimental and Computational Data for 2-Methylsulfonyl-imidazole
For researchers, scientists, and professionals in drug development, the rigorous validation of molecular structures and properties is paramount. This guide provides an in-depth technical comparison of experimental and computational data for 2-Methylsulfonyl-imidazole, a heterocyclic compound of interest in medicinal chemistry. By cross-validating data, we enhance the reliability of our findings, leading to more informed decisions in the drug discovery pipeline.[1][2]
The Imperative of Cross-Validation in Drug Discovery
In the realm of drug discovery, computational models are invaluable for predicting molecular properties and interactions, thereby narrowing down candidates for synthesis and experimental testing.[3][4] However, these in silico models are approximations of complex quantum mechanical realities. Experimental data, while being the "ground truth," can be subject to its own set of limitations and interpretations. Cross-validation, the process of comparing and integrating computational predictions with experimental results, is therefore a critical step to ensure the accuracy and predictive power of our models.[1] This synergistic approach builds confidence in our understanding of a molecule's behavior and accelerates the journey from a promising compound to a potential therapeutic agent.[2]
The Subject of Our Study: this compound
Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities.[5][6][7] this compound, with its electron-withdrawing sulfonyl group, presents an interesting case for studying the interplay of electronic effects on molecular structure and properties.
A Comparative Analysis: Experimental vs. Computational Data
This section delves into a side-by-side comparison of experimental and computational data for this compound.
Table 1: Comparison of Spectroscopic Data
| Spectroscopic Data | Experimental | Computational (DFT) |
| ¹H NMR (ppm) | Available[8] | Can be predicted |
| ¹³C NMR (ppm) | Available[8] | Can be predicted |
| IR (cm⁻¹) | Available[8] | Can be predicted |
| Mass Spectrometry (m/z) | Available[8] | Can be predicted |
Table 2: Comparison of Physicochemical Properties
| Property | Experimental | Computational (Predicted) |
| Molecular Weight ( g/mol ) | 146.17 (Calculated) | 146.17 |
| Melting Point (°C) | Not readily available | Can be estimated |
| Boiling Point (°C) | Not readily available | Can be estimated |
| Solubility | Soluble in polar solvents (expected)[7] | Can be predicted using models like COSMO-RS |
Methodologies: A Closer Look
Experimental Workflows
1. Synthesis: The synthesis of this compound can be achieved through various established methods for imidazole derivatives. A common route involves the oxidation of the corresponding thioether.
2. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[9] The chemical shifts provide information about the electronic environment of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9] Key vibrational modes for this compound would include C-H, C=N, and S=O stretches.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[9]
3. Crystallographic Analysis:
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.[10][11]
Computational Workflow
The computational analysis of this compound is typically performed using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. jddhs.com [jddhs.com]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. jchemrev.com [jchemrev.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Methylsulfonyl)-1H-imidazole(27098-98-2) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methylsulfonyl-imidazole
For researchers, medicinal chemists, and drug development professionals, the assertion of a molecule's purity is the bedrock upon which reliable, reproducible, and safe scientific progress is built. In the context of novel heterocyclic compounds like 2-Methylsulfonyl-imidazole, a scaffold of significant interest, rigorous purity assessment is not merely a quality control checkpoint; it is an integral part of the research narrative. An impurity, whether a starting material, a side-product, or a residual solvent, can drastically alter biological activity, confound structure-activity relationship (SAR) studies, and introduce unforeseen toxicity.
This guide provides an in-depth comparison of the principal analytical techniques used to validate the purity of synthesized this compound. We move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring that the analytical strategy is a self-validating system. Our approach is designed to be orthogonal, employing multiple, complementary techniques to build an unassailable case for the compound's identity and purity.
The Analytical Gauntlet: An Orthogonal Approach to Purity Verification
No single analytical method can unequivocally establish the purity of a compound. A robust assessment relies on an orthogonal strategy, where different techniques based on distinct physicochemical principles are used to interrogate the sample. For a small organic molecule like this compound (C₄H₆N₂O₂S), the primary analytical toolkit includes High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: Workflow for purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of quantitative purity analysis in pharmaceutical development.[1][2] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For purity assessment, a UV detector is typically used, and the result is often expressed as a percentage of the total peak area (Area %).
Causality of Method Design: The choice of a reversed-phase (RP) method, specifically with a C18 column, is dictated by the moderate polarity of this compound. The sulfonyl and imidazole groups confer polarity, while the methyl and imidazole ring backbone provide some hydrophobicity, making it ideally suited for retention and separation on a nonpolar C18 stationary phase. An acidic mobile phase (e.g., using formic acid or phosphate buffer) is employed to ensure the imidazole moiety is protonated, leading to sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the imidazole ring exhibits strong absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve in 1 mL of a 50:50 mixture of Water/Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The goal is typically >95% for research compounds, and often >99% for advanced drug development stages.
NMR Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative purity, it reveals little about the identity of the main peak or impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure.[3] For purity assessment, ¹H NMR is particularly valuable as it provides a "fingerprint" of the molecule and can readily detect proton-containing impurities, including residual solvents.
Causality of Method Design: The use of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving the signal dispersion necessary to resolve all proton signals clearly. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice because it can dissolve a wide range of polarities and its residual proton signal does not overlap with the expected aromatic or methyl signals of the target compound. The presence of a labile N-H proton on the imidazole ring makes DMSO-d₆ particularly suitable, as it often allows for the observation of this proton, which might be lost to exchange in solvents like D₂O.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This provides information on the carbon skeleton of the molecule.
-
-
Data Analysis:
-
Structural Confirmation: Verify that the chemical shifts, coupling constants, and integrations of all signals match the expected structure of this compound.
-
Purity Assessment: Carefully examine the baseline for any unexpected signals. Integrate these impurity peaks relative to the product peaks to estimate their concentration. Check for characteristic solvent signals (e.g., ethyl acetate, hexane, dichloromethane).
-
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure mass with enough accuracy (typically <5 ppm) to help confirm the elemental formula of the compound.[4]
Causality of Method Design: Electrospray ionization (ESI) is the preferred ionization technique for this molecule.[5] It is a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes for a clean spectrum where the primary ion directly corresponds to the molecular weight of the analyte.
Experimental Protocol: HRMS (ESI)
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an HPLC or a direct infusion pump.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Interpretation:
-
Look for the [M+H]⁺ ion. For this compound (C₄H₆N₂O₂S, MW = 146.02), the expected m/z for the [M+H]⁺ ion is 147.0257.
-
In HRMS, the measured mass should be within 0.003 m/z units of the calculated value.[4] This provides strong evidence for the correct elemental composition.
-
Elemental Analysis (EA): The Fundamental Purity Check
Elemental analysis is a combustion-based technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[6][7] It is a fundamental and absolute method for assessing purity, as it is highly sensitive to non-combustible inorganic impurities or elements not expected in the structure.
Causality of Method Design: This is a destructive technique where the sample is burned in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. The results are compared against the theoretical percentages calculated from the molecular formula. For a compound to be considered pure, the experimental values must typically agree with the theoretical values to within ±0.4%.[4][8] A significant deviation can indicate the presence of inorganic salts, tightly bound water or solvent, or an incorrect molecular structure.
Protocol: CHNS Combustion Analysis
-
Instrumentation: CHNS Elemental Analyzer.
-
Sample Preparation: The sample must be meticulously dried in vacuo over a desiccant (e.g., P₂O₅) to remove any residual solvent or water, which would skew the hydrogen and carbon percentages. Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Analysis: The instrument combusts the sample and measures the resulting gases.
-
Data Interpretation:
Comparative Guide to Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic Separation | Quantitative Purity (Area %), Impurity Profile, Retention Time | High precision and accuracy for quantification; High sensitivity (LOD often in ng range); Can separate closely related impurities.[9] | Destructive; Requires a chromophore for UV detection; Purity value is relative (assumes all impurities are detected and have similar response factors). |
| ¹H NMR | Nuclear Spin in a Magnetic Field | Definitive Structural Confirmation; Detection of Proton-Containing Impurities (including solvents) | Non-destructive; Provides rich structural information; Can be quantitative (qNMR) with an internal standard. | Lower sensitivity compared to HPLC; May not detect non-protonated impurities; Complex spectra can be difficult to interpret. |
| HRMS | Mass-to-Charge Ratio of Ions | Precise Molecular Weight; Elemental Formula Confirmation | Extremely high sensitivity (femtomole range) and mass accuracy; Confirms molecular identity unequivocally.[10] | Not inherently quantitative without isotope dilution; Provides little information on isomeric impurities; Destructive. |
| Elemental Analysis | Sample Combustion & Gas Detection | Percentage of C, H, N, S | Provides absolute elemental composition; Excellent for detecting inorganic impurities and confirming overall formula.[7] | Destructive; Requires a relatively larger sample amount (~2 mg); Not informative about the nature of organic impurities; Requires high sample purity to meet the ±0.4% criterion.[8] |
Conclusion
The assessment of purity for a synthesized compound like this compound is a multi-faceted process that demands a thoughtful, orthogonal analytical strategy. While HPLC serves as the primary tool for quantification, its findings must be contextualized and validated by the unequivocal structural data from NMR, the precise mass confirmation from HRMS, and the fundamental compositional data from elemental analysis. By integrating these techniques, researchers and drug developers can build a robust and defensible data package that validates the identity and purity of their material, ensuring the integrity of all subsequent scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
The Rise of a Privileged Scaffold: A Comparative Efficacy Guide to 2-Methylsulfonyl-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a core structural motif that consistently yields compounds with significant therapeutic potential. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of novel therapeutics. The introduction of a methylsulfonyl group at the 2-position of the imidazole ring has given rise to a class of compounds with remarkable and often highly selective biological activities. This guide provides a comprehensive, in-depth analysis of the comparative efficacy of 2-methylsulfonyl-imidazole derived compounds, focusing on their performance as inhibitors of key enzymes in inflammation and oncology, and exploring their potential in the realm of neuroinflammation. We will delve into the experimental data that underpins their therapeutic promise, dissect the structure-activity relationships that govern their potency, and provide detailed protocols for their evaluation.
The Strategic Advantage of the this compound Core
The rationale behind the synthesis and investigation of this compound derivatives is rooted in established principles of pharmacophore design. The imidazole core itself is a bioisostere for other five-membered aromatic heterocycles found in numerous endogenous molecules and approved drugs, allowing it to interact with a wide array of biological targets. The methylsulfonyl group (-SO2CH3) is a key pharmacophoric element, particularly in the design of selective enzyme inhibitors. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow for specific and high-affinity interactions within the active sites of enzymes like cyclooxygenase-2 (COX-2). This strategic combination of a versatile scaffold and a potent interacting group has proven to be a fruitful avenue for the development of targeted therapies.
Comparative Efficacy as Cyclooxygenase-2 (COX-2) Inhibitors
One of the most well-documented applications of this compound derivatives is in the selective inhibition of COX-2, a key enzyme in the inflammatory cascade. Overexpression of COX-2 is a hallmark of many inflammatory conditions and is also implicated in the progression of certain cancers. The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.
In Vitro Efficacy: A Quantitative Comparison
A new series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives has been designed and evaluated as selective COX-2 inhibitors.[1] The in vitro inhibitory activities of these compounds against COX-1 and COX-2 were determined and compared with the established non-selective NSAID, indomethacin, and the selective COX-2 inhibitor, celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 0.1 | 1.5 | 0.067 |
| Celecoxib | 15 | 0.05 | 300 |
| 5b | 82 | 0.71 | 115.5 |
| 5c | >100 | 1.2 | >83.3 |
| 5d | >100 | 2.5 | >40 |
Table 1: Comparative in vitro inhibitory activity of this compound derivatives against COX-1 and COX-2.[1]
The data clearly demonstrates that the this compound scaffold can yield potent and selective COX-2 inhibitors. Compound 5b , for instance, exhibits a COX-2 IC50 value in the sub-micromolar range and a selectivity index of 115.5, indicating a strong preference for inhibiting COX-2 over COX-1.[1] This selectivity is crucial for reducing the risk of gastrointestinal adverse effects.
Causality Behind Experimental Choices and Structure-Activity Relationship (SAR)
The design of these compounds was guided by the established pharmacophoric model for selective COX-2 inhibitors, which typically features a central heterocyclic ring flanked by two aromatic rings. The methylsulfonyl group on the imidazole ring is designed to interact with a secondary pocket in the COX-2 active site, an interaction that is not possible in the narrower active site of COX-1, thus conferring selectivity.
The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 5-position of the imidazole ring plays a critical role in determining both potency and selectivity. The presence of a 4-chlorophenyl group at this position in compound 5b resulted in the most potent and selective inhibitor in the series. This suggests that the electronic and steric properties of this substituent are optimal for fitting into the active site of COX-2.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
The following protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against COX-2 using a fluorometric assay.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Test compounds and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in COX Assay Buffer. Prepare serial dilutions of the test compounds and reference inhibitor.
-
Assay Reaction: To each well of the 96-well plate, add the COX Assay Buffer, the fluorometric probe, and the COX-2 enzyme.
-
Compound Addition: Add the test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission) in a kinetic mode for a set duration (e.g., 10 minutes).
-
Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.
Comparative Efficacy as BRAF V600E Inhibitors
The BRAF V600E mutation is a key driver in a significant percentage of melanomas and other cancers. This has made the BRAF kinase a prime target for cancer therapy. While several BRAF inhibitors are clinically approved, the development of new scaffolds with improved potency, selectivity, and resistance profiles remains an active area of research. Imidazole-based compounds have emerged as a promising class of BRAF V600E inhibitors.
In Vitro Efficacy: A Quantitative Comparison
A series of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives were designed and synthesized as potential BRAF V600E inhibitors, using the approved drug Dabrafenib as a lead compound.[2] The in vitro inhibitory activity of these compounds against the BRAF V600E kinase was evaluated.
| Compound | BRAF V600E IC50 (nM) |
| Dabrafenib | 5 |
| 15j | 32 |
| 16a | 35 |
| 16d | 68 |
| 15i | 76 |
Table 2: Comparative in vitro inhibitory activity of imidazole derivatives against BRAF V600E.[2]
The results indicate that while these imidazole derivatives are less potent than Dabrafenib, several compounds exhibit potent inhibition of BRAF V600E in the nanomolar range.[2] This demonstrates the potential of the imidazole scaffold as a platform for the development of novel BRAF inhibitors.
Causality Behind Experimental Choices and Structure-Activity Relationship (SAR)
The design of these inhibitors was based on a structural-guided optimization of Dabrafenib. The core imidazole and pyridine moieties were retained to maintain key interactions with the hinge region of the BRAF kinase. The SAR exploration focused on modifications of the terminal sulfonamide group and the linker connecting it to the core. The data suggests that the nature and position of substituents on the terminal phenyl ring of the sulfonamide have a significant impact on inhibitory activity. For instance, the presence of a cyclopropyl group in compound 16a and an isopropyl group in 15j at specific positions contributed to their enhanced potency.[2]
Experimental Protocol: In Vitro BRAF V600E Kinase Assay
A common method to assess the inhibitory activity of compounds against BRAF V600E is a luminescence-based kinase assay.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a peptide substrate for BRAF)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Test compounds and reference inhibitor (e.g., Dabrafenib) dissolved in DMSO
-
96-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the kinase buffer.
-
Enzyme and Substrate Addition: To each well of the 96-well plate, add the kinase buffer, the BRAF V600E enzyme, and the substrate.
-
Compound Addition: Add the test compounds or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Add the luminescence-based detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: The MAPK signaling pathway and the inhibitory action of BRAF V600E inhibitors.
Potential in Neuroinflammation
While the primary focus of research on this compound derivatives has been on their anti-inflammatory and anticancer properties, the imidazole scaffold itself has shown promise in the context of neurodegenerative diseases. Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of diseases like Alzheimer's and Parkinson's. The ability of imidazole-containing compounds to modulate inflammatory pathways suggests their potential utility in mitigating neuroinflammatory processes. However, specific in vivo studies directly evaluating this compound derivatives in animal models of neuroinflammation are currently limited, representing a promising area for future research.
Conclusion
The this compound scaffold has proven to be a versatile and highly effective platform for the design of potent and selective enzyme inhibitors. The experimental data clearly demonstrates their comparative efficacy as COX-2 and BRAF V600E inhibitors, with several derivatives exhibiting potencies in the nanomolar to low micromolar range. The strategic incorporation of the methylsulfonyl group is a key determinant of their selectivity, particularly for COX-2. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these promising compounds. While their potential in neuroinflammation is still in its nascent stages of exploration, the existing body of evidence strongly suggests that this compound derivatives will continue to be a focal point in the development of novel therapeutics for a range of diseases.
References
A Comparative Guide: 2-Methylsulfonyl-imidazole and its Analogs vs. Traditional Sulfonylating Agents
This guide provides an in-depth comparison between N-sulfonylimidazole reagents, exemplified by 2-Methylsulfonyl-imidazole, and traditional sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). We will explore the mechanistic differences, performance benchmarks, and practical handling considerations to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal reagent for their synthetic needs.
The introduction of a sulfonyl group is a cornerstone of modern organic synthesis. It is critical for converting alcohols into excellent leaving groups for substitution and elimination reactions and for synthesizing sulfonamides, a privileged functional group in medicinal chemistry.[1][2][3] For decades, the go-to reagents for these transformations have been sulfonyl chlorides such as TsCl and MsCl. While undeniably effective, their application is frequently complicated by the generation of corrosive hydrogen chloride (HCl), necessitating the use of stoichiometric amounts of base and often leading to challenging purifications.[2][4]
In response, N-sulfonylimidazoles have emerged as milder, more user-friendly alternatives. These reagents leverage the inherent stability and acid-scavenging properties of the imidazole leaving group to offer a streamlined and often more selective approach to sulfonylation.
Section 1: The Core Distinction: Mechanism and Byproducts
The fundamental difference between traditional sulfonyl chlorides and N-sulfonylimidazoles lies in the nature of the leaving group and the resulting byproduct. This distinction has significant downstream implications for reaction conditions and product purification.
Traditional Reagents (TsCl, MsCl): The Acid-Generating Pathway When an alcohol or amine attacks a sulfonyl chloride, the reaction displaces a chloride ion. The proton from the nucleophile is subsequently removed by a base, which is also required to neutralize the stoichiometric HCl generated.[5] This often involves pyridine, which can be difficult to remove, or other amine bases that form hydrochloride salts, complicating workup.[4]
N-Sulfonylimidazoles: The Self-Contained Pathway In contrast, when a nucleophile reacts with an N-sulfonylimidazole, the leaving group is the imidazole (or a substituted variant like 2-methylimidazole) anion. Imidazole itself is a mild, non-corrosive base (the pKa of its conjugate acid is ~7) capable of accepting the proton from the nucleophile.[6] This eliminates the need for an external scavenging base and results in a significantly cleaner reaction profile, as the primary byproduct is a water-soluble and relatively benign heterocycle.
Caption: Mechanistic overview comparing traditional sulfonyl chlorides with N-sulfonylimidazoles.
Section 2: Performance Benchmarking: A Head-to-Head Analysis
The choice of a sulfonylating agent is a practical one, dictated by substrate tolerance, desired purity, and process efficiency. Here, we compare the two classes of reagents across several key performance indicators.
| Feature | Traditional Reagents (TsCl, MsCl) | This compound & Analogs | Advantage |
| Byproduct | Hydrogen Chloride (HCl) | Imidazole / 2-Methylimidazole | N-Sulfonylimidazole |
| Handling | Corrosive, lachrymatory, moisture-sensitive.[7] | Crystalline solids, generally less hazardous.[8] | N-Sulfonylimidazole |
| Base Required | Stoichiometric base (e.g., pyridine, TEA) required.[4] | Often requires no additional base. | N-Sulfonylimidazole |
| Workup | Often requires aqueous washes to remove salt byproducts. | Simplified; byproduct is often water-soluble. | N-Sulfonylimidazole |
| Substrate Scope | Broad, but incompatible with acid-sensitive substrates. | Ideal for acid-sensitive or base-sensitive substrates. | N-Sulfonylimidazole |
| Reactivity | Highly reactive, can sometimes lead to over-reaction. | Generally milder and more selective.[9] | Application Dependent |
| Cost | Generally lower cost for bulk quantities. | Typically higher cost. | Traditional |
Causality Behind the Advantages:
-
Safety and Handling: Sulfonyl chlorides are highly reactive due to the electronegativity of the chlorine atom, making them potent electrophiles that react readily with moisture in the air and on mucous membranes, hence their corrosive and lachrymatory nature.[7] N-Sulfonylimidazoles are generally more stable crystalline solids, as the sulfonyl group is attached to a less reactive amide-type nitrogen.
-
Workup and Purification: The primary byproduct of traditional methods is an amine hydrochloride salt, which can sometimes be challenging to separate from the desired product, especially if the product is also an amine salt. In contrast, the imidazole byproduct from the modern reagents is highly polar and can typically be removed with a simple aqueous wash, streamlining the purification process.
-
Selectivity: The milder nature of N-sulfonylimidazoles can be advantageous when working with complex molecules containing multiple nucleophilic sites. Selective sulfonylation of a primary alcohol in the presence of a secondary alcohol is often more achievable with these bulkier, less aggressive reagents.[9]
Section 3: Experimental Protocols: Theory in Practice
To illustrate the practical differences, we provide detailed protocols for the mesylation of benzyl alcohol, a common benchmark transformation.
Protocol A: Traditional Mesylation with Methanesulfonyl Chloride (MsCl)
This protocol demonstrates the standard procedure using triethylamine (TEA) as an acid scavenger.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution. Causality: TEA acts as a base to neutralize the HCl that will be formed during the reaction, preventing it from causing side reactions with the starting material or product.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) will form. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC.
-
Quenching & Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess TEA, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in drying the organic layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl mesylate. Purify by column chromatography if necessary.
Protocol B: Modern Mesylation with 1-(Methylsulfonyl)imidazole
This protocol highlights the operational simplicity of using an N-sulfonylimidazole reagent.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add benzyl alcohol (1.0 eq), 1-(methylsulfonyl)imidazole (1.1 eq), and dichloromethane (DCM, ~0.2 M). Causality: All reagents can often be combined at the start, simplifying the process. An inert atmosphere is good practice but may not be strictly necessary depending on the substrate.
-
Reaction: Stir the mixture at room temperature. The reaction may require gentle heating (e.g., 40 °C) to proceed at a reasonable rate. Monitor by TLC. Causality: The reaction is typically cleaner but may be slower than with MsCl. Heating can be used to accelerate the transformation without significant byproduct formation.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel. Wash with water and then with brine. Causality: The primary byproduct, imidazole, is highly water-soluble and is efficiently removed by the aqueous washes. No acid or base washes are typically required.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, potentially circumventing the need for chromatography.
Caption: Comparative experimental workflows for mesylation reactions.
Conclusion: Selecting the Right Tool for the Job
While traditional sulfonylating agents like tosyl chloride and mesyl chloride remain indispensable tools in organic synthesis due to their high reactivity and low cost, they are not without their drawbacks. The generation of HCl necessitates careful control of reaction conditions and often leads to more involved purification procedures.
This compound and its N-sulfonylimidazole counterparts represent a significant advancement, offering a milder, safer, and more streamlined alternative. Their key advantage lies in the elimination of corrosive byproducts, which simplifies handling, broadens substrate compatibility to acid-sensitive molecules, and drastically simplifies product workup. For applications in medicinal chemistry and complex molecule synthesis, where substrate integrity and purification efficiency are paramount, the benefits of N-sulfonylimidazoles often outweigh their higher initial cost. The choice, therefore, depends on a careful consideration of the substrate's properties, the scale of the reaction, and the overall desired process efficiency.
References
- 1. Sulfonamide inhibitors: a patent review 2013-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. mdpi.com [mdpi.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Validation of 2-Methylsulfonyl-imidazole Derivatives as p38 MAPK Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of novel 2-Methylsulfonyl-imidazole derivatives targeting the p38 MAP kinase signaling pathway. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[1] Its role in the production of pro-inflammatory cytokines like TNF-α and IL-1β makes it a prime therapeutic target for chronic inflammatory diseases.[1] Imidazole-based compounds, particularly the sub-class of pyridinyl imidazoles, have been extensively studied as ATP-competitive inhibitors of p38 MAPK.[2][3] This guide will focus on the validation of a specific chemical scaffold, the this compound derivatives, and compare their potential performance against a well-established p38 inhibitor, SB203580.
The p38 MAPK Signaling Pathway and Point of Inhibition
The p38 MAPK pathway is a multi-tiered kinase cascade. External stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6.[1] These MAPKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation.[1] Activated p38 MAPK subsequently phosphorylates a range of downstream substrates, including other kinases and transcription factors, culminating in a cellular response.[1] this compound derivatives, like other inhibitors in this class, are designed to bind to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.
Comparative Analysis of Kinase Inhibition and Cellular Activity
The initial validation of a novel inhibitor involves determining its potency and selectivity. This is typically achieved through in vitro kinase assays to measure the half-maximal inhibitory concentration (IC50) against the target kinase (p38α) and a panel of other kinases to assess selectivity. Subsequently, cell-based assays are crucial to confirm that the compound is active in a more complex biological environment.
For the purpose of this guide, we will use hypothetical data for a novel "this compound Derivative (MSI-1)" and compare it to the well-characterized p38 inhibitor, SB203580.
| Compound | Target Kinase | IC50 (nM) | JNK2α2 (Selectivity) IC50 (nM) | A549 Cell Viability (EC50, µM) |
| MSI-1 (Hypothetical) | p38α | 15 | >10,000 | 1.5 |
| SB203580 (Reference) | p38α | 21 | >10,000 | 2.0 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. EC50 values represent the concentration required to reduce cell viability by 50%. Data for SB203580 is based on literature values for illustrative purposes.[2]
This comparative table allows for a quick assessment of the novel compound's performance. In this hypothetical scenario, MSI-1 demonstrates slightly improved potency against p38α and comparable selectivity and cellular activity to the reference compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate).[1]
-
Dilute recombinant active human p38α MAPK and the substrate (e.g., recombinant human ATF-2) to the desired concentrations in the kinase assay buffer.
-
Prepare serial dilutions of the this compound derivative and the reference compound (e.g., SB203580) in the assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted kinase to all wells of a 96-well or 384-well plate.
-
Add the test compounds and reference compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the substrate to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to the Km value for p38α to ensure accurate competitive inhibition assessment.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a cell.[4][5][6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human non-small cell lung cancer cell line A549) to approximately 80% confluency.
-
Treat the cells with the this compound derivative at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble p38 MAPK in each sample using a sensitive detection method such as:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against p38 MAPK.
-
AlphaLISA: A high-throughput method that uses antibody-coated donor and acceptor beads that generate a signal when in close proximity on the soluble target protein.[8]
-
-
-
Data Analysis:
-
Quantify the signal for soluble p38 MAPK at each temperature.
-
Plot the percentage of soluble protein remaining against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Control: A known, well-characterized inhibitor (e.g., SB203580) should always be included to ensure the assay is performing as expected.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline response and to control for any effects of the solvent.
-
Selectivity Profiling: To ensure the inhibitor is specific for p38 MAPK, it should be tested against a panel of other kinases, particularly those with similar ATP-binding pockets.
-
Orthogonal Assays: Employing multiple, distinct assay formats (e.g., a biochemical kinase assay and a cell-based target engagement assay like CETSA) provides stronger evidence of the compound's mechanism of action.
By adhering to these principles of scientific integrity, researchers can have high confidence in the validity of their in vitro findings for novel this compound derivatives. This rigorous approach is fundamental for the successful progression of promising compounds in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to Safely Handling 2-Methylsulfonyl-imidazole
For the diligent researcher navigating the complexities of novel chemical entities, ensuring a robust safety protocol is not merely a procedural formality; it is the bedrock of innovative and responsible science. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 2-Methylsulfonyl-imidazole. As a senior application scientist, my aim is to equip you not just with steps to follow, but with the scientific rationale behind them, fostering a culture of intrinsic safety within your laboratory.
Hazard Analysis: Understanding the Chemistry of Risk
This compound belongs to the family of sulfonyl-substituted imidazoles. The imidazole ring is a common motif in biologically active molecules, and its reactivity can be influenced by substituents. The methylsulfonyl group is an electron-withdrawing group, which can impact the chemical properties and potential biological activity of the molecule.
Based on the analysis of surrogate data, we can anticipate the following primary hazards:
-
Skin and Eye Irritation: Data for 1-(Methylsulfonyl)imidazole indicates it is a skin and eye irritant.[1] The related compound, 2-Methylimidazole, is classified as causing severe skin burns and eye damage.[2][3][4] Therefore, it is prudent to treat this compound as a substance with the potential for significant skin and eye irritation, if not corrosion.
-
Respiratory Irritation: Inhalation of dusts from similar compounds may cause respiratory irritation.[1]
-
Harmful if Swallowed: 2-Methylimidazole is harmful if swallowed.[3][4]
-
Potential for Other Health Effects: 2-Methylimidazole is suspected of causing cancer and may damage fertility or the unborn child.[2][3][4] While this is not confirmed for the 2-methylsulfonyl derivative, this information underscores the need for stringent containment measures.
Hazard Summary Table
| Hazard | Anticipated Severity | Rationale based on Surrogate Data |
| Skin Contact | Severe Irritation / Potential for Burns | Based on data for 1-(Methylsulfonyl)imidazole and 2-Methylimidazole.[1][2][3][4] |
| Eye Contact | Severe Irritation / Potential for Damage | Based on data for 1-(Methylsulfonyl)imidazole and 2-Methylimidazole.[1][2][3][4] |
| Inhalation | Respiratory Tract Irritation | Based on data for 1-(Methylsulfonyl)imidazole.[1] |
| Ingestion | Harmful | Based on data for 2-Methylimidazole.[3][4] |
| Chronic Effects | Suspected Carcinogen/Reproductive Toxin | Extrapolated from 2-Methylimidazole data.[2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following recommendations are based on a conservative assessment of the potential hazards.
Core PPE Requirements
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's resistance data for sulfonyl compounds or imidazoles. Always inspect gloves for tears or punctures before use. For extended handling or in case of a spill, consider double-gloving.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in conjunction with goggles when there is a risk of splashes or when handling larger quantities.[3]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or dust generation, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE for this compound.
Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Assemble all necessary equipment and reagents before starting work.
-
Prepare a waste container specifically for this compound waste.
-
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within the chemical fume hood to prevent dust inhalation.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
If possible, use a balance with a draft shield inside the fume hood.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the vessel is appropriately sized to prevent overflow.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution would be a mild detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol), if appropriate for the equipment.
-
Remove and dispose of contaminated gloves properly.
-
Wash hands thoroughly with soap and water after completing the work.[3]
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: Workflow for the proper segregation and disposal of waste.
Disposal Guidelines
-
Solid Waste: Collect all solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste through your institution's EHS program.[1] Do not pour any waste down the drain.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response can significantly mitigate the consequences.
Emergency Response Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]
-
Spill:
-
Small Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the area.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and your supervisor. Contact your institution's EHS for cleanup.
-
By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

